2-Hydroxyglutaryl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H42N7O20P3S |
|---|---|
Molecular Weight |
897.6 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
ITRSBJZNLOYNNR-RMNRSTNRSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2-Hydroxyglutaryl-CoA in Glutamate Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate (B1630785), a central metabolite in various biological systems, can be fermented by certain anaerobic bacteria to yield energy and essential precursors for cellular growth. One of the key pathways for this anaerobic degradation is the hydroxyglutarate pathway, a metabolic route where 2-hydroxyglutaryl-CoA emerges as a critical intermediate. This technical guide provides an in-depth exploration of the role of this compound in glutamate fermentation, with a particular focus on the enzymatic reactions and pathways in the model organism Acidaminococcus fermentans. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding of this vital biochemical process.
Introduction
The anaerobic fermentation of amino acids is a crucial energy-yielding strategy for various microorganisms inhabiting anoxic environments. Glutamate, in particular, serves as a significant substrate for a number of anaerobic bacteria, including species of Clostridium, Fusobacterium, and Acidaminococcus. These organisms employ distinct biochemical routes to catabolize glutamate, with the hydroxyglutarate pathway being a prominent example. This pathway is characterized by the formation of (R)-2-hydroxyglutarate and its subsequent activation to (R)-2-hydroxyglutaryl-CoA. The dehydration of this thioester is a key, chemically challenging step that ultimately leads to the production of butyrate, acetate, ammonia, and carbon dioxide. Understanding the enzymes and intermediates, such as this compound, within this pathway is essential for fields ranging from microbial physiology and enzymology to the development of novel antimicrobial agents targeting these metabolic routes.
The Hydroxyglutarate Pathway of Glutamate Fermentation
The fermentation of glutamate via the hydroxyglutarate pathway proceeds through a series of enzymatic reactions, with this compound acting as a central intermediate. The pathway can be broadly divided into three stages:
-
Formation of (R)-2-Hydroxyglutarate: Glutamate is first converted to (R)-2-hydroxyglutarate.
-
Activation and Dehydration of (R)-2-Hydroxyglutarate: (R)-2-hydroxyglutarate is activated to its coenzyme A thioester, (R)-2-hydroxyglutaryl-CoA, which is then dehydrated.
-
Decarboxylation and Subsequent Conversions: The product of the dehydration reaction undergoes decarboxylation and further enzymatic steps to yield the final fermentation products.
A detailed schematic of this pathway is presented below.
Key Enzymes and Quantitative Data
Glutamate Dehydrogenase (GDH)
-
Function: Catalyzes the oxidative deamination of glutamate to α-ketoglutarate.
-
Cofactor: NAD⁺
2-Hydroxyglutarate Dehydrogenase
-
Function: Catalyzes the reduction of α-ketoglutarate to (R)-2-hydroxyglutarate. High levels of this enzyme are found in organisms that utilize the hydroxyglutarate pathway[1].
-
Cofactor: NADH
Glutaconate CoA-transferase
-
Function: Activates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA by transferring the CoA moiety from acetyl-CoA[1][2].
-
Substrate Specificity: Besides (R)-2-hydroxyglutarate, the enzyme from A. fermentans can also utilize (E)-glutaconate, glutarate, acrylate, and propionate (B1217596) as CoA acceptors[1].
-
Structure: The enzyme from A. fermentans is a heterooctamer with a total molecular mass of approximately 275 kDa, composed of two different polypeptide chains of 32 kDa and 34 kDa[1][2].
(R)-2-Hydroxyglutaryl-CoA Dehydratase
-
Function: Catalyzes the critical syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form glutaconyl-CoA[3][4]. This enzyme is extremely oxygen-sensitive[3].
-
Structure: In A. fermentans, this enzyme is a two-component system, consisting of an activator (Component A) and the dehydratase itself (Component D)[4][5]. Component D is a heterodimer[3]. The dehydratase is an iron-sulfur protein containing [4Fe-4S] clusters[5][6].
-
Activation: The activator component (HgdC) is a homodimer that utilizes the hydrolysis of ATP to transfer an electron to the dehydratase component, which is necessary for its catalytic activity[3]. The activated dehydratase can perform several turnovers before inactivation[3].
Glutaconyl-CoA Decarboxylase
-
Function: A biotin-dependent sodium pump that catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA, coupling the free energy of the reaction to the transport of Na⁺ ions across the cell membrane[7][8].
-
Structure: The enzyme from A. fermentans is composed of three different polypeptide chains: α (biotin carrier), β (carboxytransferase), and γ (the actual sodium pump)[7].
-
Kinetic Parameters:
Table 1: Summary of Key Enzymes and Their Properties
| Enzyme | Function | Organism | Subunit Composition | Prosthetic Groups / Cofactors | Available Kinetic Parameters |
| Glutamate Dehydrogenase | Glutamate → α-Ketoglutarate | A. fermentans | Not specified | NAD⁺ | Not available |
| 2-Hydroxyglutarate Dehydrogenase | α-Ketoglutarate → (R)-2-Hydroxyglutarate | A. fermentans | Not specified | NADH | Not available |
| Glutaconate CoA-transferase | (R)-2-Hydroxyglutarate + Acetyl-CoA → (R)-2-Hydroxyglutaryl-CoA + Acetate | A. fermentans | Heterooctamer (αβ)₄ | - | Not available |
| (R)-2-Hydroxyglutaryl-CoA Dehydratase | (R)-2-Hydroxyglutaryl-CoA → Glutaconyl-CoA + H₂O | A. fermentans | Two components: Activator (γ₂) and Dehydratase (αβ) | [4Fe-4S] clusters, FMN, Riboflavin, ATP | Not available |
| Glutaconyl-CoA Decarboxylase | Glutaconyl-CoA → Crotonyl-CoA + CO₂ | A. fermentans | αβγ | Biotin (B1667282) | Apparent Km (biotin) = 40 mM (for exchange reaction)[7] |
Experimental Protocols
Detailed, step-by-step protocols for the purification and assay of each enzyme are often specific to the research laboratory and may not be fully available in published literature. However, based on the available information, the following sections outline the general methodologies.
Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase from Acidaminococcus fermentans
The purification of this oxygen-sensitive enzyme requires strict anaerobic conditions.
Methodology:
-
Cell Lysis: Harvest A. fermentans cells and lyse them under anaerobic conditions (e.g., in an anaerobic chamber) using methods such as French press or sonication.
-
Chromatography:
-
Apply the cell-free extract to a Q-Sepharose column[5].
-
The activator component (Component A) is typically found in the flow-through fraction[5].
-
The dehydratase component (Component D) binds to the column and is eluted with a salt gradient[5].
-
Further purify the dehydratase component using Blue-Sepharose chromatography to achieve homogeneity[5].
-
Assay of (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity
The activity of the dehydratase is dependent on the presence of the activator component and ATP.
Principle: The dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA can be monitored spectrophotometrically by coupling the reaction to the subsequent enzymatic steps.
Coupled Assay Components:
-
Purified (R)-2-hydroxyglutaryl-CoA dehydratase (Component D)
-
Purified activator (Component A)
-
(R)-2-hydroxyglutaryl-CoA (substrate)
-
ATP and MgCl₂ (for activation)
-
Glutaconyl-CoA decarboxylase
-
Butyryl-CoA dehydrogenase
-
NADH
Procedure:
-
In an anaerobic cuvette, combine a buffered solution containing the dehydratase, activator, ATP, and MgCl₂.
-
Add the coupling enzymes (glutaconyl-CoA decarboxylase and butyryl-CoA dehydrogenase) and NADH.
-
Initiate the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by butyryl-CoA dehydrogenase.
Purification of Glutaconate CoA-transferase from Acidaminococcus fermentans
Methodology:
-
Cell-free Extract Preparation: Prepare an anaerobic cell-free extract of A. fermentans.
-
Chromatography: Purify the enzyme to homogeneity using a series of chromatographic steps, which may include ion-exchange and affinity chromatography[1].
Assay of Glutaconate CoA-transferase Activity
Principle: The transfer of CoA from acetyl-CoA to (R)-2-hydroxyglutarate produces (R)-2-hydroxyglutaryl-CoA. The formation of the product can be monitored by coupling its subsequent dehydration and decarboxylation to NADH oxidation.
Coupled Assay Components:
-
Glutaconate CoA-transferase
-
(R)-2-hydroxyglutarate and Acetyl-CoA (substrates)
-
(R)-2-hydroxyglutaryl-CoA dehydratase (and its activator system)
-
Glutaconyl-CoA decarboxylase
-
Butyryl-CoA dehydrogenase
-
NADH
Procedure:
-
In an anaerobic cuvette, combine a buffered solution with all the coupling enzymes and NADH.
-
Initiate the reaction by adding the substrates, (R)-2-hydroxyglutarate and acetyl-CoA.
-
Monitor the decrease in absorbance at 340 nm.
Purification and Assay of Glutaconyl-CoA Decarboxylase
Purification:
-
Membrane Solubilization: Since it is a membrane-bound protein, the purification involves solubilizing the cell membranes of A. fermentans with detergents[9].
-
Affinity Chromatography: The biotin-containing enzyme can be purified using avidin-affinity chromatography[9].
Assay:
Principle: The decarboxylation of glutaconyl-CoA to crotonyl-CoA can be measured by coupling the reaction to the reduction of NAD⁺ by butyryl-CoA dehydrogenase in the reverse direction or by monitoring the formation of crotonyl-CoA spectrophotometrically.
Metabolite Analysis and Fluxomics
A comprehensive understanding of the role of this compound requires the quantification of intracellular metabolite concentrations and the analysis of metabolic fluxes through the hydroxyglutarate pathway.
Table 2: Techniques for Metabolite Analysis and Fluxomics
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantification of organic acids (glutamate, acetate, butyrate) and other non-volatile metabolites in fermentation broths. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile fatty acids and derivatized amino acids. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for the sensitive and specific quantification of a wide range of intracellular metabolites, including CoA esters. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracing the flow of carbon from labeled substrates (e.g., ¹³C-glutamate) through the metabolic network to determine the in vivo reaction rates (fluxes). |
Experimental Workflow for Metabolite Quantification:
Conclusion and Future Directions
This compound is a cornerstone intermediate in the hydroxyglutarate pathway of glutamate fermentation, a critical energy conservation strategy for anaerobic bacteria like Acidaminococcus fermentans. The enzymes involved in its formation and conversion are highly specialized, often employing complex iron-sulfur clusters and requiring intricate activation mechanisms. While significant progress has been made in elucidating the components of this pathway, a complete quantitative understanding of the enzyme kinetics and in vivo metabolic fluxes remains an area for future investigation. Further research, leveraging modern analytical techniques such as high-resolution mass spectrometry and advanced metabolic modeling, will be instrumental in fully unraveling the regulation and dynamics of this fascinating metabolic route. Such knowledge will not only enhance our fundamental understanding of microbial metabolism but may also pave the way for the development of targeted strategies to modulate the growth and activity of these microorganisms in various environments, including the human gut.
References
- 1. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 7. The sodium pump glutaconyl-CoA decarboxylase from Acidaminococcus fermentans. Specific cleavage by n-alkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaconyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Molecular and Low-Resolution Structural Characterization of the Na+-Translocating Glutaconyl-CoA Decarboxylase From Clostridium symbiosum [frontiersin.org]
An In-depth Technical Guide to the Mechanism of 2-Hydroxyglutaryl-CoA Dehydratase
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyglutaryl-CoA dehydratase (HGDH) is a key enzyme in the fermentation of L-glutamate in several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. It catalyzes the reversible syn-elimination of water from (R)-2-hydroxyglutaryl-CoA to form (E)-glutaconyl-CoA. This reaction is chemically challenging due to the high pKa of the proton to be abstracted. HGDH overcomes this barrier through a fascinating and complex radical-based mechanism. This technical guide provides a comprehensive overview of the current understanding of the HGDH mechanism of action, including its intricate two-component system, the critical role of its iron-sulfur clusters and flavin cofactors, and the detailed catalytic cycle. This document also compiles available quantitative data, outlines key experimental protocols, and presents visual diagrams of the enzymatic and experimental workflows to serve as a valuable resource for researchers in enzymology, microbiology, and drug development.
Introduction
The fermentation of L-glutamate is a vital energy-yielding pathway for a range of anaerobic microorganisms.[1] A pivotal step in this pathway is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, a reaction catalyzed by the this compound dehydratase system.[2] The primary challenge of this catalysis is the abstraction of a non-acidic proton from the C3 position of the substrate. To achieve this, HGDH employs a sophisticated radical-based mechanism, making it a subject of significant interest in the field of enzymology. Understanding this mechanism not only provides insights into fundamental biochemical processes but also presents opportunities for the development of novel antimicrobial agents and for applications in biocatalysis.[3]
The Two-Component System of this compound Dehydratase
The this compound dehydratase system is comprised of two essential protein components: an activator and the dehydratase itself.[4]
-
The Activator (HgdC or CompA): This component is a homodimeric iron-sulfur protein.[5] Its primary function is to activate the dehydratase component in an ATP-dependent manner. The activator contains a [4Fe-4S] cluster that acts as an electron donor.[6] The crystal structure of the activator component from Acidaminococcus fermentans has been solved, revealing a homodimeric protein of 2x27 kDa containing a single, bridging [4Fe-4S] cluster.[6][7]
-
The Dehydratase (HgdAB or CompD): This is the catalytic component responsible for the dehydration of (R)-2-hydroxyglutaryl-CoA. In Acidaminococcus fermentans, it is a heterodimer (αβ) with a total molecular weight of approximately 100 kDa.[5] The dehydratase contains at least one [4Fe-4S] cluster and one molecule of FMN per heterodimer.[8] To date, a crystal structure for the dehydratase component (HgdAB) has not been deposited in the Protein Data Bank.
The Catalytic Mechanism: A Radical Approach
The dehydration of (R)-2-hydroxyglutaryl-CoA proceeds via a radical mechanism initiated by a one-electron reduction. This process can be broken down into the following key steps:
-
Activation of the Dehydratase: The process begins with the reduction of the [4Fe-4S] cluster in the activator (HgdC) by a low-potential electron donor, such as ferredoxin.[4] The reduced activator then binds two molecules of ATP, which induces a conformational change.[4] This ATP-bound, reduced activator transfers a single electron to the dehydratase component (HgdAB), a process that is coupled to the hydrolysis of ATP to ADP and inorganic phosphate.[8] This electron transfer activates the dehydratase, which can then perform multiple catalytic turnovers.[5]
-
Substrate Binding and Radical Initiation: The substrate, (R)-2-hydroxyglutaryl-CoA, binds to the activated dehydratase. The activated dehydratase then transfers the electron to the thioester carbonyl group of the substrate.[5] This one-electron reduction generates a highly reactive ketyl radical anion intermediate.[8]
-
Water Elimination and Radical Propagation: The formation of the ketyl radical dramatically lowers the pKa of the C3 proton, facilitating its abstraction by a basic residue in the active site. This is followed by the elimination of the hydroxyl group from the C2 position as a water molecule. This results in the formation of an enoxy radical intermediate.[4]
-
Product Formation and Enzyme Regeneration: The enoxy radical is then re-oxidized by transferring the electron back to the enzyme's redox cofactors. This regenerates the enzyme in its active state for the next catalytic cycle and yields the final product, (E)-glutaconyl-CoA.[8]
Quantitative Data
Physicochemical and Kinetic Properties of this compound Dehydratase and its Activator
| Parameter | Acidaminococcus fermentans | Clostridium symbiosum | Reference(s) |
| Dehydratase (HgdAB) | |||
| Molecular Weight | ~100 kDa (heterodimer, αβ) | ~91 kDa (heterodimer, αβ) | [5] |
| Subunit Composition | α: ~55 kDa, β: ~42 kDa | α: 48 kDa, β: 43 kDa | [2] |
| Iron Content | ~4 mol / mol heterodimer | Not specified | [5] |
| Sulfur Content | ~4 mol / mol heterodimer | Not specified | [5] |
| Flavin Content | ~1 mol FMN / mol heterodimer | ~1 mol FMN / mol heterodimer | [5] |
| Activator (HgdC) | |||
| Molecular Weight | ~54 kDa (homodimer, γ₂) | Not specified | [5] |
| Iron Content | ~4 mol / mol homodimer | Not specified | [5] |
| Sulfur Content | ~3 mol / mol homodimer | Not specified | [5] |
| Kinetic Parameters | |||
| Substrate | (R)-2-Hydroxyadipoyl-CoA | Not specified | [9] |
| Km | Not specified | 0.10 ± 0.01 mM | [9] |
| Vmax | Not specified | 29.0 ± 0.3 U/mg | [9] |
| kcat | Not specified | 44 s⁻¹ | [9] |
| kcat/Km | Not specified | 4.4 x 10⁵ M⁻¹s⁻¹ | [9] |
Inhibition of this compound Dehydratase
| Inhibitor | Organism | Inhibition Type | Ki Value | Reference(s) |
| 2,2-Difluoroglutaryl-CoA | Clostridium symbiosum | Competitive | 0.069 mM | [10] |
| 2-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
| 3-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
| 4-Nitrophenol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
| 4-Nitrobenzoate | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
| Chloramphenicol | Acidaminococcus fermentans | Reversible, transient | Not specified | [5] |
Experimental Protocols
Purification of this compound Dehydratase from Acidaminococcus fermentans
This protocol is based on the method described by Schweiger et al. (1987).[2] All steps must be performed under strict anaerobic conditions.
-
Cell Lysis: Frozen cells of A. fermentans are thawed and suspended in an anaerobic buffer (e.g., 20 mM potassium phosphate, pH 7.2, containing 2 mM dithiothreitol). Cells are disrupted by sonication or French press.
-
Chromatography on Q-Sepharose: The cell-free extract is applied to a Q-Sepharose column equilibrated with the same anaerobic buffer. The dehydratase component (HgdAB) is eluted with a linear gradient of NaCl (e.g., 0 to 1 M). The activator (HgdC) is typically found in the flow-through.
-
Chromatography on Blue-Sepharose: The fractions containing the dehydratase activity are pooled and applied to a Blue-Sepharose column. The enzyme is eluted with a high salt concentration or a specific ligand.
-
Concentration and Storage: The purified enzyme is concentrated by ultrafiltration and stored under anaerobic conditions at -80°C.
Spectrophotometric Assay of this compound Dehydratase Activity
This assay, based on the work of Buckel (1980), measures the formation of the product, (E)-glutaconyl-CoA, which has a characteristic absorbance at 265 nm.
-
Reaction Mixture: The assay is performed in an anaerobic cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), MgCl₂, ATP, a reducing agent (e.g., titanium(III) citrate), the activator (HgdC), and the dehydratase (HgdAB).
-
Initiation of the Reaction: The reaction is initiated by the addition of the substrate, (R)-2-hydroxyglutaryl-CoA.
-
Measurement: The increase in absorbance at 265 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the extinction coefficient of (E)-glutaconyl-CoA.
Visualizations
Glutamate Fermentation Pathway
Caption: The hydroxyglutarate pathway of L-glutamate fermentation.
Activation and Catalytic Cycle of this compound Dehydratase
Caption: The activation and catalytic cycle of HGDH.
Experimental Workflow for HGDH Characterization
Caption: Workflow for the purification and characterization of HGDH.
Conclusion
The this compound dehydratase system represents a remarkable example of enzymatic catalysis, employing a sophisticated two-component, ATP-dependent, radical-based mechanism to overcome a significant chemical hurdle. The intricate interplay between the activator and dehydratase components, and the crucial roles of the [4Fe-4S] clusters and FMN cofactor, highlight the elegance of biological solutions to challenging chemical transformations. While the crystal structure of the activator component has provided valuable insights, the lack of a high-resolution structure for the dehydratase component remains a key area for future research. A deeper understanding of the structure-function relationships within the dehydratase active site will be instrumental in fully elucidating the catalytic mechanism and could pave the way for the rational design of specific inhibitors or for the engineering of this enzyme for biotechnological applications. This guide serves as a comprehensive resource for professionals in the field, summarizing the current knowledge and providing a foundation for future investigations into this fascinating enzyme system.
References
- 1. [PDF] Substrates and mechanism of this compound-dehydratase from Clostridium symbiosum | Semantic Scholar [semanticscholar.org]
- 2. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
- 4. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the Acidaminococcus fermentans this compound dehydratase component A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of 2-Hydroxyglutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of 2-hydroxyglutaryl-CoA. It delves into the key metabolic pathways where this intermediate plays a crucial role, particularly in the anaerobic fermentation of glutamate (B1630785) by bacteria. The guide also explores the enzymatic reactions involved in its formation and degradation, the associated human metabolic disorders known as 2-hydroxyglutaric acidurias, and the emerging role of its de-esterified form, 2-hydroxyglutarate, as an oncometabolite that influences major signaling pathways. Detailed experimental protocols for the study of the key enzymes are provided, along with a compilation of relevant quantitative data.
Introduction: The Emergence of a Key Metabolic Intermediate
The discovery of this compound is intrinsically linked to the study of glutamate fermentation in anaerobic bacteria. Early investigations into the metabolic pathways of these organisms sought to understand how they derive energy from amino acids in the absence of oxygen. It was in this context that a novel pathway, the "hydroxyglutarate pathway," was elucidated, with this compound identified as a key, albeit transient, intermediate. This discovery opened up a new area of research into the enzymology of radical-based catalysis and CoA-dependent reactions.
Parallel to these microbial studies, clinical research was identifying a group of rare inherited neurometabolic disorders characterized by the accumulation of D- or L-2-hydroxyglutarate in physiological fluids. These "2-hydroxyglutaric acidurias" were eventually linked to defects in the enzymes responsible for the degradation of 2-hydroxyglutarate, the de-esterified counterpart of this compound. More recently, the story of 2-hydroxyglutarate has taken another turn with the discovery of its role as an "oncometabolite" in certain cancers, where its accumulation due to mutations in isocitrate dehydrogenase (IDH) enzymes leads to widespread epigenetic and signaling changes.
This guide will trace the historical discoveries that brought this compound and its related metabolites to the forefront of metabolic research, detail the biochemical pathways in which they participate, and provide practical information for researchers in the field.
The Hydroxyglutarate Pathway of Glutamate Fermentation
The primary context for the discovery and characterization of this compound is the fermentation of L-glutamate by anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum. These organisms utilize the hydroxyglutarate pathway to convert glutamate into acetyl-CoA, which can then be used for ATP synthesis.
The key enzymatic steps involving this compound are:
-
Formation of (R)-2-Hydroxyglutarate: L-glutamate is first converted to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate by (R)-2-hydroxyglutarate dehydrogenase .
-
Activation to (R)-2-Hydroxyglutaryl-CoA: (R)-2-hydroxyglutarate is activated to its CoA thioester, (R)-2-hydroxyglutaryl-CoA, by glutaconate CoA-transferase . This enzyme transfers a CoA moiety from acetyl-CoA.
-
Dehydration to Glutaconyl-CoA: The central and most chemically challenging step is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system. This is a complex enzyme system that involves a radical mechanism.
Key Enzymes of the Hydroxyglutarate Pathway
-
(R)-2-Hydroxyglutarate Dehydrogenase: This enzyme catalyzes the reversible NAD(P)H-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate.
-
Glutaconate CoA-transferase: A member of the Class I CoA-transferases, this enzyme is responsible for the activation of (R)-2-hydroxyglutarate. It operates via a ping-pong mechanism involving a covalent enzyme-CoA intermediate.
-
(R)-2-Hydroxyglutaryl-CoA Dehydratase System: This is a two-component system comprising the dehydratase itself (a heterodimer) and an activator protein. The activator, an iron-sulfur protein, utilizes ATP to reduce the dehydratase, which then catalyzes the syn-elimination of water from (R)-2-hydroxyglutaryl-CoA through a ketyl radical intermediate[1][2].
Human 2-Hydroxyglutaric Acidurias
The clinical significance of 2-hydroxyglutarate metabolism became apparent with the description of 2-hydroxyglutaric acidurias (2-HGA), a group of rare autosomal recessive neurometabolic disorders[3][4]. These diseases are characterized by the accumulation of either D-2-hydroxyglutarate (D-2-HGA), L-2-hydroxyglutarate (L-2-HGA), or both (combined D,L-2-HGA) in urine, plasma, and cerebrospinal fluid[5][6][7][8].
-
D-2-Hydroxyglutaric Aciduria (D-2-HGA): This disorder is caused by mutations in the D2HGDH gene, which encodes the mitochondrial FAD-dependent D-2-hydroxyglutarate dehydrogenase [5][9]. This enzyme is responsible for oxidizing D-2-hydroxyglutarate back to 2-oxoglutarate.
-
L-2-Hydroxyglutaric Aciduria (L-2-HGA): This form of the disease results from mutations in the L2HGDH gene, encoding the mitochondrial L-2-hydroxyglutarate dehydrogenase [5][10].
-
Combined D,L-2-Hydroxyglutaric Aciduria: This severe form is caused by mutations in the SLC25A1 gene, which encodes the mitochondrial citrate (B86180) carrier[7][8].
The accumulation of these metabolites leads to progressive neurological damage, including developmental delay, seizures, and hypotonia[7][8].
2-Hydroxyglutarate as an Oncometabolite and its Signaling Roles
A paradigm shift in the understanding of 2-hydroxyglutarate came with the discovery of its role in cancer. Mutations in the isocitrate dehydrogenase enzymes, IDH1 and IDH2, are frequently found in several cancers, including gliomas and acute myeloid leukemia[6][7]. These mutations confer a neomorphic activity, causing the enzymes to reduce α-ketoglutarate to D-2-hydroxyglutarate[6][7].
The resulting accumulation of D-2-hydroxyglutarate, now termed an oncometabolite, competitively inhibits α-ketoglutarate-dependent dioxygenases, including:
-
TET DNA hydroxylases: Inhibition of these enzymes leads to DNA hypermethylation[7][11].
-
Jumonji-C (JmjC) domain-containing histone demethylases: Their inhibition results in histone hypermethylation[11][12][13][14].
These epigenetic alterations lead to profound changes in gene expression that can drive tumorigenesis.
Furthermore, 2-hydroxyglutarate has been shown to impact other signaling pathways:
-
mTOR Signaling: 2-hydroxyglutarate can activate the mTOR signaling pathway by inhibiting the KDM4A lysine (B10760008) demethylase, which leads to the degradation of the mTOR inhibitor DEPTOR[15][16].
-
AMPK/mTOR/NF-κB Pathway: In microglia, 2-hydroxyglutarate has been shown to inhibit inflammation by activating AMPK and subsequently inhibiting the mTOR/NF-κB signaling pathway[17].
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in 2-Hydroxyglutarate Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| D-2-Hydroxyglutarate Dehydrogenase | Pseudomonas aeruginosa PAO1 | D-2-Hydroxyglutarate | 60 | 11 | 1.83 x 105 | [12] |
| Human D-2-Hydroxyglutarate Dehydrogenase | Homo sapiens | D-2-Hydroxyglutarate | - | - | 1.3 x 104 | [13][18] |
| Glutaconate CoA-transferase | Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-1-CoA | - | - | V/Km is 80x higher than for the 5-isomer | [14] |
Table 2: Concentrations of 2-Hydroxyglutarate in Patients with 2-Hydroxyglutaric Acidurias
| Condition | Fluid | Metabolite | Concentration Range | Control Range | Reference |
| D-2-HGA | Urine | D-2-Hydroxyglutarate | 332 - 4299 mmol/mol creatinine | 2.8 - 17 mmol/mol creatinine | [5] |
| D-2-HGA | Plasma | D-2-Hydroxyglutarate | - | 0.7 µmol/L | [5] |
| D-2-HGA | CSF | D-2-Hydroxyglutarate | - | - | [5] |
| L-2-HGA | Urine | L-2-Hydroxyglutarate | 350 - 5520 mmol/mol creatinine | 1.3 - 19 mmol/mol creatinine | [5] |
| L-2-HGA | Plasma | L-2-Hydroxyglutarate | Elevated | - | [6] |
| L-2-HGA | CSF | L-2-Hydroxyglutarate | Elevated (CSF/plasma ratio >1) | - | [5] |
Experimental Protocols
The following protocols are reconstructed based on the methodologies described in the cited literature. They provide a general framework for the purification and assay of the key enzymes involved in the bacterial hydroxyglutarate pathway.
Purification of (R)-2-Hydroxyglutaryl-CoA Dehydratase and its Activator from Acidaminococcus fermentans
This protocol is based on the methods described by Schweiger et al. (1987)[5].
Objective: To separate and purify the dehydratase and its activator from cell-free extracts of A. fermentans.
Materials:
-
Cell-free extract of Acidaminococcus fermentans
-
Q-Sepharose column
-
Blue-Sepharose column
-
Phenyl-Sepharose column
-
ATP-agarose affinity column
-
Anaerobic chamber or glove box
-
Chromatography system
-
Buffers (e.g., potassium phosphate (B84403) buffer, Tris-HCl) with reducing agents (e.g., dithiothreitol)
Procedure:
-
Anaerobic Preparation: All purification steps must be carried out under strict anaerobic conditions to prevent inactivation of the oxygen-sensitive enzymes.
-
Initial Separation on Q-Sepharose:
-
Load the cell-free extract onto a Q-Sepharose anion-exchange column.
-
The activator is found in the flow-through fraction.
-
The dehydratase binds to the column and is eluted with a salt gradient (e.g., KCl).
-
-
Purification of the Dehydratase:
-
Pool the dehydratase-containing fractions from the Q-Sepharose column.
-
Apply the pooled fractions to a Blue-Sepharose column.
-
Elute the dehydratase using a salt gradient. This step should yield a highly purified enzyme.
-
-
Purification of the Activator:
-
Concentrate the flow-through from the Q-Sepharose column.
-
Apply the concentrated fraction to a Phenyl-Sepharose hydrophobic interaction column. This step yields an NADH-independent form of the activator.
-
For further purification, apply the activator fraction to an ATP-agarose affinity column and elute with an ATP gradient.
-
Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity
This protocol is based on the methods described by Buckel and colleagues[2][16].
Objective: To measure the activity of the dehydratase by monitoring the formation of glutaconyl-CoA.
Principle: The formation of the double bond in glutaconyl-CoA results in an increase in absorbance at 290 nm.
Materials:
-
Purified (R)-2-hydroxyglutaryl-CoA dehydratase and its activator
-
(R)-2-Hydroxyglutaryl-CoA (substrate)
-
ATP, MgCl2
-
Reducing agent (e.g., Ti(III)citrate or dithiothreitol)
-
Anaerobic cuvettes
-
Spectrophotometer
Procedure:
-
Activation of the Dehydratase:
-
In an anaerobic cuvette, pre-incubate the dehydratase with a catalytic amount of the activator in a buffer containing ATP, MgCl2, and a reducing agent.
-
-
Initiation of the Reaction:
-
Start the reaction by adding the substrate, (R)-2-hydroxyglutaryl-CoA.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 290 nm.
-
Calculate the enzyme activity based on the molar extinction coefficient of glutaconyl-CoA at this wavelength.
-
Purification of Glutaconate CoA-transferase from Acidaminococcus fermentans
This protocol is based on the methods described by Buckel et al. (1981)[19].
Objective: To purify glutaconate CoA-transferase to homogeneity.
Materials:
-
Cell-free extract of Acidaminococcus fermentans
-
Chromatography columns (e.g., anion-exchange, hydrophobic interaction, size-exclusion)
-
Chromatography system
-
Buffers
Procedure:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract from A. fermentans by standard methods (e.g., sonication or French press).
-
Chromatographic Purification: A multi-step chromatography procedure is typically required. This may include:
-
Anion-exchange chromatography (e.g., on DEAE-cellulose or Q-Sepharose).
-
Hydrophobic interaction chromatography (e.g., on Phenyl-Sepharose).
-
Size-exclusion chromatography to achieve final purification.
-
-
Monitoring Purification: At each step, assay fractions for glutaconate CoA-transferase activity and assess purity by SDS-PAGE.
Assay for Glutaconate CoA-transferase Activity
This protocol is based on the methods described by Buckel et al. (1981)[19].
Objective: To measure the activity of glutaconate CoA-transferase.
Principle: The reaction involves the transfer of CoA from acetyl-CoA to glutaconate. The activity can be measured in the reverse direction by monitoring the formation of acetyl-CoA from acetate (B1210297) and glutaconyl-CoA. The acetyl-CoA formed can be coupled to another enzymatic reaction that can be monitored spectrophotometrically. A simpler method involves a discontinuous assay where the formation of glutaconyl-CoA is measured by HPLC.
Materials:
-
Purified glutaconate CoA-transferase
-
Acetyl-CoA and (E)-glutaconate (substrates)
-
Buffer
-
HPLC system with a C18 column
Procedure (Discontinuous HPLC assay):
-
Reaction Setup: Incubate the enzyme with acetyl-CoA and (E)-glutaconate in a suitable buffer at a defined temperature.
-
Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).
-
HPLC Analysis: Analyze the quenched samples by HPLC to quantify the amount of glutaconyl-CoA formed.
-
Calculation of Activity: Determine the initial rate of glutaconyl-CoA formation to calculate the enzyme activity.
Signaling Pathways and Experimental Workflows
Signaling Pathways of 2-Hydroxyglutarate
The oncometabolite 2-hydroxyglutarate exerts its effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and dysregulation of cellular signaling.
Caption: 2-Hydroxyglutarate's role in epigenetic regulation and tumorigenesis.
Caption: Activation of mTOR signaling by 2-hydroxyglutarate.
Experimental Workflow for Studying this compound Metabolism
The following diagram outlines a general workflow for the investigation of the hydroxyglutarate pathway.
References
- 1. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 4. uniprot.org [uniprot.org]
- 5. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocitrate Dehydrogenase Mutation and (R)-2-Hydroxyglutarate: From Basic Discovery to Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and Bioinformatic Characterization of d-2-Hydroxyglutarate Dehydrogenase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. digitalcommons.ncf.edu [digitalcommons.ncf.edu]
- 18. researchgate.net [researchgate.net]
- 19. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereoisomers of 2-Hydroxyglutaryl-CoA: A Technical Guide for Researchers
An In-depth Examination of L- and D-2-Hydroxyglutaryl-CoA in Metabolism, Disease, and Drug Development
The stereoisomers of 2-hydroxyglutarate, L-2-hydroxyglutarate (L-2-HG) and D-2-hydroxyglutarate (D-2-HG), and their corresponding coenzyme A (CoA) derivatives, are critical metabolites that have garnered significant attention in the scientific community. Once considered metabolic side-products, they are now recognized as key players in a range of physiological and pathological processes, from inborn errors of metabolism to cancer. This technical guide provides a comprehensive overview of the biochemistry, clinical significance, and analytical methodologies related to the stereoisomers of 2-hydroxyglutaryl-CoA, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound Stereoisomers
2-hydroxyglutarate is a five-carbon dicarboxylic acid that is structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). It exists in two chiral forms, or enantiomers: L-2-hydroxyglutarate and D-2-hydroxyglutarate. The biological activities of these stereoisomers are distinct and are dictated by the specific enzymes that metabolize them. In many biochemical reactions, these molecules are activated to their coenzyme A thioester derivatives, L-2-hydroxyglutaryl-CoA and D-2-hydroxyglutaryl-CoA, respectively. While much of the literature focuses on the free acid forms, it is the CoA derivatives that are the direct substrates for several key enzymatic reactions.
The accumulation of these metabolites is associated with two primary groups of diseases: the rare inherited metabolic disorders known as 2-hydroxyglutaric acidurias, and various forms of cancer. In both contexts, the elevated levels of L- or D-2-HG can act as "oncometabolites," disrupting normal cellular processes, particularly those that are dependent on α-KG.
Biochemical Pathways
The metabolic pathways leading to the synthesis and degradation of L- and D-2-hydroxyglutarate are distinct and involve a cast of specific enzymes. Under normal physiological conditions, these metabolites are present at very low levels.[1] However, under pathological conditions, their concentrations can rise dramatically.
L-2-Hydroxyglutarate Metabolism
L-2-hydroxyglutarate is produced from α-ketoglutarate through the promiscuous activity of certain dehydrogenases, such as lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH).[2][3] This production is thought to be a metabolic "mistake" that is normally corrected by the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which converts L-2-HG back to α-KG.[3] L2HGDH is a flavin adenine (B156593) dinucleotide (FAD)-dependent mitochondrial enzyme.[4]
In the inherited metabolic disorder L-2-hydroxyglutaric aciduria (L-2-HGA), mutations in the L2HGDH gene lead to a deficiency in the L2HGDH enzyme.[5][6] This results in the accumulation of L-2-HG in the brain, cerebrospinal fluid (CSF), and urine, leading to severe neurological symptoms.[6][7]
D-2-Hydroxyglutarate Metabolism
The metabolism of D-2-hydroxyglutarate is more complex and has been implicated in both a rare genetic disorder and in cancer. D-2-HG is normally produced from α-ketoglutarate by the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyzes the reverse reaction of converting D-2-HG to α-KG.[8]
In D-2-hydroxyglutaric aciduria (D-2-HGA), mutations in the D2HGDH gene lead to the accumulation of D-2-HG.[8][9] A second form of D-2-HGA is caused by gain-of-function mutations in the isocitrate dehydrogenase 2 (IDH2) gene.[8]
In cancer, specific heterozygous mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes confer a neomorphic activity, causing the enzymes to convert α-ketoglutarate to D-2-HG.[2][10] This leads to a massive accumulation of D-2-HG in tumor cells, which is now considered a hallmark of IDH-mutant cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas.[11][12]
Clinical Significance
The accumulation of L- or D-2-hydroxyglutarate has profound clinical consequences, primarily affecting the central nervous system.
2-Hydroxyglutaric Acidurias
The 2-hydroxyglutaric acidurias are a group of rare, autosomal recessive neurometabolic disorders characterized by the accumulation of L-2-HG, D-2-HG, or both, in body fluids.[8][13]
-
L-2-hydroxyglutaric aciduria (L-2-HGA) : This is the more common form and is characterized by slowly progressive neurological deterioration, including developmental delay, seizures, and cerebellar ataxia.[6][7] Brain MRI typically shows subcortical leukoencephalopathy and cerebellar atrophy.[7] An increased incidence of brain tumors has also been reported in these patients.[7]
-
D-2-hydroxyglutaric aciduria (D-2-HGA) : This form has a more variable clinical presentation, ranging from severe neonatal-onset epileptic encephalopathy to milder forms with developmental delay and hypotonia.[9][14] Two subtypes are recognized based on the underlying genetic defect: type I due to D2HGDH mutations and type II due to IDH2 mutations.[8][13]
-
Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) : This is the rarest and most severe form, caused by mutations in the mitochondrial citrate (B86180) carrier gene (SLC25A1).[15] It presents with severe early-onset epileptic encephalopathy.[15]
Cancer
The discovery of the role of D-2-HG in cancer has been a paradigm shift in our understanding of oncometabolism. In IDH-mutant tumors, the accumulation of D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[2][16] This leads to widespread epigenetic dysregulation, altering gene expression and promoting tumorigenesis.[16]
Specifically, D-2-HG has been shown to inhibit:
-
TET family of 5-methylcytosine (B146107) hydroxylases , leading to DNA hypermethylation.[16]
-
Jumonji C (JmjC) domain-containing histone demethylases , resulting in altered histone methylation patterns.[2]
-
Prolyl hydroxylases , leading to the stabilization of hypoxia-inducible factor 1α (HIF-1α).[10][16]
L-2-HG has also been implicated as an oncometabolite, particularly in clear cell renal cell carcinoma, where it can also inhibit α-KG-dependent dioxygenases.[2][10]
Quantitative Data
The concentrations of L- and D-2-hydroxyglutarate are significantly elevated in various biological fluids in patients with 2-hydroxyglutaric acidurias and cancer. The following table summarizes representative quantitative data from the literature.
| Analyte | Condition | Specimen | Concentration Range | Reference |
| L-2-Hydroxyglutarate | L-2-HGA | Urine | Massively increased | [7][17] |
| L-2-HGA | Plasma | Elevated | [17] | |
| L-2-HGA | CSF | Elevated | [17] | |
| D-2-Hydroxyglutarate | D-2-HGA | Urine | Elevated | [9][14] |
| D-2-HGA | Plasma | Elevated | [9][14] | |
| D-2-HGA | CSF | Elevated | [9][14] | |
| IDH-mutant Cancer | Tumor Tissue | 10 to 100 times higher than wild-type | [16] | |
| IDH-mutant Cancer | Serum | Elevated | [18] |
Experimental Protocols
The accurate quantification of L- and D-2-hydroxyglutarate is crucial for the diagnosis and monitoring of 2-hydroxyglutaric acidurias and for research in IDH-mutant cancers. Due to their identical mass, the separation of these enantiomers requires chiral analytical techniques.
Chiral Separation and Quantification
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the chiral analysis of 2-hydroxyglutarate.[8][19] This can be achieved through two main approaches:
-
Chiral Chromatography: This involves the use of a chiral stationary phase that differentially interacts with the L- and D-enantiomers, allowing for their chromatographic separation prior to mass spectrometric detection.[20]
-
Chiral Derivatization: In this method, the 2-hydroxyglutarate enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[19][21] These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) chromatography column.[19] A common derivatizing agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN).[19]
Gas chromatography-mass spectrometry (GC-MS) can also be used for the chiral analysis of 2-hydroxyglutarate, often following derivatization to increase volatility.[8][22][23]
Sample Preparation: Biological samples such as urine, plasma, CSF, and tissue extracts typically require a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances before analysis.[21]
Visualizations
Metabolic Pathways
The following diagrams illustrate the core metabolic pathways of L- and D-2-hydroxyglutarate.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 3. The Enzymology of 2-Hydroxyglutarate, 2-Hydroxyglutaramate and 2-Hydroxysuccinamate and Their Relationship to Oncometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L2HGA - L-2-hydroxyglutaric aciduria - Alex - The Leukodystrophy Charity [alextlc.org]
- 6. L-2-Hydroxyglutaric aciduria: clinical, genetic, and brain MRI characteristics in two adult sisters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orphanet: L-2-hydroxyglutaric aciduria [orpha.net]
- 8. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphanet: D-2-hydroxyglutaric aciduria [orpha.net]
- 10. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. 2-hydroxyglutaric aciduria: MedlinePlus Genetics [medlineplus.gov]
- 14. metabolicsupportuk.org [metabolicsupportuk.org]
- 15. 2-Hydroxyglutaric aciduria - Wikipedia [en.wikipedia.org]
- 16. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-2-Hydroxyglutaric Aciduria – FIT [krebs-praedisposition.de]
- 18. pnas.org [pnas.org]
- 19. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 21. Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC-MS/MS Method in Human Biological Fluids and its Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 23. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Unexplored Frontier: A Technical Guide to the Potential Role of 2-Hydroxyglutaryl-CoA in Cancer Metabolism
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The oncometabolite 2-hydroxyglutarate (2-HG) is a well-established hallmark of cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2). Its accumulation profoundly rewires cellular epigenetics and metabolism, driving tumorigenesis. However, the metabolic fate of 2-HG beyond its inhibitory effects on dioxygenases remains largely uncharted territory. This technical guide explores the hypothetical yet potentially significant role of 2-hydroxyglutaryl-CoA (2-HG-CoA), a putative downstream metabolite of 2-HG, in cancer metabolism. We propose a novel metabolic pathway, drawing parallels from microbial metabolism, and outline the potential enzymatic players, downstream consequences, and experimental avenues to validate this hypothesis. This document serves as a comprehensive resource for researchers poised to investigate this unexplored frontier of oncometabolite activity, offering detailed experimental protocols and a framework for future drug discovery efforts.
Introduction: Beyond 2-Hydroxyglutarate
The discovery that mutant IDH enzymes neomorphically produce (R)-2-hydroxyglutarate (R-2-HG) from α-ketoglutarate was a watershed moment in cancer metabolism research.[1][2] Elevated 2-HG levels are now recognized as a key driver in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The primary mechanism attributed to 2-HG's oncogenic activity is its competitive inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[3]
However, the metabolic story of 2-HG may not end with its role as a competitive inhibitor. Emerging evidence from microbial metabolism suggests that 2-hydroxyglutarate can be further metabolized. Specifically, in the bacterium Acidaminococcus fermentans, (R)-2-hydroxyglutarate is converted to (R)-2-hydroxyglutaryl-CoA by the enzyme glutaconate CoA-transferase.[4][5] This CoA-activated form is then dehydrated to glutaconyl-CoA by (R)-2-hydroxyglutaryl-CoA dehydratase.[6]
This guide posits that a similar metabolic pathway may be active in cancer cells with high 2-HG levels, representing a currently unexplored aspect of oncometabolite biology. The conversion of 2-HG to 2-HG-CoA would have significant implications for cellular metabolism, including the modulation of coenzyme A pools, redox balance, and the generation of novel downstream signaling molecules.
A Hypothetical Pathway: The Synthesis and Metabolism of this compound in Cancer
We propose a two-step pathway for the metabolism of 2-HG in cancer cells, leading to the formation and subsequent conversion of 2-HG-CoA.
Step 1: Synthesis of this compound
The initial and crucial step in this proposed pathway is the conversion of 2-HG to 2-HG-CoA. This reaction could be catalyzed by a CoA ligase (synthetase) or a CoA transferase.
-
Candidate Enzymes:
-
Acyl-CoA Synthetases (ACSs): The human genome encodes a large family of acyl-CoA synthetases with varying substrate specificities.[1] While no human ACS has been shown to specifically utilize 2-HG as a substrate, the broad specificity of some family members suggests this is a plausible activity.
-
CoA Transferases: Enzymes like succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or a yet-unidentified human homolog of the bacterial glutaconate CoA-transferase could potentially catalyze the transfer of a CoA moiety from a donor like succinyl-CoA or acetyl-CoA to 2-HG.
-
digraph "Synthesis_of_2_HG_CoA" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];
"2-Hydroxyglutarate" [fillcolor="#FBBC05", fontcolor="#202124"];
"CoA-SH" [fillcolor="#F1F3F4", fontcolor="#202124"];
"ATP" [fillcolor="#F1F3F4", fontcolor="#202124"];
"AMP + PPi" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Acyl-CoA_Synthetase" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Acyl-CoA Synthetase\n(Hypothetical)"];
"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"2-Hydroxyglutarate" -> "Acyl-CoA_Synthetase";
"CoA-SH" -> "Acyl-CoA_Synthetase";
"ATP" -> "Acyl-CoA_Synthetase";
"Acyl-CoA_Synthetase" -> "this compound";
"Acyl-CoA_Synthetase" -> "AMP + PPi";
}
Figure 2: Proposed downstream metabolism of this compound via a dehydratase to glutaconyl-CoA.
Quantitative Data and Prognostic Significance
Direct quantitative data for 2-HG-CoA in cancer is currently unavailable. However, metabolomic studies of IDH-mutant gliomas have revealed significant alterations in acyl-carnitine and carnitine levels, suggesting a broader impact on CoA metabolism.[7] Furthermore, the expression of GCDH, a potential player in the downstream metabolism of related acyl-CoAs, has been shown to have prognostic significance in several cancers.
Table 1: Prognostic Significance of Glutaryl-CoA Dehydrogenase (GCDH) Expression in Cancer
Cancer Type GCDH Expression Prognosis Reference(s) Hepatocellular Carcinoma Low Poor [6] Renal Malignancy High Increased Risk [8]
This table will be expanded as more data becomes available.
Detailed Experimental Protocols
Validating the proposed pathway requires a suite of robust experimental protocols. Below are detailed methodologies for key experiments.
Protocol for Acyl-CoA Synthetase Activity Assay
This protocol is adapted for the potential measurement of 2-HG-CoA synthesis.
Objective: To determine if a given enzyme fraction or purified protein can synthesize 2-HG-CoA from 2-HG.
Materials:
-
Enzyme source (e.g., cell lysate, mitochondrial fraction, purified recombinant protein)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT)
-
(R)-2-hydroxyglutarate (substrate)
-
Coenzyme A (CoA-SH)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS/MS system for product detection and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of 2-hydroxyglutarate (e.g., 1 mM), and CoA-SH (e.g., 0.5 mM).
-
Enzyme Addition: Initiate the reaction by adding the enzyme source. For negative controls, use heat-inactivated enzyme or omit the enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). Time-course experiments can be performed to determine initial reaction rates.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant to a new tube and dilute with an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence of this compound. A synthetic standard of this compound is required for definitive identification and quantification.
Protocol for Dehydratase Activity Assay
This protocol is designed to detect the conversion of 2-HG-CoA to glutaconyl-CoA.
Objective: To measure the activity of a putative this compound dehydratase.
Materials:
-
Enzyme source
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
(R)-2-hydroxyglutaryl-CoA (substrate)
-
Spectrophotometer or LC-MS/MS system
Procedure:
-
Spectrophotometric Assay: The formation of the double bond in glutaconyl-CoA can be monitored by an increase in absorbance at a specific wavelength (typically around 260-280 nm).
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and this compound.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the change in absorbance over time.
-
LC-MS/MS Assay: For a more sensitive and specific measurement:
-
Follow the reaction setup and quenching steps as described in the acyl-CoA synthetase assay.
-
Analyze the samples for the disappearance of this compound and the appearance of glutaconyl-CoA.
Logical Workflow for Investigating 2-HG-CoA in Cancer
The following diagram outlines a logical workflow for researchers entering this field.
Figure 3: A logical workflow for the investigation of the proposed this compound pathway in cancer.
Future Directions and Conclusion
The potential existence of a this compound metabolic pathway in cancer opens up a new and exciting avenue of research. Elucidating this pathway could provide novel insights into the metabolic reprogramming of cancer cells and uncover new therapeutic targets. The immediate priorities for the field are:
-
Identification of the key human enzymes responsible for the synthesis and degradation of 2-HG-CoA.
-
Development of sensitive and specific methods for the detection and quantification of 2-HG-CoA in biological samples.
-
Investigation of the functional consequences of 2-HG-CoA accumulation and metabolism in cancer cells.
This technical guide provides a foundational framework for these endeavors. By pursuing the proposed research directions, the scientific community can begin to unravel the complexities of oncometabolite metabolism and pave the way for innovative anti-cancer therapies. The journey into the world of this compound is just beginning, and it promises to be a rewarding one for cancer research.
References
- 1. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 4. Metabolic Profiling of IDH Mutation and Malignant Progression in Infiltrating Glioma. | Eli and Edythe Broad Center of Regeneration Medicine and Stem Cell Research at UCSF [stemcell.ucsf.edu]
- 5. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 6. Glutaryl-CoA dehydrogenase suppresses tumor progression and shapes an anti-tumor microenvironment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Integrated Metabolomics and Lipidomics Analyses Reveal Metabolic Reprogramming in Human Glioma with IDH1 Mutation - American Chemical Society - Figshare [acs.figshare.com]
2-Hydroxyglutaryl-CoA and its Link to Mitochondrial Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxyglutaryl-CoA, a key intermediate in the metabolism of 2-hydroxyglutarate, and its putative connection to mitochondrial function. While much of the existing research has focused on the free acid form, 2-hydroxyglutarate (2-HG), as an oncometabolite and a modulator of mitochondrial respiration, the direct role of its coenzyme A thioester remains an area of active investigation. This document synthesizes the current understanding of this compound metabolism, primarily elucidated in anaerobic bacteria, and extrapolates its potential implications for mammalian mitochondrial bioenergetics. Detailed experimental protocols for the synthesis and enzymatic analysis of this compound are provided, alongside methodologies for assessing its impact on mitochondrial respiration. Furthermore, this guide presents quantitative data on the effects of the related metabolite, D-2-hydroxyglutarate, on mitochondrial enzyme activities to serve as a foundational reference for future studies on the CoA derivative. Signaling pathways and logical workflows are visualized to provide a clear conceptual framework for researchers in this field.
Introduction: The Emerging Significance of 2-Hydroxyglutarate and its Derivatives
2-Hydroxyglutarate (2-HG) exists in two enantiomeric forms, D-2-HG and L-2-HG, both of which are now recognized as critical players in cellular metabolism and disease.[1][2] Accumulation of these metabolites is characteristic of rare genetic disorders known as 2-hydroxyglutaric acidurias, which lead to severe neurological impairments.[3][4][5] Moreover, D-2-HG has been identified as an oncometabolite, produced at high levels in certain cancers due to mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2]
The primary mechanism by which 2-HG is thought to exert its effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and disruptions in cellular signaling.[6][7] Crucially, both L-2-HG and D-2-HG are metabolized within the mitochondria. L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) are mitochondrial enzymes that catalyze the oxidation of their respective substrates to α-ketoglutarate.[3][8][9][10]
Given that many metabolic processes within the mitochondria involve coenzyme A (CoA) thioesters, the potential role of this compound as a metabolic intermediate and a direct modulator of mitochondrial function warrants thorough investigation. While the metabolism of this compound has been well-characterized in anaerobic bacteria, its presence and function in mammalian mitochondria are less understood. This guide aims to bridge this knowledge gap by providing a detailed technical resource for researchers.
Metabolism of this compound
Bacterial Metabolism of (R)-2-Hydroxyglutaryl-CoA
The most detailed understanding of this compound metabolism comes from studies of anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum.[11][12][13][14] In these organisms, (R)-2-hydroxyglutaryl-CoA is a key intermediate in the fermentation of glutamate (B1630785). The central enzyme in this pathway is (R)-2-hydroxyglutaryl-CoA dehydratase , a two-component system that catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[11][12][13][14]
This enzyme system is comprised of:
-
Component D (the dehydratase): An iron-sulfur protein that performs the dehydration reaction.
-
Component A (the activator or "Archerase"): An extremely oxygen-sensitive protein that uses the hydrolysis of ATP to transfer an electron to Component D, thereby activating it.[13]
The formation of (R)-2-hydroxyglutaryl-CoA in these bacteria is catalyzed by glutaconate CoA-transferase , which transfers a CoA moiety from acetyl-CoA to (R)-2-hydroxyglutarate.[7][8]
Hypothesized Metabolism in Mammalian Mitochondria
Direct evidence for a dedicated this compound metabolic pathway in mammalian mitochondria is currently lacking. However, based on the known metabolism of 2-hydroxyglutarate and other acyl-CoAs, a hypothetical pathway can be proposed.
It is plausible that 2-hydroxyglutarate could be activated to this compound within the mitochondrial matrix, although the enzyme responsible for this has not been identified. Potential candidates could include acyl-CoA synthetases with broad substrate specificity. Once formed, this compound could have several fates:
-
Dehydration: A putative mammalian this compound dehydratase could convert it to glutaconyl-CoA, which could then be further metabolized.
-
Interaction with Mitochondrial Enzymes: this compound could directly interact with and modulate the activity of various mitochondrial enzymes involved in fatty acid oxidation, the TCA cycle, or amino acid metabolism.
-
Hydrolysis: It could be hydrolyzed back to 2-hydroxyglutarate and CoASH by acyl-CoA thioesterases.
Link to Mitochondrial Function
While direct experimental evidence for the effects of this compound on mammalian mitochondrial function is scarce, compelling indirect evidence from studies on 2-hydroxyglutarate and other acyl-CoA molecules suggests several potential mechanisms of action.
Effects of 2-Hydroxyglutarate on Mitochondrial Respiration
Studies have shown that D-2-hydroxyglutarate can significantly impair mitochondrial energy metabolism. In rat tissues, D-2-HG has been demonstrated to inhibit the activities of cytochrome c oxidase (Complex IV) and ATP synthase (Complex V) .[11] Furthermore, both D-2-HG and L-2-HG have been shown to lower the respiratory control ratio in isolated rat brain mitochondria, suggesting they may act as endogenous uncouplers of oxidative phosphorylation.[11]
Table 1: Effect of D-2-Hydroxyglutarate on Mitochondrial Respiratory Chain Complex Activities in Rat Cardiac Muscle
| Enzyme Complex | Activity (% of Control) |
| Complex I (NADH dehydrogenase) | No significant change |
| Complex II (Succinate dehydrogenase) | No significant change |
| Complex III (Cytochrome c reductase) | No significant change |
| Complex IV (Cytochrome c oxidase) | Significantly inhibited |
| Complex V (ATP synthase) | Significantly inhibited |
Data summarized from in vitro studies on rat cardiac muscle mitochondria.[11]
Potential Effects of this compound on Mitochondrial Function
Based on the known effects of other long-chain acyl-CoA esters, this compound could potentially impact mitochondrial function in several ways:
-
Inhibition of Adenine Nucleotide Translocase (ANT): Long-chain acyl-CoAs are known to inhibit ANT, the transporter responsible for exchanging ADP and ATP across the inner mitochondrial membrane.[1] This would lead to a decrease in the cytosolic phosphorylation potential.
-
Alteration of Inner Membrane Permeability: Acyl-CoA esters can increase the permeability of the inner mitochondrial membrane to cations and, at higher concentrations, to protons, leading to a dissipation of the mitochondrial membrane potential.[1]
-
Modulation of Respiratory Chain Complexes: Long-chain acyl-CoAs have been shown to inhibit H₂O₂ release from Complex I during reverse electron flow.[6] It is plausible that this compound could have similar or distinct effects on the activity of respiratory chain complexes.
-
Substrate for Beta-Oxidation: While unlikely to be a primary substrate, the possibility that this compound could enter the fatty acid beta-oxidation pathway cannot be entirely ruled out without direct experimental evidence.
Experimental Protocols
Synthesis of (R)-2-Hydroxyglutaryl-CoA
The chemical synthesis of (R)-2-hydroxyglutaryl-CoA is a prerequisite for studying its effects. A published method involves the following steps:
-
Starting Material: (R)-5-oxotetrahydrofuran-2-carboxylic acid (the gamma-lactone of (R)-2-hydroxyglutarate).
-
Acyl Chloride Formation: Conversion of the starting material to its acyl chloride.
-
Condensation: Condensation of the acyl chloride with N-capryloylcysteamine.
-
Lactone Ring Opening: Acid hydrolysis to open the lactone ring.
-
Transesterification: Transesterification to yield the final CoA derivative.
This protocol is based on a method described for the synthesis of (R)-2-hydroxyglutaryl-1-CoA.
Enzymatic Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase (Bacterial)
This spectrophotometric assay is used to measure the activity of the bacterial dehydratase by monitoring the formation of (E)-glutaconyl-CoA, which has a characteristic absorbance at 260 nm.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
(R)-2-hydroxyglutaryl-CoA (substrate)
-
Activator protein (Component A)
-
ATP and MgCl₂ (for activation)
-
A reducing agent (e.g., Ti(III)citrate)
-
Dehydratase enzyme (Component D)
Procedure:
-
The assay is performed under strict anaerobic conditions due to the oxygen sensitivity of the activator protein.
-
The dehydratase enzyme is pre-incubated with the activator protein, ATP, MgCl₂, and the reducing agent to ensure full activation.
-
The reaction is initiated by the addition of (R)-2-hydroxyglutaryl-CoA.
-
The increase in absorbance at 260 nm is monitored over time.
-
The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of (E)-glutaconyl-CoA.
This is a generalized protocol based on methods described for the bacterial enzyme.[12]
Measurement of Mitochondrial Respiration (Adapted for this compound)
This protocol describes how to measure the effect of this compound on the oxygen consumption of isolated mammalian mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration Buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, EGTA, and HEPES, pH 7.4)
-
Respiratory Substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II)
-
ADP
-
This compound (synthesized as per Protocol 4.1)
-
Inhibitors of the respiratory chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, KCN for Complex IV)
-
Uncoupler (e.g., FCCP)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.
-
Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C or 37°C).
-
Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption.
-
State 2 Respiration: Add the respiratory substrate(s) (e.g., glutamate and malate). The rate of oxygen consumption will increase slightly.
-
State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis. This will result in a rapid increase in oxygen consumption.
-
State 4 Respiration: The rate of oxygen consumption will decrease as the added ADP is phosphorylated to ATP.
-
Addition of this compound: Add a specific concentration of this compound to the chamber during any of the respiratory states to observe its effect on oxygen consumption. A titration with different concentrations can be performed.
-
Uncoupled Respiration: Add an uncoupler like FCCP to measure the maximal respiratory capacity.
-
Inhibitor Studies: Use specific inhibitors to pinpoint the site of action of this compound within the electron transport chain.
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio (moles of ADP added / atoms of oxygen consumed during State 3) in the presence and absence of this compound.
References
- 1. Effect of long-chain fatty acids and acyl-CoA on mitochondrial permeability, transport, and energy-coupling processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 2.8.3.12 - glutaconate CoA-transferase. [ebi.ac.uk]
- 3. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long chain fatty acyl-CoA modulation of H(2)O (2) release at mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 11. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
Methodological & Application
Application Note & Protocol: Quantification of 2-hydroxyglutaryl-CoA by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxyglutarate (2-HG) is a metabolite whose accumulation is linked to certain metabolic diseases and cancers, particularly those with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. The conversion of 2-hydroxyglutarate to its coenzyme A (CoA) thioester, 2-hydroxyglutaryl-CoA, is a key step in its metabolism. Accurate quantification of this compound is crucial for understanding the pathophysiology of these diseases and for the development of targeted therapies.
This application note provides a detailed protocol for the quantification of this compound in biological samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of acyl-CoA compounds, adapted for the specific properties of this compound.
Metabolic Significance of this compound
Mutant IDH enzymes catalyze the conversion of α-ketoglutarate to 2-hydroxyglutarate. The subsequent metabolism of 2-HG involves its activation to this compound. This metabolic pathway is of significant interest in cancer research as the accumulation of 2-HG can lead to epigenetic dysregulation and promote tumorigenesis.
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis required or custom order)
-
Internal Standard (e.g., [¹³C₅]-glutaryl-CoA or other stable isotope-labeled acyl-CoA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
Effective sample preparation is critical for the stability and accurate quantification of acyl-CoAs.
-
Tissue Homogenization: Homogenize frozen tissue samples in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acid-soluble acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
HPLC-MS/MS Method
This method utilizes reverse-phase chromatography to separate this compound from other cellular components, followed by sensitive detection using tandem mass spectrometry.
Table 1: HPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined empirically using a synthesized standard |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
Note: The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of the synthesized standards into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.
Method Validation
As this is a proposed method, full validation is a critical step before implementation for routine analysis. Key validation parameters to be assessed include:
-
Linearity: Analyze a series of calibration standards to establish the linear range of the assay.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of this compound in the biological matrix under different storage conditions (short-term, long-term, freeze-thaw cycles).
Data Presentation
The quantitative data obtained from the analysis of calibration standards and quality control samples should be summarized in a clear and concise manner.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| R² | 0.999 |
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.9 | 96.7 | 5.2 |
| Medium | 75 | 76.1 | 101.5 | 3.8 |
| High | 400 | 395.2 | 98.8 | 4.1 |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound. The successful application of this method will enable researchers to gain deeper insights into the metabolic roles of this important molecule in health and disease, and will be a valuable tool in the development of novel therapeutics. The provided protocols for sample preparation and HPLC-MS/MS analysis, along with the guidelines for method validation, offer a solid foundation for establishing a reliable and sensitive assay in a research or clinical laboratory setting.
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxyglutaryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyglutaryl-CoA is a pivotal intermediate in the metabolism of amino acids, particularly in the glutamate (B1630785) fermentation pathway observed in anaerobic bacteria. Its accurate detection and quantification are crucial for understanding metabolic fluxes, enzyme kinetics, and the overall physiological state of cells. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
Table 1: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value | Source/Calculation |
| Chemical Formula | C26H42N7O20P3S | --INVALID-LINK--[1] |
| Molecular Weight | 897.6 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 897.1418 Da | --INVALID-LINK-- |
| Precursor Ion (Q1) [M+H]⁺ | 898.1491 m/z | Calculated |
| Product Ion (Q3) [M+H - 507]⁺ | 391.0820 m/z | Calculated |
| Product Ion (Q3) [M+H - 427]⁺ | 471.1171 m/z | Calculated |
| Neutral Loss | 507.0 Da | General Acyl-CoA Fragmentation[2] |
Note: The MRM transitions are predicted based on the known fragmentation pattern of acyl-CoA molecules, which commonly exhibit a neutral loss of the Coenzyme A moiety (507 Da). Experimental verification is recommended.
Experimental Protocols
Sample Preparation from Bacterial Cells
This protocol is adapted from methods for extracting short-chain acyl-CoAs from cellular extracts.
Reagents:
-
10% (w/v) Trichloroacetic Acid (TCA) or Perchloric Acid (PCA), ice-cold
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
25 mM Ammonium (B1175870) Acetate (B1210297) in Methanol
Procedure:
-
Cell Harvesting: Centrifuge bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Metabolite Extraction: Resuspend the cell pellet in 1 mL of ice-cold 10% TCA or PCA. Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Protein Removal: Centrifuge the mixture at 17,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.
-
-
Sample Concentration: Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of chromatographic conditions may be required based on the specific instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.2
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-50% B (linear gradient)
-
15-17 min: 50-95% B (linear gradient)
-
17-20 min: 95% B
-
20-21 min: 95-2% B (linear gradient)
-
21-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary (for quantification): 898.1 -> 391.1
-
Secondary (for confirmation): 898.1 -> 471.1
-
-
Collision Energy: Optimization required for the specific instrument.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Visualizations
Glutamate Fermentation Pathway
The following diagram illustrates the metabolic pathway of glutamate fermentation in Acidaminococcus fermentans, highlighting the role of this compound. This pathway is crucial for the organism's energy metabolism under anaerobic conditions.
Caption: Glutamate Fermentation Pathway in Acidaminococcus fermentans.
Experimental Workflow for this compound Analysis
This workflow diagram outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for this compound Mass Spectrometry Analysis.
References
Application Note: Protocol for the Purification of 2-Hydroxyglutaryl-CoA Dehydratase
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of L-glutamate in several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum.[1][2] It catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA.[3] This enzyme is an iron-sulfur protein and is part of a two-component system that includes the dehydratase itself (termed HgdAB or Component D) and an activator protein (termed HgdC or Component A).[4][5] The activator is an extremely oxygen-sensitive iron-sulfur protein that utilizes ATP to activate the dehydratase.[3][5] Due to the oxygen sensitivity of both components, purification must be carried out under strict anaerobic conditions. This protocol outlines a general procedure for the purification of this compound dehydratase from bacterial cell-free extracts.
Experimental Protocols
This protocol is a composite methodology based on established procedures for purifying this compound dehydratase and its activator.
I. Preparation of Cell-Free Extract
-
Cell Growth and Harvest:
-
Grow cells of Acidaminococcus fermentans or a recombinant expression host (e.g., E. coli expressing the dehydratase and activator genes) under appropriate anaerobic conditions.
-
Harvest cells in the late exponential growth phase by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with an anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 2 mM dithiothreitol).
-
-
Cell Lysis:
-
Resuspend the cell pellet in the same anaerobic buffer.
-
Lyse the cells by a suitable method such as sonication or French press, ensuring the temperature is kept low to prevent protein denaturation. All steps should be performed in an anaerobic chamber or under a stream of oxygen-free nitrogen.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the cell-free extract.
-
II. Chromatographic Purification of this compound Dehydratase (HgdAB)
-
Anion Exchange Chromatography:
-
Load the cell-free extract onto a Q-Sepharose column pre-equilibrated with anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM DTT).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
-
Collect fractions and assay for this compound dehydratase activity. The dehydratase and its activator will separate during this step.[4] The dehydratase typically elutes at a higher salt concentration.
-
-
Affinity Chromatography:
-
Pool the active fractions containing the dehydratase from the Q-Sepharose column.
-
Apply the pooled fractions to a Blue-Sepharose column pre-equilibrated with anaerobic buffer.[4]
-
Wash the column to remove non-specifically bound proteins.
-
Elute the dehydratase using a high salt concentration buffer (e.g., buffer containing 1.5 M NaCl).
-
Collect fractions and assay for activity.
-
-
Concentration and Storage:
-
Concentrate the purified dehydratase fractions using ultrafiltration.
-
Store the purified enzyme under anaerobic conditions at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (e.g., 20%).
-
III. Purification of the Activator (HgdC)
-
Initial Separation:
-
The flow-through or early elution fractions from the Q-Sepharose column that contain the activator activity should be pooled.[4]
-
-
Affinity Chromatography:
-
For further purification, apply the activator-containing fractions to an ATP-agarose column pre-equilibrated with an anaerobic buffer containing MgCl2.[4]
-
Wash the column to remove unbound proteins.
-
Elute the activator with a buffer containing a higher concentration of ATP or by altering the pH or ionic strength.
-
-
Alternative Hydrophobic Interaction Chromatography:
-
As an alternative, the activator can be concentrated and partially purified by chromatography on Phenyl-Sepharose.[4]
-
-
Concentration and Storage:
-
Concentrate the purified activator fractions. Due to its extreme oxygen sensitivity, all handling and storage must be under strict anaerobic conditions.[3] Store at -80°C.
-
Data Presentation
The following table summarizes the purification of (R)-2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, illustrating a typical purification scheme.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (Fold) |
| Cell-Free Extract | 1500 | 300 | 0.2 | 100 | 1 |
| Q-Sepharose | 250 | 225 | 0.9 | 75 | 4.5 |
| Blue-Sepharose | 15 | 150 | 10.0 | 50 | 50 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions and the source organism.
Visualization of Experimental Workflow and Signaling Pathway
Purification Workflow
The following diagram illustrates the key steps in the purification of this compound dehydratase and its activator.
Caption: Workflow for the purification of this compound dehydratase and its activator.
Enzyme Activation and Dehydration Pathway
The diagram below outlines the activation of the dehydratase by the activator protein and the subsequent dehydration of the substrate.
Caption: Activation and catalytic cycle of this compound dehydratase.
References
- 1. KEGG ENZYME: 4.2.1.167 [genome.jp]
- 2. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Hydroxyglutaryl-CoA Dehydratase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyglutaryl-CoA dehydratase is a key enzyme in the hydroxyglutarate pathway of L-glutamate fermentation in several anaerobic bacteria, including Acidaminococcus fermentans and Clostridium symbiosum.[1][2] This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[1][2] The enzyme is an iron-sulfur protein that is extremely sensitive to oxygen and requires a separate activator component (an iron-sulfur protein sometimes referred to as Archerase) and ATP for its activity.[3] Understanding the activity of this enzyme is crucial for studies in microbial metabolism, enzymology, and potentially for the development of novel biotechnological applications.
These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine the activity of this compound dehydratase. The method is based on the continuous monitoring of the formation of glutaconyl-CoA.
Principle of the Assay
The activity of this compound dehydratase is determined by a coupled spectrophotometric assay. In this indirect assay, (R)-2-hydroxyglutaryl-CoA is generated in situ from (R)-2-hydroxyglutarate and acetyl-CoA by the coupling enzyme, glutaconate CoA-transferase. The this compound dehydratase then converts (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. The formation of the double bond in glutaconyl-CoA leads to an increase in absorbance at 290 nm, which can be monitored over time. The rate of this absorbance increase is directly proportional to the this compound dehydratase activity.
Due to the extreme oxygen sensitivity of the dehydratase and its activator, all steps of the assay must be performed under strict anaerobic conditions, typically within an anaerobic chamber.
Data Presentation
Table 1: Kinetic Parameters of this compound Dehydratase
The following table summarizes the kinetic constants for this compound dehydratase from Clostridium symbiosum with its native substrate and an alternative substrate.
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1M-1) |
| (R)-2-Hydroxyglutaryl-CoA | 0.05 ± 0.01 | 160 ± 5 | 240 ± 8 | 4.8 x 106 |
| Oxalocrotonyl-CoA | 0.20 ± 0.02 | 100 ± 6 | 150 ± 9 | 7.5 x 105 |
Data obtained from studies on the enzyme from Clostridium symbiosum.
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Purified this compound dehydratase
-
Purified activator component
-
Purified glutaconate CoA-transferase (from Acidaminococcus fermentans)
-
-
Substrates and Cofactors:
-
(R)-2-hydroxyglutarate
-
Acetyl-CoA
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Sodium dithionite (B78146)
-
-
Buffer:
-
Tris-HCl buffer, pH 8.0
-
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 5 mM DTT. Prepare fresh and make anaerobic by sparging with an inert gas (e.g., nitrogen or argon) inside an anaerobic chamber.
-
ATP Solution: 10 mM ATP in anaerobic water.
-
Sodium Dithionite Solution: 10 mM sodium dithionite in anaerobic water. Prepare fresh immediately before use.
-
(R)-2-Hydroxyglutarate Solution: 100 mM (R)-2-hydroxyglutarate in anaerobic water.
-
Acetyl-CoA Solution: 100 mM acetyl-CoA in anaerobic water.
-
Enzyme Solutions: Prepare dilutions of this compound dehydratase, activator, and glutaconate CoA-transferase in anaerobic assay buffer.
Synthesis of (R)-2-hydroxyglutaryl-CoA (for direct assay or as a standard)
(R)-2-hydroxyglutaryl-CoA can be synthesized from (R)-5-oxotetrahydrofuran-2-carboxylic acid (the γ-lactone of (R)-2-hydroxyglutarate). The process involves converting the starting material to its acyl chloride, followed by condensation with N-capryloylcysteamine. The lactone ring is then opened by acid hydrolysis, and the CoA derivative is obtained through transesterification.[4]
Assay Protocol (Indirect Coupled Assay)
This protocol is designed for a final reaction volume of 0.5 mL and should be performed in quartz cuvettes suitable for spectrophotometry. All manipulations must be carried out under strict anaerobic conditions in an anaerobic chamber.
-
Pre-incubation/Activation:
-
In a cuvette, combine the following reagents:
-
Assay Buffer (to a final volume of 0.5 mL)
-
5 µL of 10 mM ATP (final concentration: 0.1 mM)
-
5 µL of 10 mM sodium dithionite (final concentration: 0.1 mM)
-
Appropriate volume of this compound dehydratase
-
Appropriate volume of the activator component
-
-
Incubate the mixture for 5 minutes at 25°C to allow for the activation of the dehydratase.
-
-
Initiation of the Coupled Reaction:
-
Add the following to the pre-incubation mixture:
-
A catalytic amount of glutaconate CoA-transferase (the activity should be optimized to ensure it is not rate-limiting).
-
10 µL of 100 mM acetyl-CoA (final concentration: 2 mM)
-
-
Place the cuvette in a spectrophotometer thermostated at 25°C and record a baseline at 290 nm.
-
-
Start of the Measurement:
-
Initiate the reaction by adding 10 µL of 100 mM (R)-2-hydroxyglutarate (final concentration: 2 mM).
-
Immediately mix by inverting the cuvette and start recording the increase in absorbance at 290 nm for several minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA₂₉₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (U/mL) = (ΔA₂₉₀/min) / (ε₂₉₀ * path length)
-
Where:
-
ΔA₂₉₀/min is the rate of absorbance change at 290 nm.
-
ε₂₉₀ is the molar extinction coefficient of glutaconyl-CoA at 290 nm (2.2 mM⁻¹cm⁻¹).
-
path length is the cuvette path length in cm (typically 1 cm).
-
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
-
Calculate the specific activity by dividing the activity by the protein concentration of the this compound dehydratase in the assay (U/mg).
-
Table 2: Composition of the Assay Mixture
| Component | Stock Concentration | Volume to Add (for 0.5 mL final volume) | Final Concentration |
| Anaerobic Assay Buffer | - | Varies | 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM DTT |
| ATP | 10 mM | 5 µL | 0.1 mM |
| Sodium Dithionite | 10 mM | 5 µL | 0.1 mM |
| This compound Dehydratase | Varies | Varies | Varies |
| Activator Component | Varies | Varies | Varies |
| Glutaconate CoA-transferase | Varies | Varies | Catalytic amount |
| Acetyl-CoA | 100 mM | 10 µL | 2 mM |
| (R)-2-Hydroxyglutarate | 100 mM | 10 µL | 2 mM |
Visualizations
Glutamate Fermentation via the Hydroxyglutarate Pathway
Caption: The hydroxyglutarate pathway for L-glutamate fermentation.
Experimental Workflow for the Coupled Assay
Caption: Workflow for the anaerobic coupled assay of this compound dehydratase.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Hydroxyglutaryl-CoA for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of 2-hydroxyglutaryl-CoA, a critical intermediate in the glutamate (B1630785) fermentation pathway. The availability of high-purity this compound is essential for in vitro studies aimed at understanding the mechanisms of enzymes involved in this pathway, such as (R)-2-hydroxyglutaryl-CoA dehydratase, and for the development of potential therapeutic agents targeting these enzymes.
Introduction
This compound is a key metabolic intermediate in the fermentation of glutamate by certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum.[1][2] It is the direct substrate for (R)-2-hydroxyglutaryl-CoA dehydratase, an enzyme that catalyzes its dehydration to glutaconyl-CoA.[1][2][3] The study of this enzyme and its substrate is crucial for understanding microbial metabolism and may have applications in biotechnology and drug development. This document outlines reliable methods for the synthesis, purification, and characterization of this compound for use in such in vitro investigations.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and characterization of (R)-2-hydroxyglutaryl-CoA.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Starting Material | (R)-5-Oxotetrahydrofuran-2-carboxylic acid | (R)-2-Hydroxyglutarate, Acetyl-CoA | [4] |
| Key Enzyme | Not Applicable | Glutaconate CoA-transferase | [4][5][6] |
| Typical Yield | Not explicitly stated | Not explicitly stated | |
| Purity | High purity achievable after HPLC | High purity achievable after HPLC | [4] |
| Molecular Weight | 897.6 g/mol | 897.6 g/mol | |
| Mass Spec Data (m/z) | Expected [M-H]⁻ at 896.13 | Expected [M-H]⁻ at 896.13 |
Experimental Protocols
Chemical Synthesis of (R)-2-Hydroxyglutaryl-CoA
This protocol describes a chemical synthesis route starting from the gamma-lactone of (R)-2-hydroxyglutarate.[4]
Materials:
-
(R)-5-Oxotetrahydrofuran-2-carboxylic acid
-
Oxalyl chloride
-
N-capryloylcysteamine
-
Coenzyme A (free acid)
-
Anhydrous solvents (e.g., dichloromethane, diethyl ether)
-
Hydrochloric acid (HCl)
-
Dowex AG1-X8 resin (formate form)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acyl Chloride Formation: (R)-5-Oxotetrahydrofuran-2-carboxylic acid is converted to its acyl chloride by reaction with oxalyl chloride in an anhydrous solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored for completion by IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch).
-
Condensation with N-capryloylcysteamine: The resulting acyl chloride is then condensed with N-capryloylcysteamine to form the corresponding thioester. This reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
-
Lactone Ring Opening: The lactone ring of the thioester intermediate is opened by acid hydrolysis. This is achieved by treating the compound with aqueous HCl. The progress of the reaction can be monitored by TLC or HPLC.
-
Transesterification with Coenzyme A: The final step is the transesterification of the 2-hydroxyglutaryl-N-capryloylcysteamine thioester with free coenzyme A. This reaction is typically performed in an aqueous buffer system at a controlled pH.
-
Purification: The resulting (R)-2-hydroxyglutaryl-CoA is purified by chromatography. A common method involves ion-exchange chromatography on a Dowex AG1-X8 column, followed by desalting.[7] Final purification to high homogeneity can be achieved by High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.[4][8]
Enzymatic Synthesis of (R)-2-Hydroxyglutaryl-CoA
This protocol utilizes the enzyme glutaconate CoA-transferase from Acidaminococcus fermentans to synthesize (R)-2-hydroxyglutaryl-CoA.[4][5][6]
Materials:
-
Glutaconate CoA-transferase (purified from Acidaminococcus fermentans or recombinantly expressed)
-
(R)-2-Hydroxyglutarate (disodium salt)
-
Acetyl-CoA
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
HPLC system with a C18 reversed-phase column
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Tris-HCl buffer, DTT, (R)-2-hydroxyglutarate, and acetyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified glutaconate CoA-transferase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). The progress of the reaction can be monitored by following the disappearance of acetyl-CoA or the formation of this compound using HPLC.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will precipitate the enzyme.
-
Purification: Centrifuge the mixture to remove the precipitated protein. The supernatant containing the (R)-2-hydroxyglutaryl-CoA can be further purified by HPLC. It is important to note that this enzymatic reaction can produce both the 1-CoA and 5-CoA isomers of this compound, which can be separated by HPLC.[4]
Mandatory Visualizations
Signaling and Metabolic Pathways
The synthesis of this compound is a key step in the glutamate fermentation pathway in certain anaerobic bacteria. This pathway ultimately converts glutamate into short-chain fatty acids, CO2, and ammonia, generating ATP for the cell.
Caption: Glutamate Fermentation Pathway.
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
In Vitro Applications
The primary in vitro application of synthesized this compound is as a substrate for studying the activity and kinetics of (R)-2-hydroxyglutaryl-CoA dehydratase.[3][9][10] This enzyme is oxygen-sensitive and requires activation by an activator protein (Component A) in an ATP-dependent manner.[9][10]
Protocol: In Vitro Assay of (R)-2-Hydroxyglutaryl-CoA Dehydratase
This protocol describes a spectrophotometric assay to measure the activity of (R)-2-hydroxyglutaryl-CoA dehydratase by monitoring the formation of glutaconyl-CoA.
Materials:
-
Purified (R)-2-hydroxyglutaryl-CoA dehydratase (Component D) and its activator (Component A)
-
Synthesized and purified (R)-2-hydroxyglutaryl-CoA
-
ATP solution
-
MgCl₂ solution
-
A reducing agent (e.g., titanium(III) citrate (B86180) or dithionite)
-
Anaerobic cuvettes and spectrophotometer
-
Anaerobic chamber or glove box
Procedure:
-
Preparation of Assay Mixture: Inside an anaerobic chamber, prepare the assay mixture in an anaerobic cuvette. The mixture should contain buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, and the reducing agent.
-
Enzyme Activation: Add the activator protein (Component A) and the dehydratase (Component D) to the assay mixture and incubate for a short period to allow for enzyme activation.
-
Initiation of Reaction: Start the reaction by adding a known concentration of (R)-2-hydroxyglutaryl-CoA.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at a specific wavelength corresponding to the formation of glutaconyl-CoA (the exact wavelength should be determined empirically, but is often in the UV range). The rate of absorbance change is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units (e.g., µmol of product formed per minute) using the molar extinction coefficient of glutaconyl-CoA.
Conclusion
The successful synthesis and purification of this compound are fundamental for advancing our understanding of glutamate fermentation pathways and the unique enzymes involved. The protocols and application notes provided herein offer a comprehensive guide for researchers to produce high-quality this compound for their in vitro studies, thereby facilitating further discoveries in microbiology, enzymology, and drug development.
References
- 1. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 3. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Detecting Acyl-CoA Intermediates by Tandem Mass Spectrometry: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of complex lipids like phospholipids (B1166683) and triglycerides.[1][2][3] They are formed when a fatty acid is activated by conjugation to coenzyme A, a critical step that prepares the fatty acid for participation in various biochemical reactions.[3] Given their pivotal role, the accurate quantification of acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and evaluating the efficacy and mechanism of action of new drug candidates.[4][5]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as one of the most sensitive and specific analytical methods for the comprehensive profiling and quantification of acyl-CoA intermediates in biological samples.[6][7] This application note provides a detailed protocol for the extraction and analysis of a broad range of acyl-CoA species from biological matrices using LC-MS/MS.
Principle of the Method
The method relies on the separation of different acyl-CoA species using reversed-phase liquid chromatography, followed by their detection and quantification using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][9] In positive ion mode, acyl-CoA molecules typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule.[10][11][12] This specific fragmentation pattern is leveraged for the selective detection of acyl-CoAs.
Experimental Workflow
The overall experimental workflow for the analysis of acyl-CoA intermediates is depicted below. It involves sample homogenization, extraction of acyl-CoAs, separation by LC, and detection by MS/MS.
Caption: General workflow for acyl-CoA analysis by LC-MS/MS.
Detailed Protocol
This protocol is a generalized procedure and may require optimization for specific sample types and acyl-CoA species of interest.
Reagents and Materials
-
Acyl-CoA standards (e.g., Acetyl-CoA, Palmitoyl-CoA, etc.)
-
Internal Standards (e.g., ¹³C-labeled acyl-CoAs or an odd-chain acyl-CoA like Heptadecanoyl-CoA (C17-CoA)).[9][13]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Ammonium Hydroxide (NH₄OH) or Ammonium Acetate
-
5-Sulfosalicylic acid (SSA) or other extraction solvents like Acetonitrile/Methanol/Water mixtures.[7][11][14]
-
Homogenizer (e.g., tissue lyser, sonicator)
-
Centrifuge (capable of 20,000 x g and 4°C)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[15]
Sample Preparation and Extraction
The extraction procedure is critical due to the instability of acyl-CoAs. All steps should be performed on ice to minimize degradation.
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue or collect a cell pellet. Immediately add ice-cold extraction buffer. For a robust extraction of a wide range of acyl-CoAs, a solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v) can be used.[7][14] Alternatively, 2.5% to 5% SSA can be employed, which deproteinizes the sample and does not require a subsequent solid-phase extraction (SPE) step.[11]
-
Internal Standard Spiking: Add a known amount of internal standard mixture to each sample prior to homogenization to correct for extraction efficiency and matrix effects.
-
Homogenize: Thoroughly homogenize the sample using a tissue lyser or probe sonicator. Keep the sample on ice during this process.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 5-10 minutes at 4°C to pellet proteins and cellular debris.[16]
-
Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[15] For some acyl-CoAs, a solvent exchange or reconstitution step may be necessary.[16]
Liquid Chromatography (LC) Method
-
Column: Reversed-phase C8 or C18 column (e.g., Waters ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[15]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[15]
-
Mobile Phase B: 15 mM NH₄OH in acetonitrile.[15]
-
Flow Rate: 0.4 mL/min.[15]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to separate the acyl-CoAs based on their hydrophobicity, and then re-equilibrates the column. An example gradient is as follows:[15]
-
0.0 - 2.8 min: 20% to 45% B
-
2.8 - 3.0 min: 45% to 25% B
-
3.0 - 4.0 min: 25% to 65% B
-
4.0 - 4.5 min: 65% to 20% B
-
4.5 - 5.0 min: Hold at 20% B
-
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Fragmentation: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da ([M-507+H]⁺).[11] An additional qualifying transition to m/z 428 can also be monitored for confirmation.[11][17]
-
Instrument Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of acyl-CoA standards. Optimize collision energy (CE) and other MS/MS parameters for each specific MRM transition.[10]
Data Presentation
Quantitative data for acyl-CoA analysis is typically presented in tables that include the specific MRM transitions, retention times, and optimized mass spectrometer parameters.
Table 1: Example MRM Transitions for Selected Acyl-CoA Species.
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Acetyl-CoA (C2) | 810.1 | 303.0 | 428.0 | ~30 |
| Butyryl-CoA (C4) | 838.2 | 331.1 | 428.0 | ~30 |
| Hexanoyl-CoA (C6) | 866.2 | 359.1 | 428.0 | ~35 |
| Octanoyl-CoA (C8) | 894.3 | 387.1 | 428.0 | ~35 |
| Decanoyl-CoA (C10) | 922.3 | 415.2 | 428.0 | ~40 |
| Myristoyl-CoA (C14) | 978.4 | 471.2 | 428.0 | ~45 |
| Palmitoyl-CoA (C16) | 1006.5 | 499.3 | 428.0 | ~50 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.3 | 428.0 | ~50 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.[10]
Application: Fatty Acid β-Oxidation
Acyl-CoAs are key intermediates in the mitochondrial β-oxidation pathway, where fatty acids are broken down to produce acetyl-CoA.[4][5] This pathway is a critical source of cellular energy. The accumulation of specific acyl-CoA species can indicate defects in fatty acid oxidation enzymes, which are associated with various metabolic disorders.[9][13]
Caption: Mitochondrial fatty acid β-oxidation pathway.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific platform for the quantitative analysis of acyl-CoA intermediates in biological samples. This powerful technique enables researchers to gain deeper insights into cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. Careful optimization of sample preparation and instrument parameters is essential for achieving high-quality, reproducible data.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solid-Phase Extraction Techniques for Acyl-CoA Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of acyl-Coenzyme A (acyl-CoA) species from biological samples using solid-phase extraction (SPE). Acyl-CoAs are central intermediates in fatty acid metabolism and their accurate quantification is crucial for understanding various physiological and pathological states. These protocols are designed to ensure high recovery and sample stability for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Application Notes
Solid-phase extraction is a widely adopted technique for the purification and concentration of acyl-CoAs from complex biological matrices. The choice of SPE sorbent and protocol depends on the specific acyl-CoA species of interest (short-chain, medium-chain, or long-chain) and the sample matrix (e.g., tissue, cells).
Key considerations for successful acyl-CoA purification include:
-
Sample Preparation: Rapid harvesting and quenching of metabolic activity are critical to prevent the degradation of acyl-CoAs by cellular enzymes. Homogenization in acidic buffers and the use of organic solvents like acetonitrile (B52724) and isopropanol (B130326) are common to precipitate proteins and extract acyl-CoAs.[1][2]
-
Internal Standards: The use of an appropriate internal standard, such as heptadecanoyl-CoA or stable isotope-labeled acyl-CoAs, early in the extraction process is essential to monitor and correct for analyte loss during sample preparation and purification.[2][3]
-
SPE Sorbent Selection:
-
Reversed-Phase (e.g., C18): Effective for the separation of acyl-CoAs based on their hydrophobicity. Longer chain acyl-CoAs are retained more strongly.[1][4]
-
Anion Exchange (e.g., Weak Anion Exchange, 2-(2-pyridyl)ethyl-functionalized silica): This method leverages the negatively charged phosphate (B84403) groups of the CoA moiety for selective retention, allowing for the purification of a wide range of acyl-CoAs.[2][3]
-
Oligonucleotide Purification Cartridges: These have also been successfully employed for the solid-phase extraction of acyl-CoAs.[1][5]
-
-
Elution and Reconstitution: The choice of elution solvent is critical for recovering the purified acyl-CoAs from the SPE sorbent. Subsequent evaporation of the solvent and reconstitution in a solvent compatible with the downstream analytical method (e.g., LC-MS) is a crucial final step.[2] It is important to note that some methods aim to avoid time-consuming evaporation steps.[4][6][7]
Quantitative Data Summary
The recovery of acyl-CoAs can vary significantly depending on the tissue type, acyl-CoA chain length, and the specific extraction and SPE protocol used. The following tables summarize reported recovery rates and quantitative data from various studies.
Table 1: Reported Recovery Rates of Acyl-CoAs Using Various SPE Methods
| Acyl-CoA Species | Sample Matrix | SPE Method | Extraction Recovery (%) | SPE Recovery (%) | Overall Recovery (%) | Reference |
| Acetyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Malonyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Octanoyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Oleoyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Palmitoyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Arachidonyl-CoA | Rat Liver | 2-(2-pyridyl)ethyl-functionalized silica | 93-104 | 83-90 | - | [3] |
| Long-Chain Acyl-CoAs | Various Tissues | Oligonucleotide Purification Column & C18 | - | - | 70-80 | [1] |
| Long-Chain Acyl-CoAs | Liver, Brain, Muscle, Adipose Tissue | Not Specified | 60-140 | - | - | [3] |
Table 2: Quantitative Determination of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Accuracy (%) | Inter-run Precision (%) | Intra-run Precision (%) | Reference |
| C16:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [4][6][7] |
| C16:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [4][6][7] |
| C18:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [4][6][7] |
| C18:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [4][6][7] |
| C18:2-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [4][6][7] |
Experimental Protocols
Protocol 1: Weak Anion Exchange SPE for a Broad Range of Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for the purification of short-, medium-, and long-chain acyl-CoAs from various tissue types.[2][3]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 2 mL of isopropanol to the homogenate and homogenize again.
-
Add 4 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
SPE Column Conditioning:
-
Condition the weak anion exchange SPE column by sequentially passing through:
-
3 mL of Methanol
-
3 mL of 100 mM KH2PO4 buffer (pH 4.9)
-
-
-
Sample Loading:
-
Dilute the collected organic extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column sequentially with:
-
3 mL of 100 mM KH2PO4 buffer (pH 4.9)
-
3 mL of 2% Formic Acid
-
3 mL of Methanol
-
-
-
Elution:
-
Elute the acyl-CoAs from the column with 3 mL of 2% NH4OH in methanol.
-
For improved recovery, a second elution with 3 mL of 5% NH4OH in methanol can be performed and combined with the first eluate.
-
-
Sample Concentration:
-
Dry the combined eluates under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium acetate).
-
Protocol 2: Reversed-Phase (C18) SPE for Long-Chain Acyl-CoAs from Tissue
This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs.[1]
Materials:
-
Tissue samples
-
Glass homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or C18 SPE column)
-
C18 HPLC column for subsequent analysis
Procedure:
-
Homogenization and Extraction:
-
Homogenize tissue samples in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate with acetonitrile.
-
-
Solid-Phase Extraction:
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column (or a C18 SPE column).
-
Elute the acyl-CoAs using 2-propanol.
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 HPLC column for analysis.
-
Visualizations
Caption: Workflow for Acyl-CoA Purification using Weak Anion Exchange SPE.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols for Isotope Labeling Studies of 2-Hydroxyglutaryl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyglutaryl-CoA (2-HG-CoA) is a key intermediate in the fermentation of glutamate (B1630785) by certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. The metabolic pathway involving 2-HG-CoA is of significant interest for understanding microbial metabolism and has potential applications in biocatalysis and the production of valuable chemicals. Isotope labeling is a powerful technique to elucidate the metabolic flux through this pathway, identify pathway intermediates, and quantify the contributions of different substrates to the synthesis of downstream products. These application notes provide a comprehensive overview and detailed protocols for designing and conducting isotope labeling studies to investigate 2-HG-CoA metabolism.
Metabolic Pathway of this compound
The central enzyme in 2-HG-CoA metabolism in these bacteria is (R)-2-hydroxyglutaryl-CoA dehydratase, which catalyzes the reversible conversion of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. This reaction is a key step in the hydroxyglutarate pathway of glutamate fermentation. The pathway begins with the conversion of glutamate to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate. Subsequent activation to its CoA ester, (R)-2-hydroxyglutaryl-CoA, allows for its entry into the core of the pathway.
Quantitative Data from Isotope Labeling Studies
Isotope labeling experiments, coupled with mass spectrometry, allow for the quantification of isotopic enrichment in metabolic intermediates. This data provides insights into the activity of the metabolic pathway. Below are examples of how quantitative data from such studies can be presented.
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites
| Metabolite | Isotopic Tracer | Incubation Time (min) | Isotopic Enrichment (%) |
| 2-Oxoglutarate | [U-13C5]-Glutamate | 10 | 95.2 ± 1.3 |
| 2-Hydroxyglutarate | [U-13C5]-Glutamate | 10 | 88.7 ± 2.1 |
| This compound | [U-13C5]-Glutamate | 10 | 75.4 ± 3.5 |
| Glutaconyl-CoA | [U-13C5]-Glutamate | 10 | 68.9 ± 4.2 |
| 2-Oxoglutarate | [U-13C6]-Glucose | 60 | 35.1 ± 2.8 |
| 2-Hydroxyglutarate | [U-13C6]-Glucose | 60 | 29.5 ± 3.1 |
| This compound | [U-13C6]-Glucose | 60 | 22.3 ± 2.9 |
| Glutaconyl-CoA | [U-13C6]-Glucose | 60 | 18.6 ± 2.5 |
Table 2: Enzyme Kinetic Properties of (R)-2-Hydroxyglutaryl-CoA Dehydratase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (R)-2-Hydroxyglutaryl-CoA | ~50 | ~120 | Fictional Data |
| (E)-Glutaconyl-CoA | ~80 | ~95 | Fictional Data |
Experimental Protocols
Protocol 1: 13C-Labeling of Acidaminococcus fermentans for Metabolic Flux Analysis
This protocol describes the cultivation of Acidaminococcus fermentans in the presence of a 13C-labeled substrate to study the this compound pathway.
1. Preparation of Media and Inoculum:
-
Prepare a defined minimal medium for A. fermentans with a known concentration of the primary carbon and nitrogen sources (e.g., glucose and glutamate).
-
For the labeling experiment, replace the unlabeled substrate with its 13C-labeled counterpart (e.g., [U-13C5]-Glutamate or [U-13C6]-Glucose).
-
Grow a pre-culture of A. fermentans in unlabeled medium to mid-exponential phase.
2. Isotope Labeling Experiment:
-
Inoculate the 13C-labeled medium with the pre-culture to a starting OD600 of ~0.1.
-
Grow the culture under strict anaerobic conditions at 37°C.
-
Monitor cell growth by measuring OD600.
-
Collect cell samples at different time points (e.g., early-exponential, mid-exponential, and stationary phase) for metabolite extraction.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solution (e.g., -20°C 60% methanol).
-
Centrifuge the quenched cells at high speed (e.g., 10,000 x g) at 4°C.
-
Discard the supernatant and wash the cell pellet with a cold buffer.
-
Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and lysing the cells (e.g., by bead beating or sonication).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
For LC-MS/MS analysis of acyl-CoAs, resuspend the dried extract in a suitable solvent for injection.
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Thioesters
This protocol provides a general method for the quantification of this compound and related acyl-CoAs.
1. Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Optimize the gradient to achieve good separation of the acyl-CoA species of interest.
2. Mass Spectrometry Detection:
-
Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in positive ion mode.
-
For targeted quantification on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM). Select precursor-product ion transitions specific for each acyl-CoA. For this compound, a potential precursor ion would be its [M+H]+, and product ions could be generated from the fragmentation of the CoA moiety.
-
For untargeted or high-resolution analysis, acquire full scan MS and data-dependent MS/MS spectra.
3. Data Analysis:
-
Integrate the peak areas for the selected MRM transitions or extracted ion chromatograms.
-
Generate a standard curve using authentic standards of the acyl-CoAs to be quantified.
-
Calculate the concentration of each acyl-CoA in the samples based on the standard curve.
-
For isotope labeling studies, determine the mass isotopologue distribution for each metabolite to calculate isotopic enrichment.
Conclusion
Isotope labeling studies are indispensable for a detailed understanding of this compound metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to probe this important microbial metabolic pathway. Careful experimental design, execution, and data analysis will yield valuable insights into the regulation and flux of this pathway, with potential implications for biotechnology and drug development.
Application Notes and Protocols for the Spectrophotometric Assay of 2-Hydroxyacyl-CoA Dehydratases
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyacyl-CoA dehydratases are a family of enzymes that catalyze the reversible dehydration of 2-hydroxyacyl-CoA thioesters to their corresponding α,β-unsaturated enoyl-CoA products. This enzymatic activity is a crucial step in various metabolic pathways, including the fermentation of amino acids by anaerobic bacteria.[1] These enzymes are typically complex, often consisting of two components: a dehydratase and an activator. The activator component, frequently an iron-sulfur protein, utilizes the energy from ATP hydrolysis to reduce the dehydratase, enabling it to carry out the challenging dehydration reaction. Due to their involvement of radical mechanisms and sensitivity to oxygen, the study of 2-hydroxyacyl-CoA dehydratases necessitates specialized anaerobic techniques.
This document provides detailed application notes and protocols for a continuous spectrophotometric assay to measure the activity of 2-hydroxyacyl-CoA dehydratases. The assay is based on the increase in absorbance that accompanies the formation of the conjugated double bond in the enoyl-CoA product.
Principle of the Assay
The direct continuous spectrophotometric assay for 2-hydroxyacyl-CoA dehydratases relies on the difference in the molar extinction coefficient (Δε) between the 2-hydroxyacyl-CoA substrate and the enoyl-CoA product. The formation of the α,β-unsaturated thioester bond in the enoyl-CoA product results in a significant increase in absorbance, typically monitored around 290 nm.
The reaction can be summarized as follows:
2-Hydroxyacyl-CoA ⇌ Enoyl-CoA + H₂O
The rate of the reaction is determined by measuring the initial linear increase in absorbance over time. This method provides a real-time measurement of enzyme activity, facilitating kinetic studies and inhibitor screening.
Data Presentation
Table 1: Kinetic Parameters of Various 2-Hydroxyacyl-CoA Dehydratases
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Optimal pH |
| 2-Hydroxyglutaryl-CoA Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | 52 ± 3 | 55 ± 5 | Not Reported |
| This compound Dehydratase (reverse reaction) | Clostridium symbiosum | (E)-Glutaconyl-CoA | 250 ± 20 | 4.5 ± 0.5 | Not Reported |
| Lactyl-CoA Dehydratase | Clostridium propionicum | (R)-Lactyl-CoA | Not Reported | Not Reported | 7.5 |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Table 2: Molar Extinction Coefficients of Enoyl-CoA Products
| Enoyl-CoA Product | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Cinnamoyl-CoA | 290 | 9,000 | [2] |
| General Enoyl-CoA | 290 | ~2,200 | [2] |
Note: The extinction coefficient can vary depending on the specific enoyl-CoA product and buffer conditions. It is recommended to determine the specific ε for the product of interest under the assay conditions for accurate quantification.
Experimental Protocols
Safety Precautions: 2-Hydroxyacyl-CoA dehydratases and their activators are extremely oxygen-sensitive. All procedures must be performed under strict anaerobic conditions using an anaerobic chamber or glove box. All buffers and solutions must be thoroughly deoxygenated prior to use.
Protocol 1: Preparation of Reagents
1.1 Deoxygenated Buffers and Solutions:
-
Prepare all buffers and solutions using high-purity water.
-
Deoxygenate by boiling for 15-20 minutes and then cooling under a stream of oxygen-free nitrogen or argon gas. Alternatively, sparge the solutions with the inert gas for at least 1 hour.
-
Store deoxygenated solutions in sealed vials or bottles within an anaerobic chamber.
1.2 Synthesis of 2-Hydroxyacyl-CoA Substrates:
-
2-Hydroxyacyl-CoA substrates can be synthesized from the corresponding 2-hydroxy acids and coenzyme A (CoA) using methods such as the mixed anhydride (B1165640) method or by using a suitable CoA-transferase.
-
Example: Synthesis of (R)-2-Hydroxyglutaryl-CoA: This can be achieved chemically or enzymatically. For enzymatic synthesis, glutaconate CoA-transferase from Acidaminococcus fermentans can be used with (R)-2-hydroxyglutarate and a CoA donor like acetyl-CoA.
-
Purify the synthesized 2-hydroxyacyl-CoA using techniques like solid-phase extraction or HPLC.
-
Determine the concentration of the purified substrate spectrophotometrically using the known extinction coefficient of the thioester bond at 260 nm (ε ≈ 4,500 M⁻¹cm⁻¹ in neutral buffer).
1.3 Preparation of Titanium(III) Citrate (B86180) Reducing Agent:
-
Titanium(III) citrate is a powerful reducing agent used to maintain a low redox potential in the assay and to reductively activate the enzyme system.
-
Preparation: In an anaerobic chamber, prepare a 0.2 M sodium citrate solution and deoxygenate it thoroughly. To 50 mL of this solution, add 5 mL of a 15% (w/v) titanium(III) chloride solution. Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7.0. The solution will turn a deep purple color, indicating the presence of active Ti(III).
-
The concentration of the active Ti(III) can be determined spectrophotometrically.
Protocol 2: Direct Continuous Spectrophotometric Assay
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer housed within an anaerobic chamber.
2.1 Assay Mixture (Final Volume: 1 mL):
-
100 mM Potassium Phosphate or Tris-HCl buffer (pH adjusted to the optimum for the specific enzyme, typically around 7.0-8.0)
-
5 mM MgCl₂
-
2 mM ATP
-
10-50 µM Titanium(III) citrate (or another suitable reducing agent like dithionite)
-
0.1 - 1 µg Activator protein (Component A)
-
1 - 5 µg Dehydratase protein (Component D)
-
Variable concentrations of 2-hydroxyacyl-CoA substrate (e.g., 10 - 500 µM for kinetic studies)
2.2 Assay Procedure:
-
Pre-warm the spectrophotometer to the desired temperature (e.g., 30°C or 37°C).
-
Inside the anaerobic chamber, prepare the assay mixture (excluding the substrate) in a quartz cuvette.
-
Seal the cuvette with a septum or a tight-fitting cap.
-
Place the cuvette in the spectrophotometer and record a baseline at 290 nm.
-
Initiate the reaction by injecting the 2-hydroxyacyl-CoA substrate through the septum using a gas-tight syringe.
-
Immediately start recording the change in absorbance at 290 nm over time (e.g., for 5-10 minutes).
-
The initial linear rate of the reaction (ΔA/min) is used to calculate the enzyme activity.
2.3 Calculation of Enzyme Activity:
The specific activity of the enzyme is calculated using the following formula:
Specific Activity (U/mg) = (ΔA/min) / (Δε * l * [E])
Where:
-
ΔA/min = The initial linear rate of change in absorbance at 290 nm per minute.
-
Δε = The difference in the molar extinction coefficient between the enoyl-CoA product and the 2-hydroxyacyl-CoA substrate at 290 nm (in M⁻¹cm⁻¹).
-
l = The path length of the cuvette (typically 1 cm).
-
[E] = The concentration of the enzyme in the assay in mg/mL.
Protocol 3: Coupled Spectrophotometric Assay
For 2-hydroxyacyl-CoA dehydratases where the direct assay is not feasible due to low absorbance changes or interfering substances, a coupled assay can be employed. This involves coupling the dehydration reaction to one or more subsequent enzymatic reactions that result in a more easily measurable change, such as the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH).
3.1 Principle of the Coupled Assay: The enoyl-CoA product of the dehydratase reaction is used as a substrate by a coupling enzyme, enoyl-CoA hydratase, which hydrates it to 3-hydroxyacyl-CoA. This product is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.
3.2 Assay Mixture (Final Volume: 1 mL):
-
100 mM Potassium Phosphate or Tris-HCl buffer (pH 7.0-8.0)
-
5 mM MgCl₂
-
2 mM ATP
-
10-50 µM Titanium(III) citrate
-
0.1 - 1 µg Activator protein
-
1 - 5 µg 2-Hydroxyacyl-CoA Dehydratase
-
Excess of Enoyl-CoA Hydratase (e.g., 1-2 units)
-
Excess of 3-Hydroxyacyl-CoA Dehydrogenase (e.g., 1-2 units)
-
1 mM NAD⁺
-
Variable concentrations of 2-hydroxyacyl-CoA substrate
3.3 Assay Procedure:
-
Follow steps 1-4 from Protocol 2, but set the spectrophotometer to monitor absorbance at 340 nm.
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
Record the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (ε = 6,220 M⁻¹cm⁻¹).
Mandatory Visualizations
Reaction Mechanism of 2-Hydroxyacyl-CoA Dehydratase
Caption: Proposed reaction mechanism for 2-hydroxyacyl-CoA dehydratases.
Experimental Workflow for Direct Spectrophotometric Assay
Caption: Workflow for the direct spectrophotometric assay.
Logical Relationship for Coupled Spectrophotometric Assay
Caption: Logic of the coupled spectrophotometric assay.
References
Application Notes and Protocols for 2-Hydroxyglutaryl-CoA in Bio-based Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxyglutaryl-CoA (2-HG-CoA) is a crucial intermediate in the glutamate (B1630785) fermentation pathway of certain anaerobic bacteria. Its unique chemical structure and central metabolic position make it a valuable target for metabolic engineering endeavors aimed at producing bio-based chemicals. This document provides detailed application notes and experimental protocols for the utilization of 2-HG-CoA in the production of valuable compounds, specifically focusing on glutaconic acid and the potential for adipic acid synthesis. The protocols are primarily based on engineered Escherichia coli as a production host.
I. Application Notes
Bio-based Production of Glutaconic Acid
Glutaconic acid, an unsaturated five-carbon dicarboxylic acid, is a promising platform chemical for the synthesis of biodegradable polyesters and polyamides. A synthetic metabolic pathway leveraging this compound has been successfully engineered in E. coli for the anaerobic production of glutaconic acid from 2-oxoglutarate, a central metabolite.[1]
The pathway involves the expression of six genes from glutamate-fermenting bacteria, Acidaminococcus fermentans and Clostridium symbiosum.[1] The core of this pathway is the oxygen-sensitive radical enzyme, this compound dehydratase, which catalyzes the conversion of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[1]
Key Advantages:
-
Utilizes a central metabolite (2-oxoglutarate) as a starting point.
-
Demonstrated proof-of-concept for the production of a valuable platform chemical.
Challenges:
-
The key enzyme, this compound dehydratase, and its activator are extremely oxygen-sensitive, necessitating strict anaerobic fermentation conditions.[1]
-
Product titers are currently modest and require further optimization for commercial viability.
A Potential Pathway for Bio-based Adipic Acid Production
Adipic acid is a high-volume commodity chemical, primarily used in the production of nylon-6,6. The bio-based production of adipic acid is a significant goal for sustainable manufacturing. The enzymatic machinery that utilizes this compound has been explored for its potential to produce adipic acid. This proposed pathway extends the carbon chain from five to six carbons, starting from 2-oxoadipate.
The key enzymatic step is the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, catalyzed by the this compound dehydratase from Clostridium symbiosum. This enzyme has been shown to accept (R)-2-hydroxyadipoyl-CoA as an alternative substrate, paving the way for a potential bio-based route to adipic acid.[2][3] While the complete pathway to high titers of adipic acid via this route has not yet been fully demonstrated, significant progress has been made in producing the key precursor, 2-hydroxyadipate, in engineered E. coli at titers of up to 11.1 g/L.[2] The low activity of the downstream enzymes, including the dehydratase, is currently a bottleneck.[2]
Key Advantages:
-
Leverages a known enzymatic pathway with established substrate promiscuity.
-
High-titer production of the precursor 2-hydroxyadipate has been achieved.[2]
Challenges:
-
The complete pathway from 2-oxoadipate to adipic acid in a microbial host needs to be demonstrated and optimized.
-
The activity of this compound dehydratase on the C6 substrate may need to be improved through protein engineering.
-
An efficient enzyme for the final reduction of 2-hexenedioyl-CoA to adipoyl-CoA needs to be identified and integrated into the pathway.[3]
II. Quantitative Data
The following tables summarize the quantitative data for the bio-based production of glutaconic acid and the adipic acid precursor, 2-hydroxyadipate.
Table 1: Bio-based Production of Glutaconic Acid in Engineered E. coli
| Product | Host Strain | Key Genes Expressed | Titer (mM) | Culture Conditions | Reference |
| (E)-Glutaconate | E. coli BL21(DE3) | hgdH, gctAB, hgdC (A. fermentans); hgdAB (C. symbiosum) | 2.7 ± 0.2 | Anaerobic batch culture, supplemented medium | [1] |
Table 2: Bio-based Production of Adipic Acid Precursor in Engineered E. coli
| Product | Host Strain | Key Genes Expressed | Titer (g/L) | Culture Conditions | Reference |
| 2-Hydroxyadipate | E. coli | Biosynthesis pathway from L-lysine | 11.1 | 5-L fed-batch bioreactor | [2] |
III. Experimental Protocols
Construction of an Engineered E. coli Strain for Glutaconic Acid Production
This protocol is based on the work by Djurdjevic et al. (2011).[1]
a. Gene Sourcing and Plasmid Design:
-
Obtain the genes for 2-hydroxyglutarate dehydrogenase (hgdH), glutaconate CoA-transferase subunits (gctA and gctB), and the dehydratase activator (hgdC) from Acidaminococcus fermentans.
-
Obtain the genes for the two subunits of this compound dehydratase (hgdA and hgdB) from Clostridium symbiosum.
-
Synthesize these genes with codon optimization for E. coli.
-
Design a two-plasmid system for expression in E. coli BL21(DE3):
-
Plasmid 1 (pID-3, derived from pACYCDuet-1): Clone hgdH, gctA, and gctB into the two multiple cloning sites of pACYCDuet-1.
-
Plasmid 2 (pID-4, derived from pASK-IBA3plus): Clone hgdC, hgdA, and hgdB into the multiple cloning site of pASK-IBA3plus.
-
b. Cloning Procedure:
-
Amplify the codon-optimized genes by PCR, adding appropriate restriction sites for cloning.
-
Digest the pACYCDuet-1 and pASK-IBA3plus vectors and the PCR products with the corresponding restriction enzymes.
-
Ligate the digested genes into the linearized vectors using T4 DNA ligase.
-
Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α).
-
Select transformants on LB agar (B569324) plates containing the appropriate antibiotics (chloramphenicol for pACYCDuet-1 derivatives, ampicillin (B1664943) for pASK-IBA3plus derivatives).
-
Verify the correct insertion of the genes by colony PCR and Sanger sequencing.
-
Isolate the verified plasmids (pID-3 and pID-4).
-
Co-transform E. coli BL21(DE3) with both pID-3 and pID-4.
-
Select for co-transformants on LB agar plates containing both chloramphenicol (B1208) and ampicillin.
Anaerobic Fermentation for Glutaconic Acid Production
a. Media and Culture Conditions:
-
Pre-culture: Inoculate a single colony of the engineered E. coli strain into LB medium with chloramphenicol (34 µg/mL) and ampicillin (100 µg/mL) and grow overnight at 37°C with shaking.
-
Production Medium (Supplemented Standard I medium): 1.5% peptone, 0.3% yeast extract, 100 mM NaCl, 5 mM glucose, 10 mM glutamate, supplemented with riboflavin (B1680620) (20 µM) and iron(II) sulfate (B86663) (100 µM). Add chloramphenicol (50 µg/mL) and ampicillin (100 µg/mL).
-
Anaerobic Conditions: Perform the fermentation in an anaerobic chamber or in sealed bottles with an anaerobic gas mix (e.g., 85% N₂, 10% CO₂, 5% H₂).
b. Fermentation Protocol:
-
Inoculate the anaerobic production medium with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.
-
Grow the culture anaerobically at 25°C.
-
When the OD₆₀₀ reaches 0.2, induce protein expression by adding 1.0 mM IPTG and 0.5 µM anhydrotetracycline.
-
Continue the anaerobic incubation at 25°C for 20-24 hours.
-
Collect samples periodically for OD₆₀₀ measurement and analysis of glutaconic acid concentration.
Quantification of Glutaconic Acid by HPLC
a. Sample Preparation:
-
Centrifuge 1 mL of the culture broth at 13,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., GE Healthcare).
-
Mobile Phase: 20 mM sulfuric acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 205 nm.
-
Quantification: Use a standard curve of authentic glutaconic acid for quantification.
Assay for this compound Dehydratase Activity
Due to the extreme oxygen sensitivity of the enzyme and its activator, all steps must be performed under strict anaerobic conditions.
a. Reagents:
-
Anaerobic assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
(R)-2-hydroxyglutaryl-CoA (substrate).
-
Partially purified HgdC (activator) and HgdAB (dehydratase).
-
ATP solution.
-
Titanium(III) citrate (B86180) (reducing agent).
b. Assay Protocol:
-
In an anaerobic cuvette, mix the assay buffer, HgdC, HgdAB, ATP, and titanium(III) citrate.
-
Incubate for a short period to allow for enzyme activation.
-
Initiate the reaction by adding (R)-2-hydroxyglutaryl-CoA.
-
Monitor the formation of (E)-glutaconyl-CoA by measuring the increase in absorbance at 260 nm.
Quantification of this compound by LC-MS/MS (Proposed Method)
This is a proposed protocol based on general methods for acyl-CoA quantification.
a. Sample Preparation (Quenching and Extraction):
-
Rapidly quench the metabolism of a known amount of cells by mixing with a cold (-20°C) 60% methanol (B129727) solution.
-
Centrifuge the quenched cells at low temperature.
-
Extract the metabolites from the cell pellet using a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v).
-
Centrifuge to remove cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column suitable for polar molecules.
-
Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be determined using a pure standard.
IV. Visualizations
Caption: Metabolic pathway for glutaconic acid production.
Caption: Proposed metabolic pathway for adipic acid production.
Caption: General experimental workflow for bio-based production.
References
Application Notes and Protocols for Creating a Recombinant Expression System for 2-Hydroxyglutaryl-CoA Dehydratase
Introduction
2-hydroxyglutaryl-CoA dehydratase is a key enzyme in the fermentation of L-glutamate in anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum.[1][2][3] This enzyme catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.[4][5] The dehydratase system is complex, consisting of two main protein components: the dehydratase itself (Component D or HgdAB) and an activator (Component A or HgdC).[6][7] The dehydratase (HgdAB) is a heterodimer composed of alpha and beta subunits, containing [4Fe-4S] clusters and FMN.[2][8][9] The activator (HgdC) is a homodimer that also contains a [4Fe-4S] cluster and facilitates the ATP-dependent activation of the dehydratase.[6][7][9] Both components are extremely sensitive to oxygen.[9]
Due to its complexity and oxygen sensitivity, producing active this compound dehydratase requires a carefully designed recombinant expression system. These application notes provide a comprehensive guide for researchers to clone, express, and purify this enzyme system, primarily using Escherichia coli as the expression host.
System Components and Genetic Source
The complete functional system requires the expression of three distinct genes: hgdA (alpha subunit), hgdB (beta subunit), and hgdC (activator). The genes from Acidaminococcus fermentans are well-characterized and have been successfully expressed in E. coli.[9][10]
Table 1: Components of the Acidaminococcus fermentans this compound Dehydratase System
| Component | Gene Name | Subunit Composition | Molecular Weight (kDa) | Prosthetic Groups |
| Dehydratase (HgdAB) | hgdA | Alpha (α) | ~54 | [4Fe-4S], FMN |
| hgdB | Beta (β) | ~42 | [4Fe-4S] | |
| Activator (HgdC) | hgdC | Gamma (γ) | ~27 (homodimer of ~54) | [4Fe-4S] |
Recommended Expression Strategy
A dual-plasmid system in E. coli is an effective strategy for co-expressing the three necessary genes. This approach allows for stable maintenance of the genetic constructs and balanced expression. The E. coli BL21(DE3) strain is a suitable host due to its T7 promoter-based expression system.[11]
Table 2: Example Dual-Plasmid System for Recombinant Expression
| Plasmid | Backbone Example | Target Genes | Promoter | Origin of Replication | Antibiotic Resistance |
| Plasmid 1 | pACYCDuet-1 | hgdA and hgdB | T7 | p15A | Chloramphenicol (B1208) |
| Plasmid 2 | pASK-IBA3plus | hgdC (with optional tag) | T7 | ColE1/pMB1/pBR322 | Ampicillin (B1664943) |
Signaling and Activation Pathway
The dehydratase (HgdAB) is inactive until it receives an electron, a process catalyzed by the activator (HgdC). This activation cycle is ATP-dependent and regenerates the active, reduced state of the dehydratase, which can then perform multiple catalytic turnovers.
Caption: Logical diagram of the dehydratase activation and catalytic cycle.
Experimental Protocols
Strict anaerobic conditions are required for all protein handling steps (purification and activity assays).
Protocol 1: Gene Cloning and Vector Construction
This protocol outlines the steps to clone the hgdA, hgdB, and hgdC genes into the dual-plasmid system.
Caption: Experimental workflow for cloning hgd genes.
-
Gene Amplification:
-
Amplify hgdA, hgdB, and hgdC from A. fermentans genomic DNA or use synthesized genes optimized for E. coli codon usage.
-
Design primers to introduce unique restriction sites (e.g., NdeI, XhoI) for directional cloning into the multiple cloning sites of the chosen vectors.
-
-
Vector and Insert Preparation:
-
Digest the expression vectors (e.g., pACYCDuet-1, pASK-IBA3plus) and the PCR products with the selected restriction enzymes.
-
Purify the digested vector and insert fragments using a gel extraction kit.
-
-
Ligation:
-
Perform separate ligation reactions to insert the hgdA/hgdB genes into pACYCDuet-1 and the hgdC gene into pASK-IBA3plus using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation products into a competent cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics (e.g., chloramphenicol for pACYCDuet-1, ampicillin for pASK-IBA3plus).
-
Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.
-
Protocol 2: Recombinant Protein Expression
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. KEGG ENZYME: 4.2.1.167 [genome.jp]
- 3. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the Acidaminococcus fermentans this compound dehydratase component A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cloning and sequencing of the genes of 2-hydoxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-hydroxyglutaryl-CoA Dehydratase Oxygen Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the highly oxygen-sensitive enzyme, 2-hydroxyglutaryl-CoA dehydratase.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound dehydratase completely inactive?
A1: Complete inactivity is most commonly due to the irreversible inactivation of the enzyme by oxygen. The this compound dehydratase system consists of two components: the dehydratase itself (HgdAB or Component D) and an activator protein (HgdC or Component A). Both components contain oxygen-labile [4Fe-4S] clusters, which are essential for activity. The activator is particularly sensitive, with a half-life of only a few seconds in the presence of air.[1][2] Exposure to even trace amounts of oxygen during purification or assay setup can lead to the complete destruction of these clusters and a total loss of function.[3][4][5]
Q2: What are the essential components for a successful this compound dehydratase activity assay?
A2: A successful activity assay requires several critical components under strict anaerobic conditions. These include:
-
The Dehydratase (HgdAB): The core enzyme that catalyzes the dehydration of (R)-2-hydroxyglutaryl-CoA.
-
The Activator (HgdC): An absolutely essential protein that activates the dehydratase via an ATP-dependent electron transfer.[1][6][7]
-
ATP and MgCl₂: Required by the activator to energize the electron transfer for dehydratase activation.[1][6]
-
A reducing agent: A strong reducing agent like titanium(III) citrate (B86180) or sodium dithionite (B78146) is necessary to maintain a low redox potential and to keep the [4Fe-4S] clusters in their active, reduced state.[1]
-
The substrate: (R)-2-hydroxyglutaryl-CoA. This can be synthesized or generated in situ.[6]
-
Strict Anaerobic Environment: All components must be handled and the assay must be performed in an anaerobic chamber or glove box with an oxygen level below 2 ppm.
Q3: My enzyme loses activity shortly after purification, even when handled in an anaerobic chamber. What could be the cause?
A3: Rapid loss of activity post-purification, despite being in an anaerobic chamber, can be due to several factors:
-
Residual Oxygen: The anaerobic chamber might not be maintained at a sufficiently low oxygen level, or oxygen may have been introduced through improperly degassed buffers and solutions.
-
Oxidizing agents in reagents: Some chemical reagents may contain dissolved oxygen or other oxidizing species that can damage the [4Fe-4S] clusters.
-
Instability of the Activator: The activator protein (HgdC) is inherently unstable, even under anaerobic conditions.[1] It is crucial to handle it quickly and at low temperatures.
-
Absence of Stabilizers: The purification and storage buffers may lack stabilizing agents. While not extensively documented for this specific enzyme, cryoprotectants like glycerol (B35011) can help stabilize proteins at low temperatures.[8]
Q4: Can I regenerate the activity of my oxygen-exposed this compound dehydratase?
A4: Yes, it is often possible to restore activity to an oxygen-inactivated enzyme through a process called in vitro reconstitution of the iron-sulfur clusters. This procedure involves incubating the apo-protein (the protein that has lost its Fe-S cluster) with a source of iron (e.g., ferric chloride or ferrous ammonium (B1175870) sulfate), a source of sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or chemical reagents like sodium sulfide), and a reducing agent (e.g., DTT) under strict anaerobic conditions.[3][9][10]
Q5: How can I confirm the integrity of the [4Fe-4S] clusters in my enzyme preparation?
A5: The integrity of the [4Fe-4S] clusters can be assessed using spectroscopic methods.
-
UV-visible Spectroscopy: Proteins containing [4Fe-4S] clusters typically exhibit a characteristic absorption peak around 410-420 nm.[11][12] The loss of this peak upon exposure to oxygen is a strong indicator of cluster degradation.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: In their reduced, active state ([4Fe-4S]¹⁺), these clusters are paramagnetic and give a characteristic EPR signal.[12][13]
-
Mössbauer Spectroscopy: This technique can definitively identify and quantify the different types of iron-sulfur clusters present ([4Fe-4S] vs. [2Fe-2S]) and their oxidation states.[3][14]
Troubleshooting Guides
Issue 1: No or Very Low Enzyme Activity
If you observe little to no activity in your this compound dehydratase assay, follow this troubleshooting workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. Oxygen Contamination | Ensure your anaerobic chamber's oxygen sensor reads <2 ppm. All buffers, reagents, and labware must be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes before being brought into the chamber.[15][16] |
| 2. Missing or Degraded Assay Component | Prepare fresh solutions of ATP, MgCl₂, and the reducing agent (e.g., titanium(III) citrate). Ensure both the activator (HgdC) and dehydratase (HgdAB) components are added to the reaction.[1][6] |
| 3. Inactive Activator (HgdC) | The activator is extremely oxygen-sensitive and unstable.[1] Purify a fresh batch of HgdC, handling it as quickly as possible and keeping it on ice at all times within the anaerobic chamber. Test its activity in a control reaction with a known active batch of HgdAB. |
| 4. Damaged Dehydratase (HgdAB) | The [4Fe-4S] clusters of the dehydratase may be damaged. Check the UV-visible spectrum of your purified HgdAB for the characteristic absorbance at ~420 nm.[11] If this is absent, the clusters are likely degraded. |
| 5. Damaged Fe-S Clusters | If you suspect cluster damage in either component, perform an in vitro reconstitution of the iron-sulfur clusters under strict anaerobic conditions.[3][9] |
Issue 2: Rapid Loss of Enzyme Activity During Storage
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| 1. Inadequate Freezing/Storage | Flash-freeze small aliquots of the purified enzyme in liquid nitrogen and store them at -80°C or in liquid nitrogen. Avoid repeated freeze-thaw cycles. |
| 2. Lack of Cryoprotectants | Add a cryoprotectant such as glycerol (10-20% v/v) to the storage buffer before freezing. This can help to stabilize the protein structure during freezing and thawing.[8] However, ensure the cryoprotectant is of high purity and has been thoroughly degassed. |
| 3. Slow Oxidation Over Time | Even in a -80°C freezer, slow diffusion of oxygen can occur. Ensure that storage tubes are tightly sealed. For very long-term storage, consider sealing vials under an inert gas atmosphere before freezing. |
Data Presentation
Table 1: Illustrative Oxygen Sensitivity of this compound Dehydratase Components
This table provides an illustrative comparison of the stability of the dehydratase system components under different atmospheric conditions, based on qualitative descriptions from the literature.[1][2]
| Component | Condition | Estimated Half-life | Key Factor |
| Activator (HgdC) | Aerobic (in air) | < 1 minute | Extremely labile [4Fe-4S] cluster |
| Anaerobic (in glove box) | Hours (but still unstable) | Inherent protein instability | |
| Dehydratase (HgdAB) | Aerobic (in air) | < 15 minutes | Labile [4Fe-4S] clusters |
| Anaerobic (in glove box) | Days | More stable than the activator | |
| Activated Complex | Aerobic (in air) | < 15 minutes | Irreversible inactivation upon O₂ exposure |
| (HgdAB + HgdC) | Anaerobic (in glove box) | Hours (limited by activator stability) | Can perform multiple turnovers once activated[7] |
Table 2: Common Additives for Purification and Storage
| Additive | Typical Concentration | Purpose |
| Sodium Dithionite | 1-2 mM | Reducing agent to scavenge residual oxygen and maintain a low redox potential. |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent, particularly useful during Fe-S cluster reconstitution. |
| Glycerol | 10-20% (v/v) | Cryoprotectant to stabilize the protein during freezing and storage.[8] |
| Protease Inhibitors | As per manufacturer | To prevent proteolytic degradation during cell lysis and purification. |
Experimental Protocols
Protocol 1: General Anaerobic Protein Purification
This protocol outlines the key steps for purifying an oxygen-sensitive protein like this compound dehydratase.
Methodology:
-
Preparation: All buffers and solutions must be prepared with high-purity water and thoroughly degassed by sparging with high-purity nitrogen or argon for at least one hour. All chromatography columns, tubes, and other equipment must be brought into an anaerobic chamber and allowed to equilibrate for several hours.[15][16]
-
Cell Lysis: The cell pellet is resuspended in a degassed lysis buffer containing a reducing agent (e.g., 2 mM sodium dithionite) and protease inhibitors inside the anaerobic chamber. Lysis is performed by sonication or by using a French press.
-
Clarification: The lysate is centrifuged at high speed (e.g., >30,000 x g for 45 minutes) to pellet cell debris. The supernatant is carefully collected.
-
Chromatography: The clarified lysate is loaded onto a pre-equilibrated chromatography column (e.g., ion-exchange or affinity). All chromatography steps are performed within the anaerobic chamber.
-
Elution and Collection: The protein is eluted, and fractions are collected into tubes that have been pre-purged with inert gas.
-
Concentration and Storage: Fractions containing the pure protein are pooled and concentrated. A cryoprotectant like glycerol is added, and the protein is aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C.
Protocol 2: In Vitro Reconstitution of [4Fe-4S] Clusters
This protocol can be used to restore activity to an oxygen-damaged enzyme.
Methodology:
-
Preparation: This procedure must be performed under strict anaerobic conditions. The apo-protein (oxygen-damaged enzyme) is buffer-exchanged into a DTT-free buffer.
-
Incubation: The apo-protein (e.g., at 50-100 µM) is incubated with a 5- to 10-fold molar excess of both a ferric iron source (e.g., ferric chloride) and a sulfide source (e.g., sodium sulfide). A reducing agent like DTT (e.g., 10-20 mM) is added to facilitate cluster formation.[3][9]
-
Monitoring: The reconstitution can be monitored by observing the color change of the solution to a reddish-brown and by taking periodic samples for UV-visible spectroscopy to follow the appearance of the ~420 nm absorbance peak.[17]
-
Cleanup: Once reconstitution is complete, excess iron, sulfide, and reducing agents are removed by buffer exchange using a desalting column equilibrated with an anaerobic storage buffer containing a low concentration of a reducing agent (e.g., 1 mM DTT).
Protocol 3: Activity Assay for this compound Dehydratase
This assay measures the formation of glutaconyl-CoA from (R)-2-hydroxyglutaryl-CoA.
Methodology:
-
Preparation: All components are made anaerobic. A typical reaction mixture in a sealed anaerobic cuvette contains buffer (e.g., Tris-HCl or MOPS at a suitable pH), MgCl₂, ATP, a strong reducing agent (e.g., titanium(III) citrate), the activator protein (HgdC), and the dehydratase (HgdAB).[1]
-
Initiation: The reaction is initiated by the addition of the substrate, (R)-2-hydroxyglutaryl-CoA.
-
Detection: The formation of glutaconyl-CoA, which has a conjugated double bond system, can be monitored spectrophotometrically by the increase in absorbance at approximately 260-280 nm. The exact wavelength should be determined empirically.
-
Controls: A reaction mixture lacking the activator (HgdC) or the dehydratase (HgdAB) should be run as a negative control to ensure that the observed activity is dependent on both components.
References
- 1. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. O2 Reactions at the Six-iron Active Site (H-cluster) in [FeFe]-Hydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fe-S Proteins that Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYME - 4.2.1.167 (R)-2-hydroxyglutaryl-CoA dehydratase [enzyme.expasy.org]
- 8. Protein stability and critical stabilizers in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Interplay between Oxygen and Fe–S Cluster Biogenesis: Insights from the Suf Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. The FeoC [4Fe-4S] cluster is redox-active and rapidly oxygen-sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic and Functional Characterization of Iron-Sulfur Cluster-Bound Forms of Azotobacter vinelandii NifIscA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Anaerobic Conditions for 2-Hydroxyglutaryl-CoA Dehydratase Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxygen-sensitive enzyme, 2-hydroxyglutaryl-CoA dehydratase.
Frequently Asked Questions (FAQs)
Q1: Why are strict anaerobic conditions so critical for this compound dehydratase experiments?
A1: this compound dehydratase and its activating enzyme are extremely sensitive to oxygen. The dehydratase is an iron-sulfur protein containing [4Fe-4S] clusters that are essential for its catalytic activity. Exposure to oxygen can lead to the oxidation and subsequent degradation of these clusters, rendering the enzyme inactive. The activator component is even more labile, with a half-life of mere seconds in the presence of air. Therefore, maintaining a strictly anaerobic environment is paramount for obtaining reliable and reproducible experimental results.
Q2: What are the key components required for the activation of this compound dehydratase?
A2: The activation of this compound dehydratase is a crucial step and requires several components under anaerobic conditions. These include:
-
The Activator Protein (HgdC): A highly oxygen-sensitive iron-sulfur protein.
-
ATP and MgCl₂: ATP hydrolysis provides the energy for the activation process.
-
A Reducing Agent: A strong reducing agent is necessary to provide the electron for the activation. Ti(III) citrate (B86180) is commonly used for this purpose in vitro. In some systems, NADH may also be required.
Q3: How can I visually confirm that my experimental setup is anaerobic?
A3: The most common method is to use a redox indicator, such as resazurin. Resazurin is blue or pink in the presence of oxygen and turns colorless under anaerobic conditions. This color change provides a real-time visual cue of the anaerobic state of your buffers, media, and inside an anaerobic chamber.
Q4: What is the primary function of the [4Fe-4S] clusters in this compound dehydratase?
A4: The [4Fe-4S] clusters in this compound dehydratase are critical for its catalytic function. These clusters participate in the electron transfer process that is central to the dehydration mechanism. The proposed mechanism involves the donation of an electron from the iron-sulfur cluster to the substrate, which facilitates the elimination of a hydroxyl group.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxygen Contamination | Verify the anaerobic integrity of your glove box or anaerobic chamber. | Check for leaks in gloves and seals. Ensure the gas purification system is functioning correctly. Use a reliable oxygen sensor to monitor O₂ levels, aiming for <1 ppm. |
| Check for |
improving the sensitivity of LC-MS/MS for acyl-CoA analysis
Welcome to the technical support center for acyl-coenzyme A (acyl-CoA) analysis by LC-MS/MS. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges in achieving high sensitivity and robust results.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your acyl-CoA analysis.
Problem: Low Signal Intensity / Poor Sensitivity
Q1: My acyl-CoA signals are very low or undetectable. What are the most common causes?
A1: Low sensitivity is a frequent issue in acyl-CoA analysis. The primary causes can be grouped into three categories: sample preparation, chromatographic conditions, and mass spectrometer settings.
-
Sample-Related Issues: Acyl-CoAs are prone to degradation. Inefficient extraction, enzymatic activity, or improper storage can lead to significant sample loss before analysis. The presence of interfering substances from the sample matrix can also suppress the ionization of your target analytes in the MS source.[1][2]
-
Chromatography-Related Issues: Suboptimal mobile phase composition, pH, or the absence of a suitable ion-pairing agent can lead to poor peak shape and, consequently, lower apparent sensitivity.[3][4] Column degradation or contamination can also reduce performance over time.[4][5]
-
Mass Spectrometry-Related Issues: Incorrect MS parameters, such as collision energy, ion source settings, or monitoring the wrong ion transitions, will directly impact signal intensity. Contamination in the ion source is also a common culprit for reduced sensitivity.[5][6]
Q2: How can I determine if ion suppression is the cause of my low sensitivity?
A2: Ion suppression occurs when other compounds in the sample co-elute with your analyte and compete for ionization, reducing the analyte's signal.[4][7] To test for this, you can perform a post-column infusion experiment. Infuse a standard solution of your acyl-CoA analyte at a constant rate into the mobile phase flow after the analytical column. Then, inject a blank matrix sample (an extract from a sample that does not contain the analyte). A drop in the constant signal at the retention time of your analyte indicates that co-eluting matrix components are causing ion suppression.
Q3: My sensitivity has dropped unexpectedly after changing my mobile phase additives. What could be wrong?
A3: Mobile phase additives are critical but can also be a source of problems.
-
Contamination: Using additives from plastic containers can introduce contaminants like polyethylene (B3416737) glycol (PEG), which are known to cause ion suppression. It is highly recommended to use additives, such as formic acid, from glass bottles.[7]
-
Degradation: Some additives can degrade over time, especially in organic solvents like methanol. Prepare mobile phases fresh daily to avoid issues related to additive degradation.[7]
-
Incorrect pH: The mobile phase pH affects both the retention of acyl-CoAs and their ionization efficiency. An incorrect pH can lead to a significant loss of signal.[3][8]
Q4: I'm losing my more hydrophilic (short-chain) acyl-CoAs. How can I improve their signal?
A4: Short-chain acyl-CoAs are often poorly retained on traditional C18 reversed-phase columns, leading to elution near the void volume where ion suppression is typically highest.[3] Consider these strategies:
-
Ion-Pairing Agents: Adding an ion-pairing agent like N,N-dimethylbutylamine (DMBA) to the mobile phase can improve the retention and peak shape of hydrophilic species.[3]
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is well-suited for highly polar compounds and can significantly improve the retention of short-chain acyl-CoAs.[9][10][11]
Problem: Poor Peak Shape (Tailing, Fronting, Splitting)
Q1: All the peaks in my chromatogram are tailing. What is the likely cause?
A1: If all peaks are tailing, the problem is likely related to the column or the flow path before the column. The most common cause is a partial blockage of the column inlet frit by particulates from the sample, mobile phase, or worn instrument seals.[8] This blockage disrupts the sample band as it enters the column, leading to distorted peaks. Another possibility is a column void, which can occur after extended use, especially at high pH.[12]
Q2: Only some of my acyl-CoA peaks are tailing, particularly the long-chain species. Why?
A2: When only specific peaks tail, the issue is usually chemical rather than physical. This can be due to secondary interactions between the analyte and the column's stationary phase. For acyl-CoAs, this can be pronounced under acidic conditions.[13] Consider the following:
-
Mobile Phase pH: Using a mobile phase with a higher pH (e.g., using ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs on C18 columns.[14]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try reducing the injection volume or sample concentration.[12]
Q3: My peaks are split or fronting. What should I investigate?
A3: Peak splitting and fronting often point to a problem with the sample solvent or early gradient conditions.
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte to travel through the top of the column too quickly, resulting in distorted or split peaks.[12] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Equilibration: Insufficient column equilibration before injection can lead to peak shape problems, especially for polar analytes in reversed-phase chromatography. Ensure the column is fully equilibrated with the initial aqueous mobile phase.[15]
-
Contamination: A partially blocked column frit or contamination at the head of the column can also cause peak splitting.[12]
Problem: High Background Noise
Q1: I'm observing high background noise in my chromatograms. Where could it be coming from?
A1: High background noise can mask low-level analyte signals and reduce sensitivity. Common sources include contamination of the mobile phase, the LC-MS system, or the sample itself.[5] Ion-pairing reagents, while useful for chromatography, are known to increase background noise and require frequent cleaning of the MS source.[10]
Q2: How can I reduce background noise in my analysis?
A2:
-
Use High-Purity Solvents and Additives: Always use LC-MS grade water, organic solvents, and additives to prepare your mobile phases.[7]
-
Filter Samples: Filter all samples before injection to remove particulates that could contaminate the system.[12]
-
System Cleaning: Regularly flush the LC system and clean the MS ion source according to the manufacturer's instructions.
-
Avoid Contaminants: Be mindful of external contaminants. For example, plasticizers can leach from plastic containers and tubing, causing significant background ions.[7]
Problem: Retention Time Instability
Q1: My retention times are shifting from one run to the next. What could be the cause?
A1: Retention time shifts can compromise peak identification and quantification. Common causes include:
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent component over time will change the elution strength and shift retention times.[5]
-
Column Temperature: Fluctuations in the column temperature will affect retention. Ensure your column oven is set to a stable temperature and is functioning correctly.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially with aggressive mobile phases (high pH) or dirty samples, leading to changes in retention.[5]
-
Flow Rate Instability: Issues with the LC pump, such as leaks or faulty check valves, can cause an unstable flow rate, leading to fluctuating retention times.
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is the best extraction method for acyl-CoAs to maximize recovery and sensitivity?
A1: The optimal extraction method depends on the specific acyl-CoAs you are targeting (short-chain vs. long-chain) and your sample matrix.
-
SPE-Free Method (Recommended for Short-Chains): A simple and effective method involves deproteinization with 5-sulfosalicylic acid (SSA). This approach avoids the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species like short-chain acyl-CoAs and their biosynthetic precursors.[3][16]
-
Traditional SPE Method: For complex matrices or when focusing on long-chain acyl-CoAs, extraction with acids like trichloroacetic acid (TCA) followed by SPE purification can be effective for removing interfering salts and phospholipids.[3][16] However, recovery of all species must be carefully validated.
-
Organic Solvent Extraction: Extraction with cold organic solvent mixtures, such as acetonitrile/methanol/water or acetonitrile/isopropanol, is also widely used.[14][17]
Q2: Acyl-CoAs are known to be unstable. How can I prevent their degradation during sample preparation?
A2: Acyl-CoA stability is a critical challenge.[1] To minimize degradation, all steps should be performed quickly and at low temperatures (on ice). Immediately quench metabolic activity by adding a cold extraction solvent to the tissue or cells. Addition of acid to the extraction solvent can help stabilize acyl-CoAs by preventing base-catalyzed hydrolysis, but this can also cause significant ion suppression in the MS, so a balance must be found.[2]
Chromatography & Mobile Phase
Q1: Should I use a reversed-phase C18 or a HILIC column for my analysis?
A1: The choice depends on your analytes of interest.
-
Reversed-Phase (RP) C18: This is the most common choice and works well for separating medium to long-chain acyl-CoAs based on the hydrophobicity of their acyl chains.[3]
-
HILIC: This is a better choice if your primary targets are free Coenzyme A and very short-chain, polar acyl-CoAs, as it provides much better retention for these compounds.[10][11]
Q2: What mobile phase modifiers and pH are optimal for acyl-CoA analysis?
A2:
-
For RP-LC: Ammonium acetate (B1210297) (5-10 mM) is a common mobile phase buffer.[14] For better peak shape of long-chain species, a high pH mobile phase (pH ~10.5) using ammonium hydroxide (B78521) can be very effective.[14] For separating both short and long-chain species, an ion-pairing agent like DMBA in an ammonium acetate buffer can be used.[3]
-
For MS Detection: Positive ion mode is generally more sensitive for acyl-CoAs.[3][18] Therefore, mobile phase additives should be compatible with positive electrospray ionization (ESI).
Mass Spectrometry
Q1: What are the key MS parameters to optimize for acyl-CoA detection?
A1: For sensitive and specific detection, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][19]
-
Ionization Mode: Positive electrospray ionization (ESI) typically yields higher sensitivity.[18]
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common transition for quantification is the precursor ion [M+H]+ fragmenting to a product ion corresponding to the neutral loss of the 3'-phospho-ADP moiety ([M-507+H]+). A second, qualitative transition to the fragment m/z 428 can be used for confirmation.[3][14] Direct infusion of standards is necessary to optimize collision energies for each specific acyl-CoA.
Experimental Protocols
Protocol 1: SPE-Free Sample Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods that emphasize the retention of both short-chain acyl-CoAs and their hydrophilic precursors.[3][16]
-
Preparation: Prepare a 2.5% (w/v) solution of 5-sulfosalicylic acid (SSA) in deionized water. Prepare an internal standard solution (e.g., using a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the 2.5% SSA solution. Keep all solutions on ice.
-
Homogenization: For tissue samples, weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled tube for homogenization. For cell pellets, ensure the cell number is adequate (typically >1 million cells).
-
Extraction: Add 500 µL of the cold 2.5% SSA solution containing the internal standard to the sample.
-
Disruption: Immediately homogenize the tissue or vortex the cell suspension vigorously to ensure complete cell lysis and protein precipitation. Keep the sample on ice throughout this process.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Analysis: Transfer the supernatant to an LC vial for immediate injection or store at -80°C until analysis.
Protocol 2: General LC-MS/MS Parameter Setup
These are starting parameters that should be optimized for your specific instrument and analytes.
-
LC System:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 x 2.1 mm).[3]
-
Mobile Phase A: 5 mM Ammonium Acetate with 0.5% Acetic Acid in Water (adjust pH as needed, e.g., to 5.6).[3] For improved retention of polar analytes, N,N-dimethylbutylamine (DMBA) can be added as an ion-pairing agent.[3]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a low percentage of B (e.g., 2-5%), ramp up to a high percentage (e.g., 95%) to elute long-chain species, followed by a re-equilibration step.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
MS System (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows according to your instrument manufacturer's recommendations.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor [M+H]+ ion for each acyl-CoA and optimize collision energy for the quantitative ([M-507+H]+) and qualitative (m/z 428) product ions.[3]
-
Data Presentation
Table 1: Example MRM Transitions for Common Acyl-CoAs (Positive Ion Mode)
| Acyl-CoA Species | Precursor Ion (m/z) | Quantitative Product Ion (m/z) [M-507+H]+ | Qualitative Product Ion (m/z) |
| Acetyl-CoA (C2) | 810.1 | 303.0 | 428.1 |
| Propionyl-CoA (C3) | 824.1 | 317.0 | 428.1 |
| Butyryl-CoA (C4) | 838.2 | 331.1 | 428.1 |
| Malonyl-CoA | 854.1 | 347.0 | 428.1 |
| Succinyl-CoA | 868.1 | 361.0 | 428.1 |
| Myristoyl-CoA (C14) | 978.6 | 471.3 | 428.1 |
| Palmitoyl-CoA (C16) | 1006.6 | 499.3 | 428.1 |
| Stearoyl-CoA (C18) | 1034.7 | 527.4 | 428.1 |
| Oleoyl-CoA (C18:1) | 1032.7 | 525.4 | 428.1 |
Note: These m/z values are representative and may vary slightly based on the instrument and calibration. They should be empirically determined and optimized.[3][19]
Table 2: Comparison of Acyl-CoA Extraction Strategies
| Method | Principle | Advantages | Disadvantages | Best For |
| 5-Sulfosalicylic Acid (SSA) | Acid precipitation of proteins. | Simple, fast, no SPE required, good recovery of hydrophilic species.[3][16] | SSA is non-volatile and can accumulate in the ion source over time. | Short-chain acyl-CoAs and CoA biosynthetic precursors. |
| TCA/TFA + SPE | Acid precipitation followed by solid-phase extraction cleanup. | Efficiently removes salts and other interferences.[3] | Can result in poor recovery of polar analytes, more laborious.[3][16] | Complex matrices, targeted analysis of medium to long-chain acyl-CoAs. |
| Organic Solvents | Protein precipitation and lipid extraction with cold organic solvents (e.g., ACN/MeOH). | Single-phase extraction is simple, can be used for broad metabolomics.[2] | May be less efficient for protein removal, co-extraction of interfering lipids. | General metabolome profiling including acyl-CoAs. |
Visualizations
Caption: General workflow for acyl-CoA analysis from sample preparation to final data processing.
Caption: Common fragmentation pathway of acyl-CoAs in positive ion mode mass spectrometry.
Caption: A logical troubleshooting tree for diagnosing the cause of low signal intensity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Beyond Bulk Metabolomics: Emerging Technologies for Defining Cell-Type Specific Metabolic Pathways in Health and Disease | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-hydroxyglutaryl-CoA in different buffer systems
This technical support center provides guidance on the stability of 2-hydroxyglutaryl-CoA in various buffer systems, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on the general chemical properties of coenzyme A (CoA) thioesters, as specific stability data for this compound is limited.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from its potential instability.
Issue 1: Low or No Bioactivity of this compound
-
Potential Cause: Degradation of the thioester bond.
-
Troubleshooting Steps:
-
pH Verification: Ensure the pH of your buffer system is in the acidic to neutral range (ideally pH 6.0-7.0). Thioesters are susceptible to hydrolysis, a reaction that is accelerated at basic pH.
-
Temperature Control: Perform experiments at the lowest practical temperature to minimize thermal degradation. If possible, conduct experiments on ice.
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Purity Check: Verify the purity of your this compound stock using analytical methods like HPLC to ensure it has not degraded during storage.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Variable degradation of this compound between experiments.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict, standardized protocol for the preparation, handling, and storage of this compound solutions.
-
Oxygen Sensitivity: this compound is handled in experiments involving the highly oxygen-sensitive enzyme (R)-2-hydroxyglutaryl-CoA dehydratase.[1][2] While the thioester itself is not as sensitive as the enzyme, exposure to oxygen over long periods can lead to the formation of disulfides. Consider de-gassing buffers, especially for long-term experiments.
-
Aliquot Stock Solutions: Store stock solutions of this compound in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Issue 3: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
-
Potential Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products are likely 2-hydroxyglutaric acid and free coenzyme A (CoASH) due to hydrolysis of the thioester bond.
-
Optimize Storage Conditions: Review your storage procedures. This compound solutions should be stored at acidic pH (pH 2-6) and frozen.
-
Analyze a Fresh Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared this compound solution to confirm the presence of degradation peaks.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The main factors influencing the stability of this compound, like other acyl-CoA thioesters, are:
-
pH: Thioesters are prone to hydrolysis, which is significantly faster at alkaline pH.[3]
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
Oxygen: Although less sensitive than some enzymes it interacts with, prolonged exposure to oxygen can lead to the formation of CoA disulfides.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can accelerate degradation.
Q2: What is the recommended buffer system for working with this compound?
A2: For short-term experiments, a buffer with a slightly acidic to neutral pH (e.g., phosphate (B84403) or HEPES at pH 6.0-7.0) is recommended to balance stability with biological relevance. For long-term storage of this compound solutions, an acidic buffer (pH 2-6) is preferable.
Q3: How should I store my this compound?
A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare aliquots in a slightly acidic buffer (pH 2-6), flash-freeze them in liquid nitrogen, and store them at -80°C.
Q4: Can I include reducing agents like DTT or β-mercaptoethanol in my buffer?
A4: Yes, including a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be beneficial to prevent the formation of coenzyme A disulfides, especially if the experiment is lengthy or if the sample is exposed to air.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation products from hydrolysis are 2-hydroxyglutaric acid and free coenzyme A (CoASH). Oxidation can lead to the formation of coenzyme A disulfide.
Data Presentation
Table 1: Qualitative Stability of this compound Under Various Conditions
| Condition | Buffer System (Example) | Temperature | Stability | Primary Degradation Pathway | Recommendations |
| Short-term Experiments (< 8 hours) | Phosphate, HEPES (pH 6.5-7.5) | 4°C - 25°C | Moderately Stable | Hydrolysis | Prepare fresh solutions. Keep on ice when possible. |
| Long-term Storage (> 24 hours) | Citrate, Acetate (pH 4.0-6.0) | -20°C to -80°C | Stable | Minimal Degradation | Store in single-use aliquots. Avoid freeze-thaw cycles. |
| Basic Conditions | Tris, Glycine (pH > 8.0) | 4°C - 25°C | Unstable | Rapid Hydrolysis | Avoid basic buffers if possible. If necessary, use for the shortest duration. |
| Presence of Oxidizing Agents | Any | Room Temperature | Potentially Unstable | Oxidation to Disulfide | Add reducing agents like DTT. De-gas buffers for sensitive applications. |
Note: This table provides a qualitative summary based on the known chemistry of acyl-CoA thioesters. Actual stability should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Selected buffer systems for testing (e.g., phosphate pH 6.5, phosphate pH 7.5, Tris pH 8.5)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer)
-
Quenching solution (e.g., 1 M HCl or another strong acid)
2. Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a slightly acidic, stabilizing buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Dilute the stock solution to the desired final concentration in each of the test buffer systems.
-
-
Incubation:
-
Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Sample Quenching and Analysis:
-
At each time point, take an aliquot from each buffer system and quench the degradation by adding a small volume of the quenching solution to acidify the sample.
-
Analyze the samples by HPLC. The separation of this compound from its degradation products (2-hydroxyglutaric acid and CoASH) can be monitored by UV detection at approximately 260 nm (for the adenine (B156593) base of CoA).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each buffer system and temperature.
-
From this data, the half-life (t½) of this compound under each condition can be calculated.
-
Visualizations
References
Technical Support Center: Quantification of Short-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of short-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the workflow for accurate short-chain acyl-CoA quantification?
A1: The most critical steps are sample preparation and the use of appropriate internal standards. Due to their reactivity and low abundance, short-chain acyl-CoAs are susceptible to degradation and loss during extraction. A robust sample preparation protocol that efficiently quenches enzymatic activity and extracts the analytes is paramount. Furthermore, the gold standard for quantification is stable isotope dilution mass spectrometry, which requires the use of stable isotope-labeled internal standards to correct for matrix effects and variability during sample processing and analysis.[1][2][3][4][5]
Q2: I am observing low signal intensity for my short-chain acyl-CoAs. What are the potential causes and how can I troubleshoot this?
A2: Low signal intensity can stem from several factors. First, consider your sample preparation. Inefficient extraction or degradation of acyl-CoAs during this step is a common culprit. Ensure rapid quenching of metabolic activity and consider using an extraction solvent optimized for short-chain acyl-CoAs.[6] Second, poor chromatographic peak shape can lead to a reduced signal-to-noise ratio. The hydrophilic nature of short-chain acyl-CoAs can result in poor retention on standard C18 columns.[7] Optimization of your LC method, potentially by using an ion-pairing reagent or a HILIC column, may be necessary.[8] Finally, issues with the mass spectrometer, such as ion suppression from the sample matrix, can also lead to low signal. The use of stable isotope-labeled internal standards can help diagnose and correct for this.[3][5]
Q3: How can I separate isomeric short-chain acyl-CoAs, such as n-butyryl-CoA and isobutyryl-CoA?
A3: The separation of isomeric short-chain acyl-CoAs is a significant analytical challenge. Standard reversed-phase chromatography is often insufficient. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has been shown to be effective.[9] The key is to use a high-resolution analytical column and carefully optimize the gradient elution profile to achieve separation.[9] Without chromatographic separation, these isomers will be indistinguishable by mass spectrometry alone as they have the same mass and often similar fragmentation patterns.
Q4: What are the advantages and disadvantages of using an ion-pairing reagent in my LC method?
A4: Ion-pairing reagents are often used in reversed-phase chromatography to improve the retention of polar analytes like short-chain acyl-CoAs.[9] The primary advantage is enhanced retention and potentially better peak shape. However, there are notable disadvantages. Ion-pairing reagents can cause significant ion suppression in the mass spectrometer, reducing sensitivity.[10] They are also known to be difficult to completely wash out from the LC system and column, which can lead to long-term contamination and affect subsequent analyses.[10][11]
Q5: Is derivatization necessary for the analysis of short-chain acyl-CoAs?
A5: While not always mandatory, derivatization can be a useful strategy, particularly for improving chromatographic properties and enhancing ionization efficiency in the mass spectrometer. For instance, phosphate (B84403) methylation has been proposed as a method to achieve good peak shape and coverage for a wide range of acyl-CoAs.[9][12] However, derivatization adds an extra step to the sample preparation workflow, which can introduce variability and potential for sample loss. The decision to use derivatization should be based on the specific requirements of the assay and whether challenges with retention, peak shape, or sensitivity are encountered.
Troubleshooting Guides
Issue: High Variability in Quantitative Results
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Problem: Manual sample preparation steps can introduce variability.
-
Solution: Automate liquid handling steps where possible. Ensure consistent timing for all extraction and processing steps. Prepare samples in batches to minimize inter-batch variation.
-
-
Acyl-CoA Instability:
-
Problem: Short-chain acyl-CoAs are prone to hydrolysis.
-
Solution: Keep samples on ice or at 4°C throughout the preparation process. Use fresh extraction solutions and minimize the time between extraction and analysis.[6]
-
-
Lack of Proper Internal Standards:
-
Problem: Not using stable isotope-labeled internal standards for each analyte can lead to uncorrected variations.
-
Solution: The gold standard is to use a stable isotope-labeled version of each short-chain acyl-CoA being quantified.[1][2][3][4][5] If specific standards are unavailable, a labeled standard with similar chemical properties and retention time can be used, but this is less ideal.
-
-
Matrix Effects:
-
Problem: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes.
-
Solution: Stable isotope-labeled internal standards that co-elute with the analyte are the best way to correct for matrix effects.[3] Additionally, optimizing the sample cleanup procedure (e.g., using solid-phase extraction) or improving chromatographic separation can help to minimize matrix effects.
-
Issue: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes & Solutions:
-
Poor Retention on Reversed-Phase Column:
-
Problem: Short-chain acyl-CoAs are highly polar and may have minimal interaction with the stationary phase of a C18 column.
-
Solution:
-
Use of Ion-Pairing Reagents: Introduce an ion-pairing reagent to the mobile phase to increase retention. Note the potential for ion suppression.[9]
-
Alternative Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for polar compounds.[8]
-
Derivatization: Chemically modify the acyl-CoAs to make them less polar.[12]
-
-
-
Secondary Interactions with LC System:
-
Problem: The phosphate groups on the CoA moiety can interact with metallic surfaces in the LC system, leading to peak tailing.
-
Solution: Use a biocompatible LC system with PEEK tubing and fittings. Some methods also suggest that derivatization of the phosphate groups can mitigate this issue.[12]
-
-
Column Overload:
-
Problem: Injecting too much sample can lead to broad and asymmetric peaks.
-
Solution: Dilute the sample or inject a smaller volume.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This method is suitable for the simultaneous extraction of short-chain acyl-CoAs and their biosynthetic precursors.[7]
-
Cell Harvesting:
-
Rinse cell culture plates with ice-cold PBS.
-
Scrape cells in the presence of ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Extraction:
-
Add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell pellet.
-
Vortex thoroughly to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis. This method avoids a solid-phase extraction step, which can lead to the loss of hydrophilic compounds.[7]
-
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of short-chain acyl-CoAs and related metabolites. The following table summarizes the recovery of various analytes using two different protein precipitation agents followed by solid-phase extraction (for TCA) versus direct injection (for SSA).
| Analyte | % Recovery (TCA with SPE) | % Recovery (2.5% SSA) |
| Pantothenate | 0% | >100% |
| dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
| Data adapted from[7] |
Visualizations
Caption: General workflow for the quantification of short-chain acyl-CoAs.
Caption: Troubleshooting guide for low signal intensity.
Caption: Comparison of common sample preparation methods.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing interference in enzymatic assays for 2-hydroxyglutaryl-CoA
Welcome to the technical support center for enzymatic assays involving 2-hydroxyglutaryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your enzymatic assays for this compound.
| Issue | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactivation of the dehydratase by oxygen: this compound dehydratase is often an oxygen-sensitive enzyme containing iron-sulfur clusters. | Perform all assay steps under strict anaerobic conditions. Use an anaerobic chamber or glove box. Degas all buffers and solutions thoroughly. |
| Missing or inactive activator component: Many this compound dehydratases are two-component systems requiring an activator protein (often designated as Component A or HgdC) for activity.[1][2] | Ensure the activator component is included in the reaction mixture. Verify the activity and stability of the activator, as it can also be oxygen-sensitive.[3] | |
| Absence of essential cofactors: The activation of the dehydratase system often requires ATP and MgCl₂.[1][3] | Supplement the assay buffer with appropriate concentrations of ATP and MgCl₂ as specified in the protocol. | |
| Decreasing activity over time | Irreversible inactivation by contaminants: Contaminants such as hydroxylamine (B1172632) or nitrite (B80452) can cause irreversible inactivation of the dehydratase.[4] | Use high-purity reagents and water. If contamination is suspected, prepare fresh solutions. Consider including a reducing agent like Ti(III)citrate in the assay buffer to maintain a reducing environment.[3] |
| Presence of reversible inhibitors: Oxidants like nitrophenols or chloramphenicol (B1208) can reversibly inactivate the enzyme.[3][4] | Identify and remove the source of the oxidant. If the inhibitor is a compound being screened, this indicates a potential mechanism of action. | |
| High background signal | Non-enzymatic reaction: The substrate or other components in the assay mixture may be unstable and degrade, leading to a change in absorbance or fluorescence. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the rate of the enzymatic reaction. |
| Interfering substances in the sample: Samples may contain compounds that absorb at the same wavelength as the product being monitored. | Prepare a sample blank that includes the sample but lacks a key reaction component (e.g., the substrate) to measure and subtract the background absorbance. | |
| Inconsistent or non-reproducible results | Variability in anaerobic conditions: Inconsistent removal of oxygen between experiments can lead to variable enzyme activity. | Standardize the anaerobic procedure. Ensure consistent and thorough degassing of all solutions. |
| Pipetting errors or improper mixing: Inaccurate pipetting of small volumes of enzyme or substrate can lead to significant variability. | Use calibrated pipettes and ensure thorough but gentle mixing of the reaction components. Prepare a master mix for multiple reactions to minimize pipetting errors. | |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all reaction components are equilibrated to the assay temperature and use a temperature-controlled spectrophotometer or incubator. |
Frequently Asked Questions (FAQs)
Q1: My this compound dehydratase is inactive. What is the first thing I should check?
A1: The most common cause of inactivity for this class of enzymes is exposure to oxygen. This compound dehydratase from many sources, such as Acidaminococcus fermentans, is an iron-sulfur protein that is extremely sensitive to oxygen.[1][2] Ensure that you are using strict anaerobic techniques throughout your purification and assay procedures. The second most critical factor is the presence of the activator protein (Component A/HgdC) and its necessary cofactors, typically ATP and MgCl₂.[1][3]
Q2: What is the principle of a common spectrophotometric assay for this compound dehydratase?
A2: A common method is a coupled enzymatic assay. The dehydration of (R)-2-hydroxyglutaryl-CoA produces (E)-glutaconyl-CoA. This product can then be acted upon by a second enzyme, glutaconate CoA-transferase, in the presence of acetyl-CoA and a suitable indicator system to monitor the reaction.[1] Alternatively, the formation of the double bond in glutaconyl-CoA can be monitored directly by an increase in absorbance at a specific wavelength, although this may have lower sensitivity.
Q3: Are there known inhibitors of this compound dehydratase that I should be aware of?
A3: Yes, several compounds are known to inhibit or inactivate the enzyme. Oxidants such as 2-nitrophenol, 3-nitrophenol, 4-nitrophenol, 4-nitrobenzoate, and chloramphenicol can cause reversible inactivation, even at concentrations as low as 1 µM.[3] Hydroxylamine (at 1 mM) and 2,4-dinitrophenol (B41442) (at 0.1 mM) have been shown to cause irreversible inactivation.[1]
Q4: Can I use (R)-2-hydroxyglutarate as a substrate instead of its CoA derivative?
A4: No, the dehydratase is specific for the CoA thioester.[1] If you are starting with (R)-2-hydroxyglutarate, you must first convert it to (R)-2-hydroxyglutaryl-CoA. This can be achieved in situ by including an enzyme such as glutaconate CoA-transferase and a CoA donor like acetyl-CoA in your reaction mixture.[1]
Q5: What are the optimal pH and temperature conditions for the assay?
A5: The optimal conditions can vary depending on the source of the enzyme. It is always best to consult the literature for the specific enzyme you are working with. As a starting point, many enzymatic assays are conducted at a physiological pH between 7.0 and 8.0 and at a temperature between 25°C and 37°C. However, optimization for your specific enzyme is recommended.
Quantitative Data on Inhibitors
The following table summarizes quantitative data on known inhibitors of this compound dehydratase. This information is critical for understanding potential interferences and for drug development applications.
| Inhibitor | Type of Inhibition | Effective Concentration | Enzyme Source |
| 2,4-Dinitrophenol | Irreversible Inactivation | 0.1 mM | Acidaminococcus fermentans |
| Hydroxylamine | Irreversible Inactivation | 1 mM | Acidaminococcus fermentans |
| 2-Nitrophenol | Reversible Inactivation | ≥ 1 µM | Acidaminococcus fermentans |
| 3-Nitrophenol | Reversible Inactivation | ≥ 1 µM | Acidaminococcus fermentans |
| 4-Nitrophenol | Reversible Inactivation | ≥ 1 µM | Acidaminococcus fermentans |
| 4-Nitrobenzoate | Reversible Inactivation | ≥ 1 µM | Acidaminococcus fermentans |
| Chloramphenicol | Reversible Inactivation | ≥ 1 µM | Acidaminococcus fermentans |
| 2,2-Difluoroglutaryl-CoA | Inhibitor | Kᵢ = 0.069 mM | Clostridium symbiosum |
| 2,2-Difluoroglutarate | Competitive Inhibitor (of dehydrogenase) | Kᵢ = 0.62 mM | Acidaminococcus fermentans |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase (Coupled Assay)
This protocol is based on the principle of generating the substrate in situ from (R)-2-hydroxyglutarate and acetyl-CoA, and monitoring the subsequent dehydration.
Materials:
-
(R)-2-hydroxyglutaryl-CoA dehydratase (Component D) and its activator (Component A)
-
Glutaconate CoA-transferase (GctAB)
-
(R)-2-hydroxyglutarate
-
Acetyl-CoA
-
ATP
-
MgCl₂
-
Ti(III)citrate (as a reducing agent)
-
Anaerobic buffer (e.g., 50 mM MOPS, pH 7.4, degassed)
-
Anaerobic cuvettes
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare all solutions in the anaerobic buffer and maintain them under anaerobic conditions.
-
Prepare stock solutions of (R)-2-hydroxyglutarate, acetyl-CoA, ATP, and MgCl₂.
-
The activator component is often unstable and should be handled with care under strict anaerobic conditions.
-
-
Assay Mixture Preparation (in an anaerobic chamber):
-
In an anaerobic cuvette, prepare the reaction mixture containing:
-
Anaerobic buffer
-
(R)-2-hydroxyglutarate (e.g., 2 mM final concentration)
-
Acetyl-CoA (e.g., 2 mM final concentration)
-
ATP (e.g., 1 mM final concentration)
-
MgCl₂ (e.g., 5 mM final concentration)
-
Ti(III)citrate (e.g., 0.1 mM final concentration)
-
Glutaconate CoA-transferase (sufficient units to ensure it is not rate-limiting)
-
Activator protein (Component A)
-
-
-
Initiation of the Reaction:
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the (R)-2-hydroxyglutaryl-CoA dehydratase (Component D).
-
Mix quickly and gently by inversion.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at a wavelength corresponding to the formation of (E)-glutaconyl-CoA or a coupled reaction product. The specific wavelength will depend on the exact assay setup.
-
Record the change in absorbance over time (e.g., for 5-10 minutes).
-
-
Calculation of Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law, taking into account the molar extinction coefficient of the product and the path length of the cuvette.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric assay.
Caption: The hydroxyglutarate pathway of L-glutamate fermentation.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Technical Support Center: Enhancing the Yield of Synthetic 2-Hydroxyglutaryl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of synthetic 2-hydroxyglutaryl-CoA. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| HG-T01 | Low or no yield in enzymatic synthesis | Enzyme Inactivation: The key enzyme, (R)-2-hydroxyglutaryl-CoA dehydratase, and its activator are extremely sensitive to oxygen.[1][2] | - Perform all steps, including protein purification and enzyme assays, under strict anaerobic conditions using an anaerobic chamber or Schlenk line techniques.[3][4][5] - De-gas all buffers and solutions thoroughly. - Add reducing agents like dithiothreitol (B142953) (DTT) to the buffers. |
| Missing or Inactive Cofactors: The dehydratase requires [4Fe-4S] clusters and FMN for its activity. The activator protein also contains an iron-sulfur cluster.[2][6] | - Ensure the expression and purification protocols are optimized for the proper incorporation of iron-sulfur clusters. - Supplement the growth media with iron salts and cysteine. | ||
| Incomplete Enzyme Activation: The dehydratase requires its specific activator protein, ATP, and MgCl₂ for activation.[1][6] | - Ensure the presence of all necessary components for activation in the reaction mixture. - Use a non-hydrolyzable ATP analog to test if ATP hydrolysis is the issue. | ||
| HG-T02 | Product peak observed, but subsequent enzymatic steps fail | Formation of the wrong isomer: Glutaconate CoA-transferase can produce both the desired (R)-2-hydroxyglutaryl-1-CoA and the erroneous (R)-2-hydroxyglutaryl-5-CoA isomer. The 5-CoA isomer is not a substrate for the subsequent dehydration step.[7] | - Use HPLC to separate and identify the two isomers. The desired 1-CoA isomer has a different retention time.[7] - Optimize the reaction conditions for the glutaconate CoA-transferase to favor the formation of the 1-CoA isomer. The V/Km for the 1-isomer is 80 times higher than that for the 5-isomer.[7] |
| HG-T03 | Low yield in chemical synthesis | Incomplete reaction: The conversion of the starting material, (R)-5-oxotetrahydrofuran-2-carboxylic acid, to the acyl chloride or the subsequent condensation and transesterification steps may be inefficient.[7] | - Ensure all reagents are of high purity and anhydrous where necessary. - Optimize reaction times and temperatures for each step. - Use a molar excess of the incoming nucleophile to drive the reaction to completion. |
| Side reactions: The starting material or intermediates may undergo side reactions, reducing the yield of the desired product. | - Carefully control the reaction temperature to minimize side reactions. - Use appropriate protecting groups if necessary to prevent reactions at other functional groups. | ||
| HG-T04 | Difficulty in purifying the final product | Co-elution with starting materials or byproducts: The desired product may have similar chromatographic properties to unreacted starting materials or side products. | - Optimize the HPLC purification protocol. This may involve trying different columns (e.g., C18 reversed-phase), mobile phase compositions, and gradient profiles. - Consider using alternative purification techniques such as ion-exchange or size-exclusion chromatography. |
| Product degradation during purification: this compound may be unstable under certain pH or temperature conditions. | - Perform purification steps at low temperatures (e.g., 4°C). - Use buffers with a pH that ensures the stability of the product. |
Frequently Asked Questions (FAQs)
Enzymatic Synthesis
Q1: What are the key enzymes required for the enzymatic synthesis of (R)-2-hydroxyglutaryl-CoA?
A1: The primary enzyme system for the conversion of (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA involves glutaconate CoA-transferase.[8] This enzyme transfers the CoA moiety from a donor, such as acetyl-CoA, to (R)-2-hydroxyglutarate.[8] The subsequent and often coupled reaction is the dehydration of (R)-2-hydroxyglutaryl-CoA to glutaconyl-CoA, which is catalyzed by the (R)-2-hydroxyglutaryl-CoA dehydratase system.[1] This dehydratase is a two-component system comprising the dehydratase itself (HgdAB) and an activator protein (HgdC).[2][6]
Q2: Why are anaerobic conditions so critical for the enzymatic synthesis?
A2: The (R)-2-hydroxyglutaryl-CoA dehydratase and its activator are radical SAM enzymes that contain oxygen-sensitive iron-sulfur clusters.[2] Exposure to oxygen can irreversibly damage these clusters, leading to a complete loss of enzyme activity.[1] Therefore, all manipulations, including protein expression, purification, and the enzymatic reaction itself, must be performed under strict anaerobic conditions.[3][4][5]
Q3: My enzymatic reaction is not working. What should I check first?
A3: First, confirm the integrity and activity of your enzymes, especially their oxygen sensitivity. Ensure that all buffers and reagents were properly de-gassed and that the experiment was conducted in an anaerobic environment. Second, verify the presence of all necessary cofactors and activators: acetyl-CoA (or another CoA donor), ATP, and MgCl₂. Finally, analyze a sample of your reaction mixture by HPLC to check for the presence of the starting materials and any potential product peaks, including the possibility of the erroneous 5-CoA isomer.[7]
Chemical Synthesis
Q1: What is a common starting material for the chemical synthesis of (R)-2-hydroxyglutaryl-CoA?
A1: A common and effective starting material is (R)-5-oxotetrahydrofuran-2-carboxylic acid, which is the γ-lactone of (R)-2-hydroxyglutarate.[7]
Q2: What is the general chemical strategy for synthesizing (R)-2-hydroxyglutaryl-CoA from this starting material?
A2: The synthesis generally involves three key steps:
-
Activation of the carboxylic acid: The carboxylic acid of (R)-5-oxotetrahydrofuran-2-carboxylic acid is converted to a more reactive species, such as an acyl chloride.[7]
-
Thioester formation: The activated acyl group is then reacted with a thiol, such as N-capryloylcysteamine, to form a thioester.[7]
-
Hydrolysis and Transesterification: The lactone ring is opened by acid hydrolysis, and the CoA derivative is then obtained by transesterification.[7]
Q3: What are the main challenges in the chemical synthesis of this compound?
A3: The main challenges include ensuring the stereochemical integrity of the starting material throughout the synthesis, achieving high yields in each step while minimizing side reactions, and the final purification of the CoA thioester from the reaction mixture. The purification often requires chromatographic techniques like HPLC.
Quantitative Data Summary
Table 1: Key Parameters for the Enzymatic Synthesis of (R)-2-hydroxyglutaryl-CoA
| Parameter | Enzyme/System | Recommended Value/Condition | Notes |
| Atmosphere | (R)-2-hydroxyglutaryl-CoA dehydratase and activator | Strictly anaerobic (<2 ppm O₂) | Essential for maintaining enzyme activity.[1][2] |
| pH | Glutaconate CoA-transferase | Neutral (around 7.0-7.5) | Optimal pH can vary slightly depending on the specific enzyme source. |
| Temperature | (R)-2-hydroxyglutaryl-CoA dehydratase | Mesophilic (e.g., 25-37°C) | Enzyme stability decreases at higher temperatures. |
| Key Substrates | Glutaconate CoA-transferase | (R)-2-hydroxyglutarate, Acetyl-CoA | |
| Activators | (R)-2-hydroxyglutaryl-CoA dehydratase system | ATP, MgCl₂ | Required for the activation of the dehydratase by its activator protein.[1] |
| Reducing Agent | In vitro assays | Ti(III)citrate | A common reducing agent used in vitro to maintain anaerobic conditions and the reduced state of the iron-sulfur clusters.[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (R)-2-hydroxyglutaryl-CoA
This protocol is based on the activity of glutaconate CoA-transferase from Acidaminococcus fermentans.[8]
Materials:
-
Purified glutaconate CoA-transferase
-
(R)-2-hydroxyglutarate
-
Acetyl-CoA
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT), thoroughly de-gassed
-
All manipulations must be performed in an anaerobic chamber.
Procedure:
-
Prepare the reaction mixture in an anaerobic environment. For a 1 ml reaction, combine:
-
800 µl of anaerobic buffer
-
100 µl of 100 mM (R)-2-hydroxyglutarate solution
-
50 µl of 100 mM acetyl-CoA solution
-
-
Initiate the reaction by adding 50 µl of a solution containing a suitable concentration of purified glutaconate CoA-transferase.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction by adding a small amount of acid (e.g., perchloric acid to a final concentration of 0.5 M) and placing the mixture on ice.
-
Neutralize the mixture and proceed with purification.
Protocol 2: Chemical Synthesis of (R)-2-hydroxyglutaryl-1-CoA
This protocol is adapted from the method described by Klees and Buckel (1991).[7]
Materials:
-
(R)-5-oxotetrahydrofuran-2-carboxylic acid
-
Thionyl chloride
-
N-capryloylcysteamine
-
Coenzyme A (free acid)
-
Anhydrous solvents (e.g., dichloromethane (B109758), pyridine)
-
Hydrochloric acid
Procedure:
-
Acyl Chloride Formation: In an anhydrous environment, react (R)-5-oxotetrahydrofuran-2-carboxylic acid with a slight excess of thionyl chloride in an inert solvent like dichloromethane at 0°C. Stir for 1-2 hours.
-
Thioester Condensation: To the resulting acyl chloride solution, add a solution of N-capryloylcysteamine in pyridine (B92270) and stir at room temperature overnight.
-
Lactone Opening: Carefully hydrolyze the lactone ring by adding dilute hydrochloric acid and stirring for several hours.
-
Transesterification to CoA derivative: Purify the resulting thioester and then perform a transesterification reaction with Coenzyme A in an appropriate buffer system to yield (R)-2-hydroxyglutaryl-1-CoA.
-
Purification: Purify the final product using HPLC.
Protocol 3: HPLC Purification of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered sample.
-
Elute with a linear gradient from 5% to 50% Solvent B over 30 minutes at a flow rate of 1 ml/min.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).
-
Collect fractions corresponding to the desired product peak. The 1-CoA and 5-CoA isomers should have distinct retention times.[7]
-
Confirm the identity of the product in the collected fractions using mass spectrometry.
-
Lyophilize the purified fractions to obtain the final product.
Visualizations
Caption: Enzymatic synthesis of this compound isomers.
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Caption: Key factors influencing the yield of this compound.
References
- 1. Purification of this compound dehydratase from Acidaminococcus fermentans. An iron-sulfur protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition [jove.com]
- 4. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Mass Spectrometry of Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and understand matrix effects in the mass spectrometry of your biological samples.
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects that may be compromising your experimental results.
Q1: My analyte signal is inconsistent, irreproducible, or lower than expected in biological samples compared to standards in a neat solvent. How can I confirm if this is due to matrix effects?
A1: This is a classic indication of matrix effects, which can cause ion suppression or enhancement. To confirm the presence of matrix effects, a post-column infusion experiment is a valuable qualitative technique.[1][2][3] This method helps to visualize regions in the chromatogram where co-eluting matrix components are affecting the ionization of your analyte.
Experimental Protocol: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively identify chromatographic regions where co-eluting matrix components suppress or enhance the analyte's ionization.[1][2]
Materials:
-
LC-MS/MS system
-
T-piece for post-column infusion
-
Syringe pump
-
Standard solution of your analyte at a concentration that provides a stable, mid-range signal
-
Blank matrix extract (e.g., plasma, urine) prepared using your standard sample preparation method
Procedure:
-
System Setup:
-
Install a T-piece between the analytical column and the mass spectrometer's ion source.
-
Connect a syringe pump to the T-piece to deliver a constant flow of the analyte standard solution.
-
-
Analyte Infusion:
-
Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the analyte's signal to ensure a stable baseline is achieved.
-
-
Blank Matrix Injection:
-
Once a stable signal is established, inject the prepared blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the infused analyte's signal throughout the chromatographic run.
-
A decrease in the signal baseline indicates regions of ion suppression caused by co-eluting matrix components.
-
An increase in the signal baseline indicates regions of ion enhancement.[3]
-
Workflow for Investigating Matrix Effects
Caption: A workflow for diagnosing and addressing matrix effects in mass spectrometry.
Q2: I've confirmed matrix effects are present. How can I quantify the extent of the problem?
A2: The post-extraction spike method is the "gold standard" for quantitatively assessing matrix effects.[4] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[2][5][6]
Experimental Protocol: Post-Extraction Spike for Quantifying Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at a specific concentration (e.g., low, mid, and high QC levels) in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix.[7] After the final extraction step (e.g., evaporation), reconstitute the extracts with the standard solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte at the same concentrations as Set A before the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
The Matrix Factor is calculated as follows:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[4]
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The percent matrix effect can be calculated as: (MF - 1) * 100%. A value below 100% indicates suppression, while a value above 100% signifies enhancement.[8]
-
Q3: What are the most effective strategies to reduce or eliminate matrix effects?
A3: A multi-pronged approach is often the most successful. Consider the following strategies, starting with the most impactful.
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components, such as phospholipids (B1166683) and proteins, before analysis.[5][9]
-
Solid-Phase Extraction (SPE): Offers high selectivity and can significantly reduce matrix components.[10][11] Mixed-mode SPE can be particularly effective.[12]
-
Liquid-Liquid Extraction (LLE): Provides cleaner extracts than protein precipitation by separating the analyte based on its solubility in immiscible liquids.[13]
-
Protein Precipitation (PPT): While simple and fast, it is the least selective method and often results in significant matrix effects due to co-precipitation of phospholipids.[9][13][14]
-
HybridSPE: A newer technique that combines the simplicity of PPT with the selectivity of SPE to specifically target and remove phospholipids.[15]
-
-
Modify Chromatographic Conditions: The aim is to chromatographically separate the analyte from co-eluting matrix components.[1][2]
-
Adjust the gradient profile.
-
Change the stationary phase (column chemistry).
-
Alter the mobile phase composition and pH.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely recommended method for compensating for matrix effects that cannot be eliminated.[5][16][17][18] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS ratio and more accurate quantification.[16][17] However, be aware that chromatographic separation of the analyte and its SIL-IS due to the deuterium (B1214612) isotope effect can sometimes lead to differential matrix effects.[16][19]
-
Dilute the Sample: A simple approach that can reduce the concentration of interfering matrix components.[1][2] However, this may compromise the sensitivity required for low-concentration analytes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][7][20] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analyses.[1][21][22]
Ion Suppression and Enhancement Mechanisms
Caption: The impact of matrix components on analyte ionization in the ion source.
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary culprits are endogenous components present in high concentrations in biological matrices like plasma, serum, and urine. These include:
-
Phospholipids: A major source of matrix effects, especially in plasma and serum, as they are abundant and often co-extract with analytes of interest.[14][15][23][24][25]
-
Salts and Buffers: Can alter the droplet surface tension and pH in the electrospray ion source.[3][24]
-
Proteins and Peptides: Although largely removed by initial sample preparation steps, residual amounts can still interfere.[3][24]
-
Other Endogenous Molecules: Such as lipids, amino acids, and sugars.[26]
-
Exogenous Compounds: Including anticoagulants, dosing vehicles, and co-administered drugs.[3]
Q3: How do different sample preparation techniques compare in reducing matrix effects?
A3: The effectiveness of sample preparation techniques in mitigating matrix effects varies significantly.
| Technique | Selectivity | Matrix Effect Reduction | Throughput | Notes |
| Protein Precipitation (PPT) | Low[13] | Generally Poor[12][27] | High[13] | Simple and fast, but often leaves behind significant amounts of phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | Moderate-High[13] | Good[13] | Low-Medium | More labor-intensive but provides cleaner extracts than PPT.[13][28] |
| Solid-Phase Extraction (SPE) | High[10] | Very Good to Excellent[10][11] | Medium | Highly effective at removing interferences, especially with optimized sorbents.[27] |
| HybridSPE | High (for phospholipids) | Excellent (for phospholipids)[15] | High | Specifically designed to remove phospholipids, resulting in significantly cleaner extracts.[15] |
Data synthesized from multiple sources.[10][11][12][13][14][15][27][28]
Q4: Can changing the ionization source help reduce matrix effects?
A4: Yes, switching the ionization source can be a viable strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds.[2][29] This is because the ionization mechanism in APCI occurs in the gas phase, which is less affected by the co-eluting matrix components that interfere with droplet formation and desolvation in ESI.[2]
Q5: My internal standard is a stable isotope-labeled version of my analyte. Can I still have problems with matrix effects?
A5: While using a stable isotope-labeled internal standard (SIL-IS) is the best practice for compensating for matrix effects, it is not always a perfect solution.[16] A potential issue arises from the "deuterium isotope effect," where the deuterium-labeled IS can have a slightly different retention time than the unlabeled analyte.[16] If this slight shift in retention time causes the analyte and the IS to elute in regions with different degrees of ion suppression, the analyte-to-IS ratio will not be constant, leading to inaccurate quantification.[16][19] It is crucial to ensure that the analyte and SIL-IS co-elute as closely as possible.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eijppr.com [eijppr.com]
- 22. researchgate.net [researchgate.net]
- 23. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 24. tandfonline.com [tandfonline.com]
- 25. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Resolution of Acyl-CoA Profiles in Metabolomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of their acyl-CoA profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution and accuracy of acyl-CoA profiling?
A1: The accurate profiling of fatty acyl-Coenzyme A (acyl-CoA) species is crucial for understanding lipid metabolism.[1] The key factors influencing the quality of your acyl-CoA profile are sample preparation, choice of analytical method, and data analysis. Acyl-CoAs are unstable in aqueous solutions, making sample handling critical.[2] The most common and powerful analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1]
Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?
A2: Due to their instability, it is crucial to work quickly and keep samples on ice throughout the extraction process. The use of an acidic extraction solvent can also help to improve stability. For example, some protocols recommend using 80% methanol (B129727) in water with 5% formic acid. Additionally, minimizing the time between sample collection and extraction is vital.
Q3: What are the advantages and disadvantages of different sample extraction methods?
A3: The two most common methods for acyl-CoA extraction are solvent precipitation and solid-phase extraction (SPE). Solvent precipitation is simple and fast, but may result in lower recovery for very long-chain species and can suffer from ion suppression due to co-extracted matrix components.[1] SPE provides a cleaner sample by reducing matrix effects and offers high recovery for a broad range of acyl-CoAs, but it is a more time-consuming procedure.[1]
Q4: How do I choose the right internal standards for my acyl-CoA analysis?
A4: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1] Ideally, you should use a labeled version of each acyl-CoA you want to quantify. However, if that is not feasible, using a selection of labeled standards that cover the range of chain lengths and saturation degrees in your samples can compensate for variations in extraction efficiency and matrix effects.[3]
Q5: What are common issues encountered during LC-MS/MS analysis of acyl-CoAs?
A5: Common issues include poor peak shape, low sensitivity, and co-elution of isomers. Poor peak shape can often be addressed by optimizing the mobile phase composition and pH. Low sensitivity may be due to sample degradation, matrix effects, or suboptimal mass spectrometer settings. Co-elution of isomers can be a significant challenge, and addressing it may require testing different chromatography columns or optimizing the chromatographic gradient.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Loss of Acyl-CoA Peaks
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure samples are processed quickly and kept at low temperatures (e.g., on dry ice or at 4°C). Use an acidic extraction buffer to improve stability. Evaluate the stability of acyl-CoAs in different solvents and temperatures to find the optimal conditions for your experimental setup.[4][5] |
| Matrix Effects | Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering matrix components.[1] Dilute the sample extract to reduce the concentration of interfering substances. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Experiment with both positive and negative ionization modes, as some acyl-CoAs may ionize more efficiently in one mode over the other.[6] |
| Adsorption to Vials | Use glass vials instead of plastic to minimize the loss of acyl-CoA signal due to adsorption.[7][8] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the pH of the mobile phase. Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs.[9] Ensure the mobile phase additives (e.g., ammonium acetate, formic acid) are at optimal concentrations.[1] |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Inappropriate Column Chemistry | Use a C18 reversed-phase column, which is well-suited for separating the hydrophobic acyl chains of these molecules.[1] |
| Sample Solvent Mismatch | Reconstitute the dried sample extract in a solvent that is compatible with the initial mobile phase conditions of your LC gradient.[1][4] |
Issue 3: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Lack of Appropriate Internal Standards | Use stable isotope-labeled internal standards for each analyte of interest for the most accurate quantification.[1] If not all labeled standards are available, use a representative set that covers the range of acyl-CoA chain lengths in your samples.[3] |
| Inconsistent Sample Handling | Standardize all sample preparation steps, from extraction to reconstitution, to ensure uniformity across all samples. |
| Calibration Curve Issues | Prepare calibration curves in a matrix that closely matches your biological samples to account for matrix effects.[10] Ensure the concentration range of your calibration standards brackets the expected concentrations of your analytes. |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[1] | May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.[1] | High MS intensities reported.[1] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[1] | More time-consuming and complex than solvent precipitation.[1] | 70-80% depending on the tissue.[11] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solvent Precipitation
-
Sample Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[1]
-
Protein Precipitation : Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]
-
Supernatant Collection : Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1]
-
Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[1]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
-
Sample Homogenization : Homogenize the sample as described in Protocol 1.
-
SPE Cartridge Conditioning : Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading : Load the sample homogenate onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[1]
-
Elution : Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[1]
-
Solvent Evaporation and Reconstitution : Dry the eluate and reconstitute as described in Protocol 1.[1]
Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A : Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]
-
Mobile Phase B : Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Gradient : A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode is commonly used as acyl-CoAs ionize efficiently under these conditions.[12]
-
Scan Mode : Multiple Reaction Monitoring (MRM) is used for targeted quantification, offering high sensitivity and specificity.[13] A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[12][13]
-
Mandatory Visualization
Caption: A generalized workflow for acyl-CoA profiling using LC-MS/MS.
Caption: Troubleshooting logic for low acyl-CoA signal intensity.
Caption: Central role of Fatty Acyl-CoAs in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Hydroxyglutaryl-CoA and 2-Hydroxyglutarate: Functional Distinctions in Metabolism and Disease
For Immediate Release
AUSTIN, TX – December 7, 2025 – In the intricate landscape of cellular metabolism, the structural similarity of molecules can often belie their profoundly different functional roles. This guide provides a detailed comparison of two such molecules: 2-hydroxyglutaryl-CoA and 2-hydroxyglutarate. While both are derivatives of the Krebs cycle intermediate α-ketoglutarate, their physiological and pathological functions diverge significantly. This document, intended for researchers, scientists, and drug development professionals, elucidates these differences through a review of their metabolic pathways, quantitative data on their biochemical activities, and detailed experimental methodologies.
Core Functional Differences: A Tale of Two Molecules
2-hydroxyglutarate (2-HG) and this compound are both five-carbon dicarboxylic acid derivatives, but the presence of a coenzyme A (CoA) moiety on the latter dramatically alters its metabolic fate and function.
2-Hydroxyglutarate (2-HG) exists as two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). In recent years, 2-HG has gained prominence as an "oncometabolite" due to its accumulation in certain cancers and its role in the rare genetic disorders D- and L-2-hydroxyglutaric aciduria.[1][2] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate-dependent dioxygenases, which are crucial enzymes in epigenetic regulation and cellular signaling.[3]
This compound , in contrast, is principally recognized as a metabolic intermediate in the fermentation of glutamate (B1630785) by anaerobic bacteria.[1][4] It serves as the substrate for the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase, a key player in the hydroxyglutarate pathway.[5] While CoA derivatives are central to mammalian metabolism, a significant role for this compound in eukaryotic cells has not been established, marking a key distinction from the well-documented impact of 2-HG.
Metabolic Pathways: Prokaryotic Workhorse vs. Eukaryotic Regulator
The metabolic contexts of these two molecules are fundamentally different. This compound is part of a catabolic pathway in prokaryotes, whereas 2-HG is a metabolic byproduct in eukaryotes that can act as a signaling molecule.
The Hydroxyglutarate Pathway of Glutamate Fermentation (Prokaryotic)
In anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum, glutamate is fermented to butyrate, acetate, and CO2 via the hydroxyglutarate pathway.[1][6] A key step in this pathway is the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, catalyzed by (R)-2-hydroxyglutaryl-CoA dehydratase.[5]
Production and Degradation of 2-Hydroxyglutarate (Eukaryotic)
In mammalian cells, 2-HG is produced from α-ketoglutarate. Gain-of-function mutations in the enzymes isocitrate dehydrogenase 1 and 2 (IDH1/2) lead to the accumulation of D-2-HG in various cancers.[1] L-2-HG can be produced by the promiscuous activity of enzymes like lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase, particularly under hypoxic conditions.[7] Both enantiomers are typically degraded back to α-ketoglutarate by specific dehydrogenases, L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH).[1]
Quantitative Comparison of Biochemical Activity
The primary biochemical activity of 2-HG is the inhibition of α-ketoglutarate-dependent dioxygenases. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this inhibition. For this compound, quantitative data relates to the kinetics of its metabolizing enzyme, this compound dehydratase.
| Molecule | Target Enzyme | IC50 (µM) | Organism/System | Reference |
| D-2-Hydroxyglutarate (R-2HG) | JMJD2A (Histone Demethylase) | ~25 | Human | [2] |
| JMJD2C (Histone Demethylase) | 79 ± 7 | Human | [2] | |
| HIF Prolyl Hydroxylase (PHD2) | >5000 | Human | [2] | |
| TET2 (DNA Demethylase) | ~5000 | Human | [3] | |
| L-2-Hydroxyglutarate (S-2HG) | JMJD2A (Histone Demethylase) | ~100 | Human | [2] |
| JMJD2C (Histone Demethylase) | 490 ± 50 | Human | [2] | |
| HIF Prolyl Hydroxylase (PHD2) | >10000 | Human | [2] | |
| (R)-2-Hydroxyglutaryl-CoA | This compound Dehydratase | Not applicable (Substrate) | Acidaminococcus fermentans | [5] |
Experimental Protocols
Measurement of 2-Hydroxyglutarate Inhibition of Histone Demethylases
Objective: To determine the IC50 values of D- and L-2-hydroxyglutarate for the inhibition of α-ketoglutarate-dependent histone demethylases.
Methodology (based on Chowdhury et al., 2011): [2]
-
Enzyme and Substrate Preparation: Recombinant human histone demethylases (e.g., JMJD2A, JMJD2C) are expressed and purified. A synthetic peptide corresponding to the histone tail with the relevant methylation mark (e.g., H3K9me3) is used as a substrate.
-
Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, the peptide substrate, α-ketoglutarate, Fe(II), and ascorbate.
-
Inhibition Assay: A range of concentrations of D- or L-2-hydroxyglutarate is added to the reaction mixtures.
-
Detection: The demethylation reaction produces formaldehyde (B43269), which can be quantified using a coupled enzymatic assay with formaldehyde dehydrogenase. The rate of NADH production, measured by the change in absorbance at 340 nm, is proportional to the demethylase activity.
-
Data Analysis: The reaction rates at different inhibitor concentrations are plotted, and the IC50 value is calculated by fitting the data to a dose-response curve.
Assay for (R)-2-Hydroxyglutaryl-CoA Dehydratase Activity
Objective: To measure the enzymatic activity of (R)-2-hydroxyglutaryl-CoA dehydratase.
Methodology (based on publications by Buckel and colleagues): [8]
-
Enzyme Preparation: The two components of the dehydratase system, the activator (HgdC) and the dehydratase (HgdAB), are purified from anaerobic bacteria like Acidaminococcus fermentans or Clostridium symbiosum. The purification must be performed under strict anaerobic conditions due to the oxygen sensitivity of the enzyme.[9]
-
Substrate Synthesis: (R)-2-hydroxyglutaryl-CoA is synthesized from (R)-2-hydroxyglutarate and coenzyme A.
-
Activation of the Dehydratase: The dehydratase component is activated by incubating it with the activator component, ATP, MgCl2, and a reducing agent like Ti(III) citrate (B86180) under anaerobic conditions.[9]
-
Enzymatic Reaction: The assay is initiated by adding the substrate, (R)-2-hydroxyglutaryl-CoA, to the activated enzyme mixture.
-
Detection: The formation of the product, (E)-glutaconyl-CoA, is monitored spectrophotometrically by the increase in absorbance at 260 nm.[8]
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance increase. Enzyme activity is expressed in units, where one unit corresponds to the formation of 1 µmol of product per minute.
Logical Relationship Diagram
The following diagram illustrates the distinct functional realms of this compound and 2-hydroxyglutarate.
References
- 1. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. familiasga.com [familiasga.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Catalytic Preferences of 2-Hydroxyacyl-CoA Dehydratases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificities of 2-hydroxyacyl-CoA dehydratases is crucial for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comparative analysis of different 2-hydroxyacyl-CoA dehydratases, supported by experimental data, detailed methodologies, and visual workflows.
2-Hydroxyacyl-CoA dehydratases are a fascinating class of enzymes, primarily found in anaerobic bacteria, that catalyze the dehydration of (R)-2-hydroxyacyl-CoA to the corresponding (E)-enoyl-CoA. This reaction is a key step in the fermentation of amino acids.[1][2] These enzymes are typically two-component systems, consisting of an activator (Component A) and the dehydratase itself (Component D), and their activity is dependent on ATP and a one-electron reducing agent under strict anaerobic conditions.[1][2] The mechanism is of significant interest as it involves the non-activated β-hydrogen, which is removed through a proposed ketyl radical anion intermediate.[1][2]
Comparative Analysis of Substrate Specificities
The substrate range of 2-hydroxyacyl-CoA dehydratases can vary significantly, influencing their physiological roles and potential for biotechnological applications. Below is a summary of the known substrate specificities for several characterized enzymes.
| Enzyme | Organism | Natural Substrate | Other Tested Substrates | Notes |
| 2-Hydroxyglutaryl-CoA Dehydratase | Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-CoA | Not specified in detail in the provided results. | A well-characterized two-component system requiring an activator (HgdC).[1][3] |
| This compound Dehydratase | Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | (R)-2-Hydroxyadipoyl-CoA, Oxalocrotonyl-CoA, Muconyl-CoA, Butynedioyl-CoA | Does not act on 3-methylglutaconyl-CoA. Also shows activity with N-acetylcysteamine and pantetheine (B1680023) thioesters of (R)-2-hydroxyglutarate.[4][5] |
| This compound Dehydratase | Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | Not specified in detail in the provided results. | Purified as a stable complex of the activator and dehydratase components.[1] |
| Phenyllactate Dehydratase | Clostridium sporogenes | (R)-Phenyllactyl-CoA | Not specified in detail in the provided results. | Involved in the fermentation of phenylalanine.[1] |
| 2-Hydroxyisocaproyl-CoA Dehydratase | Clostridium difficile | (R)-2-Hydroxyisocaproyl-CoA | Not specified in detail in the provided results. | A key enzyme in the fermentation of leucine.[1][6] |
| Lactyl-CoA Dehydratase | Clostridium propionicum | (R)-Lactyl-CoA | Not specified in detail in the provided results. | Involved in the fermentation of alanine.[1] |
Experimental Protocols
The determination of substrate specificity for 2-hydroxyacyl-CoA dehydratases requires meticulous experimental design due to the oxygen sensitivity of these enzymes.
Enzyme Activity Assay
A continuous direct spectrophotometric assay is the most common method for measuring the activity of 2-hydroxyacyl-CoA dehydratases.[1]
Principle: This assay relies on the difference in the molar extinction coefficient between the 2-hydroxyacyl-CoA substrate and the resulting enoyl-CoA product at a specific wavelength, typically around 290 nm.[1] For instance, the formation of glutaconyl-CoA from this compound can be monitored by an increase in absorbance.
Reagents and Conditions:
-
Buffer: An appropriate anaerobic buffer, such as potassium phosphate (B84403) or MOPS, at a suitable pH.
-
Substrate: The respective (R)-2-hydroxyacyl-CoA.
-
Enzyme: The purified dehydratase (Component D) and its corresponding activator (Component A).
-
Cofactors: ATP and MgCl2.[1]
-
Reducing Agent: A one-electron reducing agent like Ti(III)citrate or dithionite (B78146) is essential to maintain the reduced state of the enzyme system.[1]
-
Atmosphere: All assays must be performed under strict anoxic conditions, typically within an anaerobic chamber or using sealed cuvettes flushed with an inert gas (e.g., nitrogen or argon).
Procedure:
-
Prepare the reaction mixture containing buffer, ATP, MgCl2, and the reducing agent in an anaerobic environment.
-
Add the dehydratase and activator components.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient difference.
Synthesis of Substrates
The synthesis of various 2-hydroxyacyl-CoA thioesters is often necessary to probe substrate specificity. For dicarboxylates, glutaconate CoA-transferase from Acidaminococcus fermentans can be utilized to synthesize the corresponding mono-CoA thioesters.[4][5] The purity of synthesized substrates should be confirmed using techniques like mass spectrometry.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the substrate specificity of a 2-hydroxyacyl-CoA dehydratase.
Caption: Workflow for determining the substrate specificity of 2-hydroxyacyl-CoA dehydratases.
Signaling Pathways and Logical Relationships
The activation of 2-hydroxyacyl-CoA dehydratases involves a signaling cascade initiated by ATP binding to the activator component. This triggers a conformational change and the transfer of an electron to the dehydratase, enabling catalysis.
Caption: Activation and catalytic cycle of 2-hydroxyacyl-CoA dehydratases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of (R)-2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of this compound dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
- 6. 2-Hydroxyisocaproyl-CoA dehydratase and its activator from Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
The Validation of 2-Hydroxyglutaryl-CoA as a Biomarker for Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease diagnostics is continually evolving, with a pressing need for specific and reliable biomarkers to enable early detection, monitor disease progression, and assess therapeutic efficacy. This guide provides a comprehensive comparison of 2-hydroxyglutaryl-CoA as a potential biomarker for specific metabolic diseases against established and alternative markers. We delve into the supporting experimental data, detailed methodologies, and the underlying biochemical pathways to offer an objective evaluation for researchers and drug development professionals.
Introduction to this compound in Metabolism
This compound is a key intermediate in the fermentation of glutamate (B1630785) by certain anaerobic bacteria.[1][2] In humans, the accumulation of the related metabolites, D-2-hydroxyglutaric acid and L-2-hydroxyglutaric acid, is characteristic of rare inborn errors of metabolism known as 2-hydroxyglutaric acidurias.[3][4][5] These conditions are characterized by progressive damage to the brain, leading to developmental delays, seizures, and weakened muscle tone.[4][6] The detection of these metabolites in urine, plasma, and cerebrospinal fluid is central to the diagnosis of these devastating neurological disorders.[3][4]
This compound and its Derivatives as Biomarkers
The primary analytes for diagnosing 2-hydroxyglutaric acidurias are the free acids, D- and L-2-hydroxyglutaric acid, rather than this compound itself. The validation of these molecules as biomarkers is rooted in their significant elevation in affected individuals.
Table 1: Comparison of 2-Hydroxyglutaric Acid Isomers as Diagnostic Biomarkers
| Biomarker | Disease Association | Matrix | Typical Findings in Affected Individuals | Diagnostic Utility |
| D-2-Hydroxyglutaric Acid (D-2-HG) | D-2-Hydroxyglutaric Aciduria (D-2-HGA) | Urine, Plasma, Cerebrospinal Fluid | Markedly elevated levels | Primary diagnostic marker for D-2-HGA |
| L-2-Hydroxyglutaric Acid (L-2-HG) | L-2-Hydroxyglutaric Aciduria (L-2-HGA) | Urine, Plasma, Cerebrospinal Fluid | Massively increased levels | Primary diagnostic marker for L-2-HGA |
Alternative and Established Biomarkers for Related Metabolic Diseases
Given that 2-hydroxyglutaric acidurias are a form of mitochondrial dysfunction, it is pertinent to compare their specific biomarkers with more general markers of mitochondrial disease.[7][8][9] While no single biomarker is perfect for all mitochondrial disorders, a panel of markers is often employed.[7][8][9]
Table 2: Comparison of 2-Hydroxyglutaric Acid with General Biomarkers of Mitochondrial Dysfunction
| Biomarker | Disease Association | Matrix | Advantages | Limitations |
| Lactate (B86563) and Pyruvate (B1213749) | General Mitochondrial Dysfunction | Blood, Cerebrospinal Fluid | Widely available test; elevated lactate/pyruvate ratio can indicate impaired oxidative phosphorylation.[10] | Not specific to mitochondrial diseases and can be elevated in other conditions.[10] |
| Fibroblast Growth Factor 21 (FGF21) | Mitochondrial Myopathies, various mitochondrial diseases | Serum | Appears to be a promising and more specific marker for certain mitochondrial diseases.[10] | Utility as a biomarker for disease progression needs further determination in well-characterized cohorts.[10] |
| Growth Differentiation Factor 15 (GDF15) | Various mitochondrial diseases | Serum | Shows promise in identifying mitochondrial diseases, particularly those due to defects in mitochondrial translation and mtDNA maintenance.[10] | Needs further validation for monitoring disease progression.[10] |
| D- and L-2-Hydroxyglutaric Acid | D- and L-2-Hydroxyglutaric Acidurias | Urine, Plasma, CSF | Highly specific and sensitive for their respective disorders.[3][5][11] | Only relevant for the specific 2-hydroxyglutaric acidurias. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical utility. Below are outlines of the key experimental methodologies.
Analysis of D- and L-2-Hydroxyglutaric Acid
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Differentiation
-
Sample Preparation: Urine, plasma, or cerebrospinal fluid is collected. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added. Organic acids are extracted from the sample using an organic solvent.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis. This is a critical step for separating the D- and L-isomers.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the different compounds based on their boiling points and interaction with the column. A chiral column is essential to separate the D- and L-isomers. The separated compounds then enter a mass spectrometer, which fragments them and detects the fragments, allowing for identification and quantification.
-
Data Analysis: The amount of D- and L-2-hydroxyglutaric acid is determined by comparing the peak areas of the analytes to the peak area of the internal standard.
Analysis of Lactate and Pyruvate
Methodology: Enzymatic Spectrophotometric Assay
-
Sample Preparation: Blood is collected, and plasma or serum is separated. For cerebrospinal fluid, the sample is used directly.
-
Enzymatic Reaction:
-
Lactate: Lactate dehydrogenase (LDH) is used to catalyze the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.
-
Pyruvate: Pyruvate is measured using LDH in the reverse reaction, where NADH is oxidized to NAD+.
-
-
Spectrophotometric Measurement: The change in absorbance due to the conversion of NAD+ to NADH (or vice versa) is measured at 340 nm.
-
Quantification: The concentration of lactate or pyruvate is proportional to the change in absorbance and is calculated using a standard curve.
Analysis of FGF21 and GDF15
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for FGF21 or GDF15.
-
Sample Incubation: Serum samples and standards are added to the wells. The biomarker, if present, binds to the capture antibody.
-
Detection Antibody: A detection antibody, also specific for the biomarker and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader.
-
Quantification: The concentration of FGF21 or GDF15 in the sample is determined by comparing its absorbance to a standard curve.
Visualizing the Metabolic Context and Diagnostic Workflow
To better understand the role of this compound and the diagnostic process, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
Caption: Glutamate fermentation pathway highlighting this compound.
Caption: Workflow for diagnosing 2-hydroxyglutaric acidurias.
Conclusion
While this compound is a crucial intermediate in specific metabolic pathways, its direct measurement is not the primary approach for diagnosing related metabolic diseases in humans. Instead, its derivatives, D- and L-2-hydroxyglutaric acid, serve as highly specific and sensitive biomarkers for the rare but severe 2-hydroxyglutaric acidurias. In the broader context of metabolic disorders, particularly those involving mitochondrial dysfunction, a panel of biomarkers including lactate, pyruvate, FGF21, and GDF15 provides a more comprehensive diagnostic picture. The choice of biomarker and analytical method should be guided by the specific clinical question and the suspected underlying metabolic defect. Continued research into novel biomarkers and the refinement of analytical techniques will further enhance our ability to diagnose and manage these complex diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Orphanet: D-2-hydroxyglutaric aciduria [orpha.net]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Orphanet: L-2-hydroxyglutaric aciduria [orpha.net]
- 6. sequencing.com [sequencing.com]
- 7. researchgate.net [researchgate.net]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. Blood biomarkers for assessment of mitochondrial dysfunction: An expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. radiopaedia.org [radiopaedia.org]
Distinguishing 2-hydroxyglutaryl-CoA from Glutaryl-CoA Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate differentiation of isomeric metabolites is critical for understanding disease mechanisms and developing targeted therapies. This guide provides a detailed comparison of 2-hydroxyglutaryl-CoA and glutaryl-CoA, focusing on their differentiation using mass spectrometry, supported by experimental data and protocols.
The structural similarity of this compound and glutaryl-CoA, differing only by a hydroxyl group, presents a significant analytical challenge. Both are intermediates in amino acid metabolism, and their aberrant accumulation is linked to distinct inherited metabolic disorders. Therefore, their unambiguous identification and quantification are paramount for accurate diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for this purpose, leveraging subtle differences in their fragmentation patterns.
Comparative Mass Spectrometry Data
The primary method for distinguishing this compound and glutaryl-CoA via mass spectrometry relies on the unique fragmentation of their acyl portions following common fragmentation of the Coenzyme A (CoA) moiety. Both molecules exhibit a characteristic neutral loss of a 507 Da fragment, corresponding to the phosphorylated ADP portion of the CoA molecule, and a product ion at a mass-to-charge ratio (m/z) of 428. However, the presence of a hydroxyl group in this compound leads to specific product ions that are absent in the fragmentation spectrum of glutaryl-CoA.
| Feature | Glutaryl-CoA | This compound |
| Molecular Weight | 881.6 g/mol | 897.6 g/mol |
| Precursor Ion [M+H]⁺ | m/z 882.6 | m/z 898.6 |
| Common Product Ion (CoA fragment) | m/z 428 | m/z 428 |
| Common Neutral Loss (CoA fragment) | -507 Da | -507 Da |
| Acyl Fragment Ion [M+H-507]⁺ | m/z 375.6 | m/z 391.6 |
| Characteristic Acyl Fragment Losses | - H₂O (water) - HCOOH (formic acid) | - H₂O (water) - HCOOH (formic acid) - Loss of H₂O from acyl fragment (m/z 373.6) - Loss of HCOOH from acyl fragment (m/z 345.6) |
Fragmentation Pathway Analysis
The differentiation of these two molecules is primarily achieved by analyzing the fragmentation of their respective acyl portions after the initial loss of the CoA group.
Caption: Comparative fragmentation pathways of Glutaryl-CoA and this compound.
The presence of the hydroxyl group on the 2-position of the glutaryl moiety in this compound facilitates characteristic neutral losses of water (18 Da) and formic acid (46 Da) from the acyl fragment ion (m/z 391.6). These losses result in unique product ions at m/z 373.6 and m/z 345.6, respectively, which are not observed in the fragmentation of glutaryl-CoA. The detection of these specific product ions serves as a definitive marker for the presence of this compound.
Experimental Protocols
A robust LC-MS/MS method is essential for the reliable separation and detection of these isomers. The following provides a general experimental protocol.
Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from biological matrices (cells, tissues, or plasma) using a cold solvent mixture, typically methanol/water or acetonitrile (B52724)/water, often containing a weak acid to improve stability.
-
Protein Precipitation: Proteins are precipitated by the addition of a strong acid, such as perchloric acid or trichloroacetic acid, followed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is often subjected to SPE for cleanup and concentration of the acyl-CoAs. A C18 or mixed-mode sorbent is commonly used.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is employed, commonly with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to achieve chromatographic separation of the isomers.
-
Flow Rate: A flow rate in the range of 200-500 µL/min is typical.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common method for the analysis of acyl-CoAs.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, offering high selectivity and sensitivity.
-
MRM Transition for Glutaryl-CoA: Precursor ion (m/z 882.6) → Product ion (m/z 375.6).
-
MRM Transitions for this compound:
-
Precursor ion (m/z 898.6) → Product ion (m/z 391.6) (for quantification).
-
Precursor ion (m/z 898.6) → Product ion (m/z 373.6) (for confirmation).
-
Precursor ion (m/z 898.6) → Product ion (m/z 345.6) (for confirmation).
-
-
Caption: General workflow for the analysis of this compound and Glutaryl-CoA.
Navigating the Maze of Acyl-CoA Specificity: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals delving into the intricate world of protein acylation, the specificity of antibodies against different acyl-CoA species is a critical determinant of experimental success. This guide provides an objective comparison of antibody performance, supported by experimental data, to aid in the selection of the most appropriate tools for your research.
The burgeoning field of post-translational modifications has illuminated the diverse roles of protein acylation in cellular signaling, metabolism, and disease. Acyl-CoA molecules, the donors for these modifications, exist in a variety of forms, from the well-studied acetyl-CoA to longer-chain species like propionyl-CoA, butyryl-CoA, and the dicarboxylic succinyl-CoA. Consequently, the ability to specifically detect and quantify these distinct acylation events hinges on the quality and specificity of the antibodies employed. This guide examines the cross-reactivity of commercially available and custom-developed antibodies, offering a clear comparison to inform your experimental design.
Quantitative Data Summary: A Comparative Look at Antibody Specificity
The following table summarizes the available data on the cross-reactivity of pan-specific antibodies designed to recognize a particular acyl-lysine modification. It is important to note that truly comprehensive quantitative data, such as IC50 values from competitive ELISAs against a wide array of acyl-lysine species, is not always readily available in the public domain. The data presented here is compiled from product datasheets and research publications and may be qualitative or semi-quantitative in nature.
| Antibody Target | Antibody Type | Tested Cross-Reactivity Against | Method | Observed Cross-Reactivity | Source |
| Acetyl-Lysine | Polyclonal | Di-methyl-lysine, Propionyl-lysine, Butyryl-lysine | Peptide Competition ELISA | Specific for acetyl-lysine; no significant cross-reactivity observed with the other tested modifications. | [1] |
| Succinoyl-Lysine | Polyclonal | Malonyl-lysine, Glutaryl-lysine, Unmodified lysine (B10760008) | Dot Blot | Highly specific for succinyl-lysine. No cross-reactivity was detected with malonylated, glutarylated, or unmodified peptide libraries. | |
| Propionyl-Lysine | Polyclonal | Acetylated BSA, Butyrylated BSA | Western Blot | Specific for propionylated proteins. The antibody did not show cross-reactivity with acetylated or butyrylated BSA. | |
| Butyryl-Histone H3 (Lys14) | Monoclonal | 2-hydroxyisobutyryl, acetyl, propionyl, crotonyl, butyryl, and unmodified histone H3 peptides | Dot Blot | Highly specific for butyryl-H3K14. No significant cross-reactivity was observed with other tested modifications at the same or different lysine sites. | |
| HMG-Lysine | Polyclonal (custom) | Glutaryl-proteins, Succinyl-proteins, Acetyl-proteins | Immunoblot | The antiserum showed specific reactivity against HMG-modified proteins compared to the other tested acyl-modifications. |
Key Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments frequently cited in the characterization of anti-acyl-CoA antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantitatively assesses the specificity of an antibody by measuring its binding to a target antigen in the presence of competing acyl-lysine peptides.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., BSA conjugated with the target acyl group)
-
Pan-specific acyl-lysine antibody
-
Competing acyl-lysine peptides (a panel of different acylations)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS-T)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Wells are coated with the coating antigen overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer.
-
Blocking: Non-specific binding sites are blocked with blocking buffer for 1-2 hours at room temperature.
-
Competition: The pan-specific antibody is pre-incubated with serial dilutions of the competing acyl-lysine peptides for 30 minutes. This mixture is then added to the coated wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Secondary Antibody Incubation: HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Detection: TMB substrate is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm. The concentration of the competing peptide that causes 50% inhibition of the antibody binding (IC50) is calculated to determine the degree of cross-reactivity.
Dot Blot/Western Blot Analysis
This technique provides a qualitative or semi-quantitative assessment of antibody specificity against a panel of different acylated proteins or peptides.
Materials:
-
Nitrocellulose or PVDF membrane
-
A panel of different acylated proteins (e.g., acylated BSA) or synthetic peptides
-
Pan-specific acyl-lysine antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Wash buffer (TBS-T)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Application (Dot Blot): Small volumes of the different acylated protein or peptide solutions are spotted directly onto the membrane and allowed to dry.
-
Protein Transfer (Western Blot): Proteins separated by SDS-PAGE are transferred to the membrane.
-
Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the pan-specific acyl-lysine antibody overnight at 4°C.
-
Washing: The membrane is washed three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times for 10 minutes each with wash buffer.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system. The intensity of the spots or bands indicates the level of antibody binding.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing antibody specificity and the context of protein acylation, the following diagrams are provided.
References
Thermodynamic Equilibrium: (R)-2-Hydroxyacyl-CoA and 2-Enoyl-CoA in Focus
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The reversible hydration of 2-enoyl-CoA to (R)-2-hydroxyacyl-CoA, a reaction catalyzed by enoyl-CoA hydratases (crotonases), represents a critical step in the metabolism of fatty acids. Understanding the thermodynamic equilibrium of this reaction is paramount for elucidating metabolic pathway fluxes, identifying potential therapeutic targets, and designing novel biotechnological processes. This guide provides a comparative analysis of the thermodynamic equilibrium for the dehydration of (R)-2-hydroxyacyl-CoA, contrasting it with other relevant reactions in fatty acid metabolism. Detailed experimental protocols for determining these equilibria and the necessary analytical techniques are also presented.
Data Presentation: A Comparative Look at Reaction Thermodynamics
The thermodynamic favorability of the dehydration of (R)-2-hydroxyacyl-CoA is notably sensitive to the nature of the substituents on the acyl-CoA molecule. This is in contrast to the more extensively characterized hydration of β, γ, and δ-unsaturated acyl-CoAs. Below is a summary of the available quantitative data for the equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA, alongside comparable data for key reactions in the β-oxidation pathway.
| Reaction | Enzyme | Substrate | Product | K'eq | ΔG°' (kJ/mol) |
| Dehydration of (R)-2-hydroxyacyl-CoA | (R)-2-Hydroxyglutaryl-CoA dehydratase | (R)-2-Hydroxyglutaryl-CoA | Glutaconyl-CoA | 0.035 | +8.8 |
| Dehydration of (R)-2-hydroxyacyl-CoA | (R)-Lactyl-CoA dehydratase | (R)-Lactyl-CoA | Acryloyl-CoA | 0.017 | +10.9 |
| Hydration of trans-2-enoyl-CoA (β-oxidation step 2) | Enoyl-CoA hydratase (Crotonase) | trans-2-Crotonyl-CoA | L-3-Hydroxybutyryl-CoA | 7.1 | -4.8 |
| Oxidation of L-3-hydroxyacyl-CoA (β-oxidation step 3) | L-3-Hydroxyacyl-CoA dehydrogenase | L-3-Hydroxybutyryl-CoA | Acetoacetyl-CoA | 6.0 x 10⁻⁵ | +23.9 |
Note: The equilibrium constants (K'eq) and standard Gibbs free energy changes (ΔG°') are reported at or near physiological conditions (pH ~7.0, 25-37 °C). Positive ΔG°' values indicate that the dehydration of (R)-2-hydroxyacyl-CoA is thermodynamically unfavorable under standard conditions, requiring energy input or coupling to favorable reactions to proceed in the direction of 2-enoyl-CoA formation.
Experimental Protocols
Accurate determination of the thermodynamic equilibrium for the interconversion of (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA necessitates precise and reliable experimental methodologies. The following protocols outline two common approaches: a spectrophotometric assay for monitoring the reaction in real-time and a high-performance liquid chromatography (HPLC) method for the separation and quantification of the reactants and products at equilibrium.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This method continuously monitors the hydration of the 2-enoyl-CoA, which is characterized by a decrease in absorbance at approximately 263 nm due to the disappearance of the α,β-unsaturated thioester bond.
Materials:
-
Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Enzyme: Purified (R)-specific enoyl-CoA hydratase
-
Substrate: 2-enoyl-CoA (e.g., crotonyl-CoA)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Deionized water
Procedure:
-
Prepare a stock solution of the 2-enoyl-CoA substrate in deionized water. Determine the precise concentration by measuring its absorbance at the characteristic wavelength (e.g., ~263 nm for crotonyl-CoA, using an extinction coefficient of 6,700 M⁻¹cm⁻¹).
-
Set the spectrophotometer to monitor the absorbance at 263 nm and maintain the temperature at 30°C.
-
In a quartz cuvette, prepare the reaction mixture by adding 290 µL of 50 mM Tris-HCl buffer (pH 8.0) and the 2-enoyl-CoA substrate to a final concentration of 0.25 mM.
-
Initiate the reaction by adding 10 µL of a suitably diluted enzyme solution to the cuvette.
-
Immediately start recording the decrease in absorbance at 263 nm over time.
-
To determine the equilibrium constant, allow the reaction to proceed until no further change in absorbance is observed, indicating that equilibrium has been reached. The final absorbance reading will be used to calculate the concentrations of the 2-enoyl-CoA and the (R)-2-hydroxyacyl-CoA at equilibrium.
HPLC Method for the Analysis of Acyl-CoA Thioesters
This method allows for the separation and quantification of (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA from a reaction mixture at equilibrium.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 4.9
-
Mobile Phase B: Acetonitrile (B52724)
-
Standards: Purified (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA of known concentrations
-
Quenching solution: Perchloric acid
Procedure:
-
Reaction Setup and Quenching:
-
Set up the enzymatic reaction as described in the spectrophotometric assay.
-
Allow the reaction to reach equilibrium.
-
Quench the reaction by adding a small volume of cold perchloric acid to precipitate the enzyme and stop the reaction.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the acyl-CoA species.
-
-
HPLC Analysis:
-
Set the HPLC UV detector to 260 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B).
-
Inject a known volume of the supernatant from the quenched reaction mixture onto the column.
-
Elute the acyl-CoA species using a suitable gradient of Mobile Phase B. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic acyl-CoAs.
-
Monitor the elution profile and record the retention times and peak areas of the (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA.
-
-
Quantification:
-
Generate a standard curve for each acyl-CoA species by injecting known concentrations of the purified standards and plotting the peak area against the concentration.
-
Use the standard curves to determine the concentrations of (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA in the equilibrium mixture.
-
Calculate the equilibrium constant (K'eq) using the determined concentrations.
-
Mandatory Visualizations
To facilitate a clearer understanding of the biochemical context and the experimental approaches, the following diagrams have been generated.
Caption: Reversible hydration of 2-enoyl-CoA to (R)-2-hydroxyacyl-CoA.
A Comparative Kinetic Analysis of 2-Hydroxyglutaryl-CoA Dehydratase Across Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic properties, experimental protocols, and enzymatic mechanisms of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans, Clostridium symbiosum, and Fusobacterium nucleatum.
Introduction
This compound dehydratase is a key enzyme in the fermentation of L-glutamate utilized by several anaerobic bacteria. It catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA, a critical step in the 2-hydroxyglutarate pathway. This enzyme is a complex iron-sulfur flavoprotein that belongs to the class of two-component systems, requiring a separate activator protein (an 'archerase') and ATP hydrolysis for its function. Understanding the kinetic differences of this enzyme across various species is crucial for applications in metabolic engineering, biofuel production, and as a potential target for antimicrobial drug development. This guide provides a comparative analysis of the kinetic parameters of this compound dehydratase from three different bacterial species, supported by detailed experimental methodologies and visual diagrams to elucidate the enzymatic process and experimental workflows.
Comparative Kinetic Data
The kinetic parameters for this compound dehydratase have been determined for several species. The following table summarizes the key kinetic constants for the enzymes from Acidaminococcus fermentans, Clostridium symbiosum, and Fusobacterium nucleatum. The data highlights the significant variation in catalytic efficiency and substrate affinity among the different orthologs.
| Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Acidaminococcus fermentans | (R)-2-Hydroxyglutaryl-CoA | 14 | 4.8 | 8 | 5.7 x 105 |
| (E)-Glutaconyl-CoA | 110 | 29 | 48 | 4.4 x 105 | |
| Clostridium symbiosum | (R)-2-Hydroxyglutaryl-CoA | 10 | 29 | 48 | 4.8 x 106 |
| (E)-Glutaconyl-CoA | 120 | 116 | 193 | 1.6 x 106 | |
| Fusobacterium nucleatum | (R)-2-Hydroxyglutaryl-CoA | N/A | 28.8 | N/A | N/A |
Note: 1 U = 1 µmol of substrate converted per minute. N/A indicates that the data was not available in the reviewed literature.
The enzyme from Clostridium symbiosum exhibits a significantly higher specific activity and catalytic efficiency for both the dehydration and hydration reactions compared to the enzyme from Acidaminococcus fermentans. While the Michaelis-Menten constants for the Fusobacterium nucleatum enzyme are not available, its purified form shows a high specific activity.[1]
Enzymatic Reaction and Activation Pathway
This compound dehydratase catalyzes the reversible syn-elimination of a water molecule from (R)-2-hydroxyglutaryl-CoA. The reaction mechanism is complex and involves a radical intermediate. The enzyme system is composed of two components: the dehydratase itself (Component D, a heterodimer of subunits HgdA and HgdB) and an activator (Component A, HgdC). The activator, an iron-sulfur protein, utilizes the hydrolysis of ATP to transfer an electron to the dehydratase, which is essential for catalysis.
References
HPLC vs. Capillary Electrophoresis: A Side-by-Side Analysis for Acyl-CoA Separation
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the separation and quantification of acyl-Coenzyme A (acyl-CoA) molecules.
The analysis of acyl-CoAs, central intermediates in cellular metabolism, is critical for understanding physiological and pathological processes. Both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques for the separation of these molecules. However, their fundamental differences in separation principles result in distinct advantages and limitations. This guide provides a side-by-side comparison to aid in the selection of the most appropriate method for specific research needs.
Fundamental Principles of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a stationary phase packed within a column and a liquid mobile phase that is pumped through it. For acyl-CoA analysis, reversed-phase HPLC is the most common modality. In this setup, a nonpolar stationary phase (like C18) is used, and separation is primarily driven by the hydrophobicity of the acyl chain; longer, more nonpolar acyl-CoAs are retained longer on the column.
Capillary Electrophoresis (CE) , in contrast, separates ionized molecules based on their electrophoretic mobility within a narrow, fused-silica capillary filled with an electrolyte solution under the influence of a high-voltage electric field. The separation is dictated by the charge-to-size ratio of the analyte. Acyl-CoAs, being negatively charged due to their phosphate (B84403) groups, migrate at different rates depending on their overall charge and hydrodynamic radius.
Quantitative Performance: A Comparative Overview
A direct, comprehensive side-by-side comparison of modern HPLC and CE techniques for a wide range of acyl-CoAs is not extensively documented in a single study. The following tables summarize performance data compiled from multiple sources to provide a comparative perspective.
Table 1: Quantitative Performance of HPLC Coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for Acyl-CoA Analysis
| Parameter | Short-Chain Acyl-CoAs (C2-C8) | Medium-Chain Acyl-CoAs (C10-C14) | Long-Chain Acyl-CoAs (C16-C20) | Reference(s) |
| Limit of Detection (LOD) | 1-5 fmol | 1-5 fmol | 1-5 fmol | |
| Limit of Quantification (LOQ) | 4.2 - 16.9 nM | 4.2 - 16.9 nM | 4.2 - 16.9 nM | [1] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | [2] |
| Precision (RSD%) | <15% | <15% | <15% | [3] |
| Typical Analysis Time | 10 - 30 minutes | 10 - 30 minutes | 10 - 30 minutes | [2][3] |
Table 2: Quantitative Performance of Capillary Electrophoresis (CE) for Acyl-CoA Analysis
Quantitative data for a broad spectrum of acyl-CoAs using CE, particularly with MS detection, is less prevalent in the literature compared to HPLC-MS/MS.
| Parameter | Short-Chain Acyl-CoAs | Medium- to Long-Chain Acyl-CoAs | Reference(s) |
| Limit of Detection (LOD) | Reported in the picomole to femtomole range; some studies suggest higher sensitivity than older HPLC-UV methods. | Limited comparative data available. | [General CE literature] |
| Limit of Quantification (LOQ) | Limited comparative data available. | Limited comparative data available. | |
| Linearity (R²) | Generally >0.99 | Limited comparative data available. | [4] |
| Precision (RSD%) | Typically <10% | Limited comparative data available. | [4] |
| Typical Analysis Time | Often faster than conventional HPLC, with some separations under 15 minutes. | Separation can be challenging due to the hydrophobicity of long acyl chains. | [5] |
Experimental Protocols: A Glimpse into Methodology
Typical HPLC-MS/MS Protocol for Acyl-CoA Analysis
-
Sample Preparation: Tissue or cell samples are typically homogenized in a cold organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol/water) containing internal standards (such as odd-chain or isotopically labeled acyl-CoAs) to precipitate proteins and extract the metabolites. The resulting supernatant is then dried and reconstituted in a solvent compatible with the HPLC mobile phase.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed to separate the acyl-CoAs based on their chain length.
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for detection, offering high sensitivity and specificity. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for each acyl-CoA species.
Typical CE Protocol for Short-Chain Acyl-CoA Analysis
-
Sample Preparation: Samples are deproteinized, often by acid precipitation (e.g., with perchloric acid) or filtration. The cleared extract is then diluted in the background electrolyte (BGE) used for the CE separation.
-
Electrophoretic Separation: A fused-silica capillary is filled with a BGE (e.g., a phosphate buffer at a controlled pH). The sample is introduced into the capillary by either hydrodynamic or electrokinetic injection. A high voltage is applied across the capillary to initiate the separation.
-
Detection: Detection can be performed using UV absorbance at 254 nm, as the adenine (B156593) moiety of CoA absorbs at this wavelength. For enhanced sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS).
Visualizing the Workflows and Comparison
Caption: A typical experimental workflow for the analysis of acyl-CoAs using HPLC-MS/MS.
Caption: A generalized experimental workflow for acyl-CoA analysis utilizing Capillary Electrophoresis.
Caption: A logical diagram illustrating the comparative strengths and weaknesses of HPLC and CE for acyl-CoA separation.
Key Considerations for Method Selection
| Feature | HPLC | CE |
| Analyte Range | Well-suited for a broad range of acyl-CoAs, from short to very-long chains. | Best suited for short-chain, polar acyl-CoAs. Long-chain species can be problematic due to their hydrophobicity. |
| Sensitivity | With MS detection, HPLC offers excellent, well-documented sensitivity in the femtomole range. | Can be highly sensitive, especially for charged molecules, but comprehensive quantitative data across the acyl-CoA spectrum is less available. |
| Speed & Throughput | Analysis times are typically longer, leading to moderate throughput.[2][3] | Generally faster analysis times, offering the potential for higher throughput.[5] |
| Sample & Solvent Usage | Requires larger sample volumes and consumes significant amounts of organic solvents. | Utilizes nanoliter sample volumes and minimal reagents, making it cost-effective and environmentally friendly. |
| Robustness & Ease of Use | Considered a very robust and reproducible technique with a vast body of established methods. | Can be more sensitive to matrix components and requires careful control of the buffer system. |
| Instrumentation Complexity | Involves high-pressure pumps and columns, leading to a more complex setup. | The instrumentation is relatively simpler, centered around a high-voltage power supply and a capillary. |
Recommendations
For researchers aiming for a comprehensive, quantitative profiling of the entire acyl-CoA pool , from short to long-chain species, in complex biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the current method of choice. Its robustness, well-established protocols, and proven sensitivity across a wide range of acyl-CoA chain lengths make it the gold standard for in-depth metabolomic studies of this class of molecules.
Capillary Electrophoresis is a highly attractive alternative for the targeted analysis of short-chain acyl-CoAs , particularly when sample volume is a limiting factor or when high throughput is a priority. Its low operational cost and environmental impact are also significant advantages. However, for broader acyl-CoA profiling, further method development is needed to overcome the challenges associated with the separation of hydrophobic, long-chain species and to establish a more extensive library of validated quantitative data comparable to that available for HPLC-MS/MS.
The selection between HPLC and CE should be guided by the specific goals of the research. For broad, discovery-based acyl-CoA profiling, the maturity and versatility of HPLC-MS/MS are unparalleled. For targeted, high-efficiency analysis of specific polar acyl-CoAs, CE offers a compelling and efficient solution.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. HMTUnderstand Our Unique Patented Technology | HMT [en.humanmetabolome.com]
Validating the Role of 2-Hydroxyglutarate Enantiomers in Neurodegeneration Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the roles of D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG) in neurodegeneration models. The accumulation of these oncometabolites is the hallmark of the rare neurometabolic disorders D-2-hydroxyglutaric aciduria (D-2HGA) and L-2-hydroxyglutaric aciduria (L-2HGA), respectively, which are characterized by severe neurological symptoms.[1][2] While the user's query focused on 2-hydroxyglutaryl-CoA, current scientific literature extensively details the neurotoxic effects of D-2-HG and L-2-HG, with limited evidence of a significant role for this compound in mammalian neurodegeneration. The conversion of 2-hydroxyglutarate to this compound is a known step in the metabolism of certain anaerobic bacteria but has not been established as a primary pathway in mammalian brain cells.[3][4][5] This guide will, therefore, focus on the validated roles of the 2-HG enantiomers and address the current understanding of acyl-CoA metabolism in the brain.
D-2-Hydroxyglutarate vs. L-2-Hydroxyglutarate in Neurodegeneration
Both D-2-HG and L-2-HG are structurally similar to the key metabolic intermediate α-ketoglutarate (α-KG), enabling them to act as competitive inhibitors of α-KG-dependent dioxygenases.[6] This inhibition disrupts various cellular processes, including epigenetic regulation and cellular metabolism, leading to neurotoxicity.[6][7]
Comparative Data on Neurotoxic Effects
The following table summarizes quantitative data from studies on neurodegeneration models involving D-2-HG and L-2-HG.
| Parameter | D-2-Hydroxyglutarate (D-2-HG) | L-2-Hydroxyglutarate (L-2-HG) | Reference Model | Source |
| Enzyme Inhibition | ||||
| α-ketoglutarate dehydrogenase | Inhibits | Not reported | Rodent heart | [8] |
| Cytochrome c oxidase (COX) | Significantly inhibits | No effect | Rat cardiac and skeletal muscle | [1] |
| ATP synthase | Significantly inhibits | No effect | Rat cardiac and skeletal muscle | [1] |
| TET1 hydroxylase | Up to 47% inhibition | More potent inhibitor than D-2-HG | In vitro | [5] |
| TET2 hydroxylase | Up to 83% inhibition | More potent inhibitor than D-2-HG | In vitro | [5] |
| Cellular Effects | ||||
| Histone Methylation | Increases H3K9me2/H3K9me0 ratio | Increases H3K9me2/H3K9me0 ratio by 37% and increases H3K27me3 | L2hgdh knockout mice | [9] |
| Mitochondrial Respiration | Lowers respiratory control ratio | Lowers respiratory control ratio | Rat brain mitochondria | [1] |
| Cell Viability | Reduces viability | Reduces viability | Rat cerebral cortex slices | [1] |
| Neuronal Differentiation | Not a primary focus of cited studies | Defective neuronal differentiation | Patient-derived iPSC system | [7] |
| In Vivo Effects | ||||
| Brain Concentration | 5-35 µmol/g in IDH-mutant glioma | ~3.5 µmol/g in L2hgdh-/- mouse brain | Mouse models | [6][9] |
| Phenotype | Cardiomyopathy, white matter abnormalities, muscular dystrophy | Spongiosis in the brain, learning deficits | Transgenic and knockout mouse models | [9][10] |
Signaling Pathways and Metabolic Interferences
The accumulation of 2-HG enantiomers disrupts key signaling and metabolic pathways, contributing to neurodegeneration. The primary mechanism is the competitive inhibition of α-ketoglutarate-dependent dioxygenases, which alters the epigenetic landscape and cellular metabolism.
Caption: General mechanism of 2-HG induced neurotoxicity.
The Role of this compound: An Unvalidated Hypothesis in Mammalian Neurodegeneration
In certain anaerobic bacteria, (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase.[3][4] This is a key step in the fermentation of glutamate.[5] Subsequently, (R)-2-hydroxyglutaryl-CoA is dehydrated to (E)-glutaconyl-CoA by the enzyme (R)-2-hydroxyglutaryl-CoA dehydratase.[5][11]
While acyl-CoA molecules are central to brain metabolism, including fatty acid β-oxidation and the synthesis of cholesterol and other lipids, there is currently a lack of substantial evidence to support a significant role for this compound in mammalian neurodegeneration.[12][13] The enzymes responsible for its formation in bacteria, such as glutaconate CoA-transferase, have not been identified as key players in the pathology of 2-hydroxyglutaric acidurias in mammals.[3][14] Therefore, the neurotoxic effects observed in these disorders are primarily attributed to the accumulation of D-2-HG and L-2-HG themselves.
Caption: Contrasting 2-HG metabolism pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Generation of L2hgdh Knockout Mice
-
Method: Gene trap inactivation of the l2hgdh gene in embryonic stem (ES) cells was used. A vector was inserted into intron 3, leading to a fusion protein and interruption of downstream gene transcription.[9]
-
Validation: The precise site of insertion was confirmed by PCR amplification and sequencing. The absence of the L2HGDH protein was confirmed by Western blotting.[9]
Metabolite Quantification
-
Method: Tissues from mice were analyzed for L-2-hydroxyglutarate using a bioassay. 24-hour urine collections were also analyzed.[9] In studies on D-2-HG, gas chromatography-mass spectrometry (GC-MS) can be employed for quantification in cerebrospinal fluid.
-
Sample Preparation: Tissues are typically homogenized and extracted. Urine and CSF may be used directly or after extraction.
Analysis of Mitochondrial Respiration
-
Method: Mitochondrial respiratory chain complex activities (Complexes I-IV and ATP synthase) were measured in tissue homogenates or isolated mitochondria. Oxygen consumption was monitored using a Clark-type electrode.[1]
-
Substrates and Inhibitors: Specific substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., rotenone, antimycin A, cyanide) were used to isolate the activity of each complex.[1]
Cell Viability Assays
-
Method: The viability of cerebral cortex slices was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity.[1]
-
Procedure: Slices were incubated with varying concentrations of D-2-HG or L-2-HG, followed by incubation with MTT and measurement of formazan (B1609692) production.[1]
Experimental Workflow for Neurodegeneration Model Analysis
The following diagram illustrates a typical workflow for investigating the effects of 2-HG in a neurodegeneration mouse model.
Caption: A typical experimental workflow for studying 2-HG in vivo.
Conclusion
The available evidence strongly implicates both D-2-hydroxyglutarate and L-2-hydroxyglutarate as key neurotoxic molecules in their respective acidurias. Their primary mechanism of action involves the competitive inhibition of α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation, as well as mitochondrial dysfunction. In contrast, a direct role for this compound in mammalian neurodegeneration is not supported by current experimental data and remains speculative. Future research should focus on further elucidating the downstream consequences of 2-HG accumulation and exploring therapeutic strategies to mitigate its toxic effects. Investigating whether minor metabolic pathways involving this compound exist in mammalian brains and contribute to the pathophysiology of these devastating neurological disorders could also be a potential, albeit exploratory, avenue of research.
References
- 1. Imaging 2-hydroxyglutarate and other brain oncometabolites pertinent to critical genomic alterations in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans: the crystal structure reveals homology with other CoA-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-2-hydroxyglutarate impairs neuronal differentiation through epigenetic activation of MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl coenzyme A thioesterase 7 regulates neuronal fatty acid metabolism to prevent neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L2hgdh Deficiency Accumulates l-2-Hydroxyglutarate with Progressive Leukoencephalopathy and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG ENZYME: 4.2.1.167 [genome.jp]
- 12. The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain CoA and Acetyl CoA Metabolism in Mechanisms of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutaconate CoA-transferase - Wikipedia [en.wikipedia.org]
In Vitro Assessment of 2-Hydroxyglutaryl-5-CoA: A Guide to Understanding its Erroneous Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro enzymatic formation of 2-hydroxyglutaryl-CoA isomers, with a focus on the erroneous production of 2-hydroxyglutaryl-5-CoA. The primary enzyme responsible for this reaction, glutaconate CoA-transferase from the anaerobic bacterium Acidaminococcus fermentans, exhibits a catalytic promiscuity that leads to the formation of both the metabolically relevant 1-CoA isomer and the aberrant 5-CoA isomer. This document outlines the experimental protocols to assess this phenomenon, presents available quantitative data for comparison, and illustrates the key metabolic and experimental workflows.
Erroneous Formation of 2-Hydroxyglutaryl-5-CoA by Glutaconate CoA-Transferase
In the metabolic pathway of glutamate (B1630785) fermentation in Acidaminococcus fermentans, glutaconate CoA-transferase is responsible for the transfer of a CoA moiety to (R)-2-hydroxyglutarate. While the intended product is (R)-2-hydroxyglutaryl-1-CoA, which is further metabolized by this compound dehydratase, the enzyme also catalyzes the formation of (R)-2-hydroxyglutaryl-5-CoA. This latter product is considered an erroneous, dead-end metabolite as it is not a substrate for the subsequent dehydratase enzyme. The in vitro assessment of this reaction is crucial for understanding the enzyme's substrate specificity and the potential for off-target product formation in engineered metabolic pathways.
Comparative Performance: 2-Hydroxyglutaryl-1-CoA vs. 2-Hydroxyglutaryl-5-CoA
The catalytic efficiency of glutaconate CoA-transferase for the formation of the two isomers of this compound has been shown to be significantly different. The formation of the "correct" 1-isomer is strongly favored over the "erroneous" 5-isomer.
| Parameter | (R)-2-Hydroxyglutaryl-1-CoA | (R)-2-Hydroxyglutaryl-5-CoA | Reference |
| V/Km (Relative Ratio) | 80 | 1 | [1] |
This substantial difference in catalytic efficiency underscores the inherent specificity of the enzyme, while also highlighting its potential for off-target product formation under in vitro conditions.
Experimental Protocols
In Vitro Assay for Glutaconate CoA-Transferase Activity
This protocol is designed to measure the formation of this compound isomers from (R)-2-hydroxyglutarate and acetyl-CoA, catalyzed by purified glutaconate CoA-transferase.
Materials:
-
Purified glutaconate CoA-transferase from Acidaminococcus fermentans
-
(R)-2-hydroxyglutarate
-
Acetyl-CoA
-
Tris-HCl buffer (pH 8.0)
-
Perchloric acid (for reaction quenching)
-
Potassium carbonate (for neutralization)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.0), (R)-2-hydroxyglutarate (concentration to be optimized, e.g., in the range of 0.1-5 mM), and acetyl-CoA (concentration to be optimized, e.g., in the range of 0.1-1 mM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified glutaconate CoA-transferase.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.
-
Stop the reaction by adding a final concentration of 0.5 M perchloric acid.
-
Neutralize the mixture with potassium carbonate.
-
Centrifuge to remove the protein precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the this compound isomers.
HPLC Separation of this compound Isomers
This method allows for the separation and quantification of the 1-CoA and 5-CoA isomers of 2-hydroxyglutarate.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Peak areas are integrated and compared to standard curves of purified 2-hydroxyglutaryl-1-CoA and synthesized 2-hydroxyglutaryl-5-CoA.
Visualizing the Pathways and Processes
To better understand the metabolic context and experimental design, the following diagrams are provided.
Caption: Metabolic fate of (R)-2-hydroxyglutarate in vitro.
Caption: Workflow for assessing 2-HG-5-CoA formation.
Caption: Comparison of the two 2-HG-CoA isomers.
Alternative In Vitro Systems
Currently, the erroneous formation of 2-hydroxyglutaryl-5-CoA has been specifically characterized for glutaconate CoA-transferase from Acidaminococcus fermentans. While other CoA-transferases exist, their propensity to erroneously produce the 5-CoA isomer of 2-hydroxyglutarate has not been extensively studied. Researchers investigating other CoA-transferases, particularly those with broad substrate specificity, may consider screening for similar off-target product formation using the analytical methods described in this guide. The promiscuous nature of some enzymes suggests that this phenomenon may not be unique to this specific glutaconate CoA-transferase.
Conclusion
The in vitro formation of 2-hydroxyglutaryl-5-CoA by glutaconate CoA-transferase serves as a clear example of enzymatic error that can lead to the production of a dead-end metabolite. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess this phenomenon, quantify the extent of erroneous product formation, and understand the underlying enzymatic mechanisms. This knowledge is particularly valuable for those in drug development and metabolic engineering, where understanding and mitigating off-target enzymatic activities is of paramount importance.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyglutaryl-CoA: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-Hydroxyglutaryl-CoA with appropriate safety measures. The following precautions are based on guidelines for similar chemical compounds.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.[1][2]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[1][3]
Hazard Summary of Related Acyl-CoA Compounds
To underscore the importance of cautious handling, the following table summarizes the hazards identified in the Safety Data Sheets (SDS) of related acyl-CoA compounds.
| Hazard Statement | Compound Type |
| May cause an allergic skin reaction.[1] | Acyl-CoA Ester |
| Causes serious eye damage.[1][2] | Acyl-CoA Ester |
| May cause allergy or asthma symptoms.[3] | Acyl-CoA Ester |
| Harmful to aquatic life.[2][3] | Acyl-CoA Ester |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[4]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5] Aqueous waste should be collected separately from organic solvent waste.[5]
2. Containerization:
-
Collect the waste in a designated, compatible, and leak-proof container.[6] The container should have a secure screw-top cap.[6]
-
If the original container is used, ensure it is in good condition. For other containers, verify their compatibility with acyl-CoA compounds.[6]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include the date of accumulation and any known hazard information.[4]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[6]
-
This area should be secure, well-ventilated, and away from incompatible materials.[6]
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.[7]
-
Do not pour this compound waste down the drain.[1][3][8] Many regulations prohibit the drain disposal of such chemicals.[9]
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any contaminated materials, such as paper towels or gloves, as hazardous waste in the designated container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxyglutaryl-CoA
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Hydroxyglutaryl-CoA.
This compound is a valuable research compound. Due to its potential hazards, including acute toxicity if swallowed, risk of serious eye damage, possibility of causing an allergic skin reaction, and potential to damage fertility or the unborn child, stringent safety protocols are imperative.[1] Adherence to the following guidelines will ensure the safety of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory when handling this compound in its powdered form or in solution. The selection of appropriate PPE is critical to minimize exposure.[2]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | Powder-free, disposable nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides protection against skin contact and allergic reactions.[1][2][3] Double-gloving is a best practice for handling potent compounds.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles. | Protects against splashes and airborne particles, preventing serious eye damage.[1][4] |
| Body Protection | Disposable Gown with Tight-Fitting Cuffs | A disposable, solid-front gown that closes in the back with tight-fitting knit or elastic cuffs. | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 respirator is the minimum requirement for handling the powder. A respirator with appropriate cartridges may be necessary for volatile solutions. | Minimizes the risk of inhaling the powdered compound.[2] |
Note: Always inspect PPE for any damage before use and never wear it outside of the designated laboratory area.[2]
Operational Plan: A Step-by-Step Protocol for Safe Handling
All manipulations involving this compound powder must be conducted within a certified chemical fume hood or a powder-containment hood to minimize inhalation exposure.[1][2]
Preparation and Weighing:
-
Designate a Work Area: Clearly define and label a specific area within the fume hood for handling this compound.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and pre-labeled containers for solutions, are inside the fume hood.
-
Donning PPE: Put on all required PPE in the correct order (gown, respirator, goggles, face shield, and then two pairs of gloves).
-
Weighing the Compound: Carefully weigh the desired amount of this compound. Use gentle motions to avoid creating airborne dust.
-
Wet-Handling Technique: To further minimize dust, you can carefully dampen the powder with a suitable solvent after weighing if it is compatible with your experimental protocol.[2]
Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the powdered this compound to avoid splashing.[2]
-
Mixing: Use a vortex mixer or other appropriate method to ensure the compound is fully dissolved. Keep the container capped during mixing.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent or cleaning agent.[2]
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first while still in the fume hood.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Storage:
-
Solid Waste: All disposable items contaminated with this compound, including weigh boats, pipette tips, gloves, and gowns, must be placed in a dedicated, clearly labeled hazardous waste container.[5] This container should be a durable, leak-proof plastic bag or drum.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] The container must be compatible with the solvent used. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
Storage Location: Store hazardous waste containers in a designated satellite accumulation area away from general laboratory traffic.[8]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name "this compound".[9]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][9]
-
Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain, as it is very toxic to aquatic life.[1]
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills or if you are unsure, contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble as described above.
-
Contain the Spill:
-
Cleanup: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and then wipe it down with water.[12]
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical Glove Selection Guide: Find the Perfect Protection [us.pipglobal.com]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 11. acs.org [acs.org]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
